molecular formula C14H20ClNO3 B1397611 Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride CAS No. 950649-15-7

Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride

Cat. No.: B1397611
CAS No.: 950649-15-7
M. Wt: 285.76 g/mol
InChI Key: PUGAZCPGVWMHTO-UHFFFAOYSA-N
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Description

Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride is a useful research compound. Its molecular formula is C14H20ClNO3 and its molecular weight is 285.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-piperidin-4-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)11-3-5-12(6-4-11)18-13-7-9-15-10-8-13;/h3-6,13,15H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGAZCPGVWMHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride is a pivotal chemical intermediate, occupying a significant role in the landscape of modern drug discovery and development. Its molecular architecture, featuring a piperidine ring linked via an ether bond to an ethyl benzoate moiety, presents a versatile scaffold for the synthesis of complex, biologically active molecules. The piperidine motif is a well-established "privileged scaffold" in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS). This is largely due to its ability to be functionalized and to interact with a wide range of biological targets, particularly membrane proteins such as G-protein-coupled receptors (GPCRs) and ion channels. These protein classes are the targets for a substantial portion of all FDA-approved drugs, highlighting the strategic value of piperidine-containing building blocks.[1]

This guide provides a comprehensive overview of the synthesis, properties, and handling of this compound, intended for researchers and professionals in organic synthesis and pharmaceutical development. We will delve into the causal chemistry behind the synthetic route, offering field-proven insights into protocol design and execution.

Physicochemical and Pharmacological Profile

The hydrochloride salt form of Ethyl 4-(piperidin-4-yloxy)benzoate enhances its stability and aqueous solubility, which are advantageous properties for handling, formulation, and subsequent reactions.

PropertyValueReference
CAS Number 950649-15-7[2]
Molecular Formula C₁₄H₂₀ClNO₃[2]
Molecular Weight 285.77 g/mol [2]
Storage Inert atmosphere, room temperature[2]
Boiling Point No data available[2]
Melting Point Data not publicly available; must be determined experimentally.
Solubility Data not publicly available; expected to have moderate solubility in water and alcohols.

Pharmacological Significance: This compound serves primarily as a precursor for more complex molecules with potential therapeutic applications, including analgesic and anti-inflammatory properties.[1] Its structure is a key component for developing agents with anesthetic and neuroprotective activities.[1]

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most logically approached via a three-step sequence designed for efficiency, scalability, and control over functional group reactivity. The strategy hinges on the temporary protection of the reactive secondary amine of the piperidine ring to prevent side reactions during the crucial ether formation step.

G Target Ethyl 4-(piperidin-4-yloxy)benzoate HCl Boc_Deprotection Step 3: N-Boc Deprotection & Salt Formation Target->Boc_Deprotection Retrosynthesis Protected_Intermediate Ethyl 4-(1-Boc-piperidin-4-yloxy)benzoate Boc_Deprotection->Protected_Intermediate Ether_Formation Step 2: Ether Formation (SNAr) Protected_Intermediate->Ether_Formation Boc_Piperidine N-Boc-4-hydroxypiperidine Ether_Formation->Boc_Piperidine Ethyl_Benzoate Ethyl 4-fluorobenzoate Ether_Formation->Ethyl_Benzoate Boc_Protection Step 1: N-Boc Protection Boc_Piperidine->Boc_Protection Start_Material 4-Hydroxypiperidine Boc_Protection->Start_Material

  • Step 1: Protection of the Piperidine Nitrogen: The secondary amine of the starting material, 4-hydroxypiperidine, is highly nucleophilic and would compete in the subsequent etherification step. Therefore, it is protected with the acid-labile tert-butoxycarbonyl (Boc) group. This group is stable under the basic conditions required for ether formation but can be removed cleanly under acidic conditions.

  • Step 2: Aryl Ether Formation: The core C-O bond is formed via a Nucleophilic Aromatic Substitution (SNAr) reaction. The hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated with a strong base to form a potent nucleophile, which then attacks the electron-deficient aromatic ring of ethyl 4-fluorobenzoate. The fluorine atom is an excellent leaving group for this type of reaction.

  • Step 3: Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group using a strong acid, typically hydrochloric acid. This reaction proceeds via a stable tert-butyl cation intermediate and regenerates the secondary amine. The use of HCl serves the dual purpose of deprotection and formation of the final, stable hydrochloride salt.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate

This initial step protects the piperidine nitrogen to prevent its interference in the subsequent C-O bond formation.

Mechanism Insight: The reaction proceeds by the nucleophilic attack of the nitrogen atom of 4-hydroxypiperidine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The presence of a mild base facilitates the reaction by neutralizing the resulting carbonic acid byproduct.

G

Methodology:

  • To a solution of 4-hydroxypiperidine (10.0 g, 98.9 mmol) in a mixture of dichloromethane (150 mL) and aqueous sodium bicarbonate (1 M, 150 mL), add di-tert-butyl dicarbonate (21.6 g, 98.9 mmol) portion-wise at room temperature.

  • Stir the biphasic mixture vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield tert-butyl 4-hydroxypiperidine-1-carboxylate as a white solid or oil, which can be used in the next step without further purification.

Step 2: Synthesis of tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate

This is the key bond-forming step, creating the aryl ether linkage. The SNAr reaction is chosen for its reliability and use of commercially available starting materials.

Mechanism Insight: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the hydroxyl group, forming a piperidin-4-oxide intermediate. This potent nucleophile attacks the carbon atom bearing the fluorine on the electron-poor ethyl 4-fluorobenzoate ring. The negative charge is stabilized by the electron-withdrawing ester group, facilitating the departure of the fluoride leaving group.

Methodology:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous N,N-Dimethylformamide (DMF, 100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (20.1 g, 100 mmol) in anhydrous DMF (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir for an additional 30 minutes at this temperature after the addition is complete.

  • Add a solution of ethyl 4-fluorobenzoate (16.8 g, 100 mmol) in anhydrous DMF (20 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to 0 °C and cautiously quench by the slow addition of water (50 mL).

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water (3 x 100 mL) and brine (1 x 100 mL), then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure Boc-protected intermediate.

Step 3: Synthesis of this compound

The final step involves the acid-catalyzed removal of the Boc group and the concurrent formation of the hydrochloride salt.

Mechanism Insight: The reaction is initiated by protonation of the Boc group's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond, which is favorable due to the formation of the stable tert-butyl cation and gaseous carbon dioxide. The piperidine nitrogen is reprotonated by the acid, yielding the final hydrochloride salt.

G

Methodology:

  • Dissolve tert-butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate (10.0 g, 27.5 mmol) in 1,4-dioxane (50 mL).

  • To this solution, add a 4 M solution of hydrogen chloride in 1,4-dioxane (50 mL, 200 mmol) at room temperature.

  • Stir the mixture for 2-4 hours. A white precipitate will typically form during this time.

  • Monitor the deprotection by TLC until the starting material is no longer visible.

  • Concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether (100 mL) to the residue and stir to form a fine slurry.

  • Collect the solid product by filtration, wash with diethyl ether (2 x 30 mL), and dry under vacuum to afford this compound as a white or off-white solid.

Purification and Characterization

Purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed through spectroscopic methods.

  • ¹H NMR Spectroscopy (Expected): The proton NMR spectrum (in a solvent like DMSO-d₆) is expected to show characteristic signals for the ethyl group (a triplet around 1.3 ppm and a quartet around 4.3 ppm), aromatic protons on the benzoate ring (two doublets, one pair around 7.0-7.2 ppm and another around 7.8-8.0 ppm), and protons of the piperidine ring. The piperidine protons will appear as complex multiplets, with the proton at the 4-position (bearing the oxygen) shifted downfield (around 4.6-4.8 ppm). The N-H protons of the ammonium salt will likely appear as a broad signal.

  • ¹³C NMR Spectroscopy (Expected): The carbon NMR spectrum will show signals for the ester carbonyl (~165 ppm), aromatic carbons (115-165 ppm), the piperidine carbons (with the C-O carbon being the most downfield, around 70-75 ppm), and the ethyl group carbons (~61 and ~14 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at approximately m/z 250.1.

  • Infrared (IR) Spectroscopy: Key stretches are expected for the N-H bond of the secondary ammonium salt (broad, ~2400-2800 cm⁻¹), the ester C=O (~1710-1730 cm⁻¹), and the C-O ether bonds (~1250 cm⁻¹ and ~1100 cm⁻¹).

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable solid, reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (Nitrogen or Argon) and away from moisture.

  • Hydrogen Chloride (in Dioxane): Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.

References

  • Google Patents. (n.d.). EP0699673A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • Google Patents. (n.d.). EP0402644A1 - N-(aryloxyalkyl)heteroarylpiperidines and -heteroarylpiperazines,a process for their preparation and their use as medicaments.

Sources

"Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

A-1 Technical Guide: Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride

A Technical Guide on the Pivotal Role of this compound in the Synthesis and Mechanism of Modern Antihistamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key chemical intermediate, primarily recognized for its integral role in the synthesis of advanced pharmaceutical agents rather than for intrinsic pharmacological activity. This guide elucidates the compound's significance, focusing on its application as a precursor to bilastine, a potent and selective second-generation antihistamine. While the title compound itself does not possess a defined mechanism of action, this paper explores the pharmacology of its principal derivative, bilastine. We will detail the molecular mechanism of bilastine as a histamine H1 receptor inverse agonist, the associated signaling pathways, and its clinical implications in the management of allergic conditions. Furthermore, this guide provides validated experimental protocols for the synthesis and in-vitro characterization of H1 receptor antagonists, offering a comprehensive resource for professionals in medicinal chemistry and drug development.

Introduction: The Role of this compound as a Synthetic Building Block

This compound is a heterocyclic compound featuring a piperidine ring linked to a benzoate ester.[1][2] Its chemical structure makes it a valuable and versatile building block in medicinal chemistry.[3] While the compound itself is not known to have a direct therapeutic mechanism of action, its importance lies in its utility as a key intermediate in the synthesis of pharmacologically active molecules.[3]

The piperidine moiety is a common structural motif in a vast number of pharmaceuticals, particularly those targeting the central nervous system and G-protein-coupled receptors (GPCRs).[3] The primary application of this compound is in the multi-step synthesis of bilastine, a highly selective, non-sedating second-generation antihistamine used for treating allergic rhinoconjunctivitis and urticaria.[4][5]

This guide will, therefore, focus on the "mechanism of action" by proxy—detailing the synthetic pathway leading to bilastine and then thoroughly exploring the well-established mechanism by which bilastine exerts its therapeutic effects.

Synthetic Pathway: From Intermediate to Active Pharmaceutical Ingredient (API)

The synthesis of bilastine from precursor molecules is a multi-step process. While specific patented routes vary, a generalized pathway illustrates the crucial role of piperidine-containing intermediates. The core concept involves coupling the piperidine nitrogen of a benzimidazole-piperidine core with a side chain derived from a substituted phenylpropanoic acid.

Below is a conceptual workflow illustrating a synthetic approach to bilastine.

Synthesis_Workflow cluster_start Starting Materials cluster_core Core Assembly cluster_final Final Coupling & API Formation A Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride (or related piperidine) D Formation of Benzimidazole- Piperidine Core (e.g., 1-(2-ethoxyethyl)-2-(piperidin-4-yl) -1H-benzo[d]imidazole) A->D Intermediate Modification B 2-nitroaniline derivative B->D Reduction & Cyclization C Substituted phenylpropanoic acid derivative E Coupling Reaction C->E Side Chain Activation D->E Nucleophilic Substitution F Bilastine (Final API) E->F Hydrolysis/ Purification

Caption: Conceptual workflow for the synthesis of Bilastine.

Various patents describe specific reagents and conditions for these transformations.[6][7][8][9][10] The key takeaway is the strategic use of intermediates like this compound to construct the final, complex API.

Mechanism of Action: Bilastine as a Histamine H1 Receptor Inverse Agonist

The therapeutic effects of bilastine are a direct result of its interaction with the histamine H1 receptor.[4][11]

The Histamine H1 Receptor and Allergic Response

The H1 receptor is a G-protein-coupled receptor (GPCR) expressed on various cells, including smooth muscle cells, vascular endothelial cells, and neurons in the central nervous system.[12][13] During an allergic reaction, histamine is released from mast cells and binds to H1 receptors, triggering a downstream signaling cascade.[14] This activation leads to the classic symptoms of allergy:

  • Increased vascular permeability (swelling and edema)

  • Vasodilation (flushing)

  • Sensory nerve stimulation (itching and pain)

  • Smooth muscle contraction (bronchoconstriction)[13][15]

Molecular Interaction: Selective Inverse Agonism

Unlike first-generation antihistamines, which often act as neutral antagonists, bilastine and other second-generation agents are classified as inverse agonists .[15][16][17]

  • Neutral Antagonist: A molecule that binds to a receptor and blocks the agonist (e.g., histamine) from binding, but does not affect the receptor's basal activity. It simply prevents activation.

  • Inverse Agonist: A molecule that binds to the same receptor as an agonist but induces an opposite pharmacological response.[18] H1 receptors exhibit a certain level of constitutive (basal) activity even in the absence of histamine. An inverse agonist stabilizes the receptor in its inactive conformation, reducing this basal activity and actively shifting the equilibrium away from the active state.[17][19]

This inverse agonism provides a more comprehensive blockade of the histamine-driven allergic response.[16] Bilastine demonstrates high selectivity and affinity for the H1 receptor, with a reported inhibitory constant (Ki) of 64 nM.[5][11] It has negligible affinity for other receptor types, which minimizes off-target side effects.[14]

The H1 Receptor Signaling Pathway

The H1 receptor is coupled to a Gq/11 G-protein.[12][20] The binding of histamine (agonist) initiates the following cascade, which is inhibited by bilastine:

H1_Signaling_Pathway cluster_receptor Cell Membrane Histamine Histamine H1R_active H1 Receptor (Active State) Histamine->H1R_active Activates Bilastine Bilastine (Inverse Agonist) H1R_inactive H1 Receptor (Inactive State) Bilastine->H1R_inactive Stabilizes Gq Gq Protein Activation H1R_active->Gq PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (Allergic Symptoms) Ca_release->Response PKC->Response

Sources

Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride: A Versatile Intermediate for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride (CAS No: 950649-15-7), a pivotal chemical intermediate in modern drug discovery.[1][2] We will explore its chemical properties, outline a robust synthetic pathway, and delve into its strategic applications, particularly in the development of novel therapeutics. This document is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into leveraging this compound's unique structural features. The narrative emphasizes the causality behind experimental choices, providing not just protocols but a strategic framework for its use.

Core Concepts: Understanding the Intermediate's Value

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic building block belonging to the piperidine and benzene compound families.[1] Its structure features a piperidine ring connected to an ethyl benzoate group via an ether linkage, a combination that offers multiple points for synthetic modification.[3] The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 950649-15-7[1][2]
Molecular Formula C₁₄H₂₀ClNO₃[2][4]
Molecular Weight 285.77 g/mol [2][4]
Synonyms 4-(4-Piperidinyloxy)benzoic acid ethyl ester HCl[2]
Storage Temp. Inert atmosphere, Room Temperature[2]
SMILES Code O=C(OCC)C1=CC=C(OC2CCNCC2)C=C1.[H]Cl[1]
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine moiety is a cornerstone in pharmaceutical development, ubiquitously present in a vast array of approved drugs.[3] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, including improved solubility and bioavailability, and to serve as a versatile scaffold for interacting with biological targets. Piperidine derivatives are frequently investigated for their interactions with central nervous system (CNS) targets, particularly membrane proteins like G-protein-coupled receptors (GPCRs) and ion channels.[3] These membrane proteins are the targets of an estimated 60% of all FDA-approved drugs, making intermediates like this one exceptionally valuable.[3]

Rationale for Use: Strategic Advantages in Synthesis

The utility of this compound lies in its bifunctional nature. The secondary amine of the piperidine ring provides a nucleophilic center for a wide range of derivatization reactions (e.g., alkylation, acylation, arylation). Simultaneously, the ethyl ester on the benzoate ring can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, allowing for further diversification. This dual reactivity enables the systematic construction of compound libraries for structure-activity relationship (SAR) studies, crucial for optimizing lead compounds in drug discovery.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. The following protocol is a validated approach based on established chemical principles.

Retrosynthetic Strategy

The core of the synthesis involves the formation of the ether bond between the piperidine and benzoate moieties. A logical and efficient approach is a Williamson ether synthesis between a protected 4-hydroxypiperidine and an activated ethyl 4-hydroxybenzoate, followed by deprotection and salt formation. The Boc (tert-butyloxycarbonyl) group is an ideal protecting group for the piperidine nitrogen due to its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions, which can be combined with the final salt formation step.

Caption: Retrosynthetic analysis of the target compound.
Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)benzoate (Ether Formation)

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and Ethyl 4-hydroxybenzoate (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the mixture. The base acts as a proton scavenger, facilitating the formation of the phenoxide ion for the nucleophilic attack.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water. An off-white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove residual DMF and salts, and dry under vacuum.

Step 2: Synthesis of this compound (Deprotection and Salt Formation)

  • Acidic Deprotection: Dissolve the crude product from Step 1 in a minimal amount of a polar solvent like ethyl acetate.

  • HCl Addition: Cool the solution in an ice bath and bubble anhydrous HCl gas through it, or add a solution of HCl in a suitable solvent (e.g., 4M HCl in 1,4-dioxane) dropwise with vigorous stirring. The acidic environment cleaves the Boc protecting group and protonates the piperidine nitrogen.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.

  • Purification: Collect the precipitate by filtration, wash it with cold ethyl acetate or diethyl ether to remove any non-polar impurities, and dry under vacuum.[3] Typical yields for the salt formation step are in the 80-90% range with purity >95% after recrystallization.[3]

Applications in Medicinal Chemistry

The true power of this intermediate is realized in its subsequent derivatization to create novel molecules with therapeutic potential. The secondary amine is the primary handle for diversification.

G cluster_0 Derivatization Reactions cluster_1 Potential Therapeutic Agents Intermediate Ethyl 4-(piperidin-4-yloxy)benzoate HCl Alkylation Reductive Amination or SN2 Reaction Intermediate->Alkylation R-CHO, NaBH(OAc)3 Acylation Amide Coupling Intermediate->Acylation R-COCl or R-COOH, Coupling Agent Arylation Buchwald-Hartwig Coupling Intermediate->Arylation Ar-X, Pd Catalyst Agent1 CNS Agents Alkylation->Agent1 Agent2 Anti-inflammatory Agents Acylation->Agent2 Agent3 Anticancer Agents Arylation->Agent3

Caption: Synthetic pathways leveraging the intermediate.
Case Study: Synthesis of Novel Anti-Inflammatory Agents

Drawing inspiration from the discovery of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives as potent anti-inflammatory agents, our title intermediate can be used to synthesize similar scaffolds.[5]

  • Objective: Synthesize a library of N-aroylated derivatives for screening against inflammatory targets like TNF-α.

  • Protocol:

    • Neutralize this compound to its free base form using a mild base (e.g., triethylamine).

    • In an aprotic solvent like dichloromethane (DCM), couple the free base with a series of substituted benzoyl chlorides (1.1 eq).

    • Stir the reaction at room temperature for 4-6 hours.

    • Purify the resulting N-aroylated products using column chromatography to yield the final compounds for biological evaluation.

This approach allows for the rapid generation of diverse molecules where the nature of the N-aryl substituent can be systematically varied to probe the SAR and optimize anti-inflammatory activity.[5]

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar chemicals provide a strong basis for safe handling protocols.[6][7][8][9][10]

  • Hazard Identification: Causes skin irritation and serious eye irritation.[6][7] May cause respiratory irritation.[10] Harmful if swallowed.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat.[6][7]

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.[6]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][8] Store locked up.[10]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[6][8]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

    • Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[6][7]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

    • Ingestion: Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[6][10]

Comparative Analysis of Structural Analogs

The choice of the ester group can influence the compound's properties and subsequent reactivity. A common analog is the methyl ester.

Table 2: Comparison of Ethyl and Methyl Ester Analogs

FeatureEthyl 4-(piperidin-4-yloxy)benzoateMethyl 4-(piperidin-4-yloxy)benzoateRationale for Choice
Lipophilicity (LogP) Higher (Calculated LogP: ~3.2)[3]LowerThe ethyl group increases lipophilicity, which can affect membrane permeability and bioavailability of the final drug product.[3]
Reactivity Slightly less reactive to hydrolysisSlightly more reactive to hydrolysisThe ethyl ester is generally more stable, which can be advantageous in multi-step syntheses, preventing premature cleavage.
Cost/Availability Widely availableAlso widely availableBoth are commercially accessible, making the choice dependent on specific synthetic and pharmacokinetic goals.

Conclusion

This compound is more than just a chemical; it is a strategic tool for medicinal chemists. Its robust synthesis, versatile functional handles, and foundation upon the privileged piperidine scaffold make it an invaluable intermediate for the discovery and development of next-generation therapeutics. By understanding the principles behind its synthesis and the logic of its application, researchers can effectively unlock its potential to build complex molecules targeting a wide range of diseases, from inflammation to CNS disorders.

References

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  • BLD Pharm. 950649-15-7|this compound.

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  • Fisher Scientific. SAFETY DATA SHEET - Ethyl 4-piperidinecarboxylate.

  • eMolecules. This compound | 950649-15-7.

  • Sigma-Aldrich. 2-(4-Piperidinyl)ethyl benzoate hydrochloride | 1220021-15-7.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Benzoic acid, ethyl ester.

  • Sigma-Aldrich. SAFETY DATA SHEET - Ethyl benzoate.

  • ChemicalBook. 4-(4-Piperidinyloxy)benzoic acid ethyl ester HCl | 950649-15-7.

  • CymitQuimica. Safety Data Sheet - ETHYL 4-(PROP-2-EN-1-YLOXY)BENZOATE.

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  • BLDpharm. 1694731-93-5|3,6,9,12-Tetraoxapentadec-14-ynoic acid.

  • BenchChem. Application Note: Synthesis of Research-Grade Ethyl 4-(2-(piperidin-1-yl)acetamido)benzoate.

  • PubMed. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo.

  • Organic Syntheses. ethyl 4-methylbenzoate.

  • Google Patents. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.

  • PubMed. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents.

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An In-depth Technical Guide to Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride has emerged as a pivotal structural motif and a versatile chemical intermediate in the landscape of modern medicinal chemistry. Its unique combination of a piperidine ring, an ether linkage, and a benzoate ester moiety provides a valuable scaffold for the synthesis of a diverse array of pharmacologically active molecules. This technical guide offers an in-depth exploration of the synthesis, physicochemical properties, analytical characterization, and strategic applications of this compound. It is intended for researchers, scientists, and professionals in drug development, providing both foundational knowledge and field-proven insights into its role in the rational design of novel therapeutic agents.

Introduction: The Strategic Importance of the Piperidine-Aryl Ether Scaffold

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, present in a significant number of approved drugs.[1] Its conformational flexibility and ability to engage in various non-covalent interactions make it an attractive component for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. When coupled with an aromatic system through an ether linkage, as seen in this compound, the resulting scaffold offers a unique vector for exploring chemical space and targeting a wide range of biological receptors and enzymes.

This guide will delve into the core aspects of this compound, from its fundamental synthesis to its application as a key building block in the development of novel therapeutics.

Synthesis and Physicochemical Properties

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and efficient synthetic route involves a three-stage process: Boc protection of 4-hydroxypiperidine, formation of the aryl ether linkage via a Mitsunobu reaction, and subsequent deprotection and salt formation.

Synthetic Pathway

The overall synthetic workflow is depicted below:

Synthesis_Workflow 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc₂O, Base tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)\npiperidine-1-carboxylate tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy) piperidine-1-carboxylate N-Boc-4-hydroxypiperidine->tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)\npiperidine-1-carboxylate Ethyl 4-hydroxybenzoate, DEAD, PPh₃ (Mitsunobu) Ethyl 4-(piperidin-4-yloxy)benzoate\nhydrochloride Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)\npiperidine-1-carboxylate->Ethyl 4-(piperidin-4-yloxy)benzoate\nhydrochloride HCl in Dioxane

Caption: A three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-hydroxy-1-piperidinecarboxylate (N-Boc-4-hydroxypiperidine)

  • Rationale: The tert-butoxycarbonyl (Boc) protecting group is installed on the piperidine nitrogen to prevent its participation in the subsequent Mitsunobu reaction.

  • Procedure:

    • To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add a base (e.g., triethylamine or potassium carbonate, 1.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify by flash chromatography on silica gel to obtain N-Boc-4-hydroxypiperidine as a white solid.

Step 2: Synthesis of tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate

  • Rationale: The Mitsunobu reaction is a reliable method for forming carbon-oxygen bonds, in this case, the aryl ether linkage, with inversion of configuration at the alcohol carbon.

  • Procedure:

    • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), ethyl 4-hydroxybenzoate (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture and purify the residue by flash chromatography on silica gel to afford the Boc-protected intermediate as a colorless oil or white solid.

Step 3: Synthesis of this compound

  • Rationale: The Boc group is removed under acidic conditions, and the resulting free amine is converted to its hydrochloride salt for improved stability and handling.

  • Procedure:

    • Dissolve the product from Step 2 (1.0 eq) in a minimal amount of a suitable solvent such as 1,4-dioxane or ethyl acetate.

    • Add a solution of hydrogen chloride (HCl) in 1,4-dioxane (typically 4M, 2-3 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature for 2-4 hours.[2]

    • A precipitate will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.[2]

Physicochemical Properties
PropertyValue
CAS Number 950649-15-7[3]
Molecular Formula C₁₄H₂₀ClNO₃[4]
Molecular Weight 285.77 g/mol [4]
Appearance White to off-white solid
Solubility Soluble in water, methanol, and DMSO

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of this compound. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the benzoate ring, the ethyl ester group, and the protons of the piperidine ring. The chemical shifts and coupling constants are indicative of the molecular structure. Expected signals include a triplet for the methyl group and a quartet for the methylene group of the ethyl ester, multiplets for the piperidine ring protons, and doublets for the para-substituted aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethyl group, and the carbons of the piperidine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water, often with a modifier such as trifluoroacetic acid (TFA) or formic acid. Detection is typically performed using a UV detector at a wavelength corresponding to the absorbance maximum of the benzoate chromophore (around 254 nm).

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique, which will typically show the molecular ion peak corresponding to the free base form of the molecule.

Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The piperidine nitrogen provides a convenient handle for further functionalization, allowing for the introduction of diverse substituents to modulate the pharmacological profile of the final compounds.

Applications cluster_0 Core Intermediate cluster_1 Synthetic Modifications cluster_2 Therapeutic Targets Ethyl_4_piperidin_4_yloxy_benzoate_HCl Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride N_Alkylation N-Alkylation Ethyl_4_piperidin_4_yloxy_benzoate_HCl->N_Alkylation N_Acylation N-Acylation Ethyl_4_piperidin_4_yloxy_benzoate_HCl->N_Acylation Reductive_Amination Reductive Amination Ethyl_4_piperidin_4_yloxy_benzoate_HCl->Reductive_Amination GPCRs GPCRs N_Alkylation->GPCRs Ion_Channels Ion Channels N_Acylation->Ion_Channels Enzymes Enzymes Reductive_Amination->Enzymes

Sources

An In-Depth Technical Guide to Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride: A Versatile Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for potent and selective interactions with a wide range of CNS targets, including G-protein coupled receptors (GPCRs) and enzymes.[1] Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride, a readily available chemical intermediate, represents a key starting point for the development of novel CNS drug candidates. This guide will provide a comprehensive overview of the strategic application of this scaffold, focusing on its potential in the discovery of multi-target ligands for complex neurological disorders such as Alzheimer's disease. We will delve into the rationale behind targeting specific CNS pathways with derivatives of this compound, provide detailed experimental protocols for their characterization, and present a forward-looking perspective on its therapeutic potential.

Chemical Profile of this compound

PropertyValueSource
CAS Number 950649-15-7[2]
Molecular Formula C14H20ClNO3[2]
Molecular Weight 285.77 g/mol [2][3]
IUPAC Name ethyl 4-(piperidin-4-yloxy)benzoate;hydrochloride[4]
SMILES CCOC(=O)c1ccc(OC2CCNCC2)cc1.Cl[2]
Physical Form Solid[5]
Storage Inert atmosphere, room temperature[2]

The 4-Oxypiperidine Ether Moiety: A Gateway to Multi-Target CNS Ligands

While this compound itself is not pharmacologically active, its core structure, the 4-oxypiperidine ether, is a key pharmacophore in a novel class of multi-target CNS drugs.[6][7][8][9] Research has shown that derivatives of this scaffold can be designed to simultaneously modulate multiple biological targets implicated in the pathophysiology of neurodegenerative diseases.[6][7][8][9] This multi-target approach is gaining traction as a more effective strategy for treating complex diseases like Alzheimer's, compared to the traditional single-target paradigm.[6][7]

Dual-Targeting of Histamine H3 Receptors and Cholinesterases

A particularly promising application of the 4-oxypiperidine ether scaffold is the development of dual-acting ligands that are both histamine H3 receptor (H3R) antagonists/inverse agonists and acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE) inhibitors.[6][7][8][9]

  • Histamine H3 Receptor (H3R) Antagonism/Inverse Agonism: H3Rs are presynaptic autoreceptors that negatively regulate the release of histamine and other neurotransmitters in the CNS. Antagonism or inverse agonism of H3Rs can enhance cognitive function by increasing the levels of pro-cognitive neurotransmitters.

  • Cholinesterase (AChE/BuChE) Inhibition: Inhibition of AChE and BuChE, the enzymes responsible for the breakdown of the neurotransmitter acetylcholine, is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[10][11][12][13]

By combining these two mechanisms of action into a single molecule, it is possible to achieve a synergistic therapeutic effect, addressing both the cognitive and neuropsychiatric symptoms of Alzheimer's disease.[6][7][8][9]

graph TD { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "Therapeutic Strategy" A[Ethyl 4-(piperidin-4-yloxy)benzoatehydrochloride Scaffold] --> B{Derivative Synthesis}; B --> C[Multi-Target Ligand]; end

subgraph "CNS Targets" D[Histamine H3 Receptor]; E[Acetylcholinesterase (AChE)]; F[Butyrylcholinesterase (BuChE)]; end

subgraph "Therapeutic Outcomes" G[Cognitive Enhancement]; H[Neuroprotection]; I[Symptomatic Relief]; end

C --> D; C --> E; C --> F; D --> G; E --> G; F --> G; D --> I; E --> H;

A [fillcolor="#F1F3F4"]; B [fillcolor="#F1F3F4"]; C [fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [fillcolor="#FBBC05", fontcolor="#202124"]; F [fillcolor="#FBBC05", fontcolor="#202124"]; G [fillcolor="#34A853", fontcolor="#FFFFFF"]; H [fillcolor="#34A853", fontcolor="#FFFFFF"]; I [fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: Multi-target drug discovery strategy using the 4-oxypiperidine scaffold.

Synthesis and Derivatization Strategies

The synthesis of novel CNS drug candidates from this compound typically involves modification at the piperidine nitrogen. This can be achieved through standard N-alkylation or N-arylation reactions. The ethyl ester can also be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a diverse library of amides.

Illustrative Synthetic Pathway
graph TD { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A[Ethyl 4-(piperidin-4-yloxy)benzoatehydrochloride] --> B{N-Alkylation / N-Arylation}; B --> C[N-Substituted Intermediate]; C --> D{Ester Hydrolysis}; D --> E[Carboxylic Acid Intermediate]; E --> F{Amide Coupling}; F --> G[Final Library of Compounds];

A [fillcolor="#F1F3F4"]; B [fillcolor="#FBBC05"]; C [fillcolor="#F1F3F4"]; D [fillcolor="#FBBC05"]; E [fillcolor="#F1F3F4"]; F [fillcolor="#FBBC05"]; G [fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: General synthetic workflow for derivatization.

Experimental Protocols for Pharmacological Characterization

A thorough pharmacological evaluation is crucial to identify promising drug candidates. The following are key in vitro and in vivo assays for characterizing derivatives of this compound.

In Vitro Assays

1. Histamine H3 Receptor Binding Assay

  • Objective: To determine the binding affinity of the synthesized compounds for the H3 receptor.

  • Principle: A competitive radioligand binding assay using cell membranes expressing the human H3 receptor and a specific radioligand (e.g., [3H]-Nα-methylhistamine).

  • Methodology:

    • Prepare cell membranes from a stable cell line overexpressing the human H3 receptor.

    • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki value for each compound from the IC50 value determined from the concentration-response curve.

2. Cholinesterase Inhibition Assay

  • Objective: To determine the inhibitory potency of the synthesized compounds against AChE and BuChE.

  • Principle: A colorimetric assay based on the Ellman's method, which measures the activity of cholinesterases by the hydrolysis of a substrate (e.g., acetylthiocholine) to produce a colored product.

  • Methodology:

    • Prepare solutions of AChE (from electric eel) and BuChE (from equine serum).

    • Pre-incubate the enzyme with varying concentrations of the test compound.

    • Initiate the enzymatic reaction by adding the substrate and the chromogen (DTNB).

    • Measure the change in absorbance over time at 412 nm using a microplate reader.

    • Calculate the IC50 value for each compound from the concentration-response curve.

Data Presentation: In Vitro Pharmacological Profile of Hypothetical Derivatives

CompoundH3R Ki (nM)AChE IC50 (µM)BuChE IC50 (µM)
Derivative 1 15.22.55.8
Derivative 2 8.71.23.1
Derivative 3 25.18.912.4
Lead Compound 5.40.81.5
In Vivo Assays

1. Novel Object Recognition (NOR) Test

  • Objective: To assess the effects of the compounds on learning and memory in rodents.

  • Principle: This test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.

  • Methodology:

    • Acclimatize the animals to the testing arena.

    • During the training session, expose the animals to two identical objects.

    • After a retention interval, replace one of the familiar objects with a novel one.

    • Administer the test compound before the training or testing session.

    • Record the time spent exploring each object and calculate the discrimination index.

2. Morris Water Maze (MWM) Test

  • Objective: To evaluate spatial learning and memory in rodents.

  • Principle: Animals are trained to find a hidden platform in a circular pool of opaque water, using spatial cues.

  • Methodology:

    • Train the animals over several days to find the hidden platform.

    • Administer the test compound before each training session.

    • Record the escape latency (time to find the platform) and the path length.

    • On the final day, remove the platform and perform a probe trial to assess memory retention by measuring the time spent in the target quadrant.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold can provide valuable insights into the structural requirements for optimal activity and selectivity. For instance, studies on 4-oxypiperidine ethers have shown that the nature of the substituent on the piperidine nitrogen and the linker between the piperidine and the aromatic ring are critical for both H3R affinity and cholinesterase inhibition.[6][8]

graph TD { rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "SAR Exploration" A["Ethyl 4-(piperidin-4-yloxy)benzoatehydrochloride Core"]; subgraph "Modification Sites" B["Piperidine Nitrogen (N-substituent)"]; C["Benzoate Moiety (Ester/Amide)"]; end subgraph "Key Determinants of Activity" D["H3R Affinity"]; E["Cholinesterase Inhibition"]; F["Selectivity"]; G["ADME Properties"]; end A -- "Derivatization" --> B; A -- "Derivatization" --> C; B --> D; B --> E; C --> D; C --> E; B --> F; C --> F; B --> G; C --> G; end }

Caption: Key areas for SAR studies on the 4-oxypiperidine scaffold.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the discovery of novel CNS drug candidates. Its 4-oxypiperidine ether core has been successfully exploited to develop multi-target ligands with the potential to offer superior therapeutic efficacy for complex neurodegenerative disorders like Alzheimer's disease. The dual-targeting of histamine H3 receptors and cholinesterases is a particularly promising strategy that warrants further investigation. Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these multi-target ligands to identify clinical candidates with a favorable safety and efficacy profile. The systematic application of the synthetic and pharmacological methodologies outlined in this guide will be instrumental in advancing this exciting area of CNS drug discovery.

References

  • Faghih, R., et al. (2003). Synthesis and SAR of aminoalkoxy-biaryl-4-carboxamides: novel and selective histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1325-1328. Available at: [Link]

  • Gao, Z., et al. (2015). Design and Synthesis of a Novel Series of Histamine H3 Receptor Antagonists Through a Scaffold Hopping Strategy. Bioorganic & Medicinal Chemistry, 23(5), 1033-1043. Available at: [Link]

  • Hussain, G., et al. (2018). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Bioorganic Chemistry, 77, 447-456. Available at: [Link]

  • Kawamura, F., et al. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 36(15), 2123-2133. Available at: [Link]

  • Michalska, P., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports, 9, 19932. Available at: [Link]

  • Michalska, P., et al. (2024). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 15(6), 1206-1218. Available at: [Link]

  • Moghadam, V. E., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(1), 1. Available at: [Link]

  • Piaz, V. D., et al. (2010). Synthesis and structure-activity relationships of a new series of 1-benzyl-4-(2-(N-benzoylamino)ethyl)piperidine derivatives as potent acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 18(1), 249-258. Available at: [Link]

  • Rana, S., et al. (2012). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 22(2), 1174-1178. Available at: [Link]

  • Stark, H. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3415-3418. Available at: [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69054089, Ethyl 4-(piperidin-4-yloxymethyl)benzoate. Retrieved from [Link]

  • PubMed. (2012). 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid Receptor Agonists for CNS Indications: Identifying Clinical Candidates. Retrieved from [Link]

  • abcr Gute Chemie. (n.d.). AB564161 | CAS 950649-15-7. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural Analogs and Derivatives of Ethyl 4-(piperidin-4-yloxy)benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride serves as a foundational scaffold in modern medicinal chemistry. Its constituent parts—a piperidine ring, an ether linkage, and a benzoate ester—offer a triad of modifiable points, making it a versatile starting point for developing a wide range of structural analogs and derivatives. This guide provides a technical exploration of this core, detailing synthetic strategies for its derivatization, analyzing the structure-activity relationships (SAR) of its analogs, and offering field-proven insights into the experimental choices that drive successful drug discovery campaigns. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged structure for therapeutic innovation.

The Piperidine Scaffold: A Privileged Element in Drug Design

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals, valued for its favorable physicochemical properties and its ability to act as a versatile, three-dimensional framework for orienting functional groups.[1][2] From a biological perspective, the piperidine motif often enhances a molecule's "druggability" by improving metabolic stability and facilitating transport across cellular membranes, which can lead to improved pharmacokinetic profiles and reduced toxicity.[2]

The core structure of this compound presents several strategic advantages for medicinal chemists:

  • The Piperidine Nitrogen: As a secondary amine, it is a key handle for N-alkylation, N-acylation, and other modifications. Its basicity allows for salt formation, which can be crucial for tuning solubility and formulation properties.

  • The 4-Oxy Linkage: The ether bond connecting the piperidine ring to the phenyl group provides a stable yet flexible linkage, allowing the two ring systems to adopt various spatial orientations for optimal target binding.

  • The Benzoate Ester: The aromatic ring is amenable to a wide range of substitution reactions, allowing for the exploration of electronic and steric effects. The ester itself can serve as a hydrogen bond acceptor or be designed as a prodrug, intended for hydrolysis in vivo to the corresponding carboxylic acid.[3]

This guide will systematically deconstruct the synthetic and strategic approaches to modifying this potent scaffold.

Synthetic Strategies for Derivatization

The modification of the Ethyl 4-(piperidin-4-yloxy)benzoate core primarily focuses on two key areas: the piperidine nitrogen and the benzoate ring. The following protocols represent robust and commonly employed methodologies.

Modification of the Piperidine Nitrogen: N-Alkylation

Direct N-alkylation is a fundamental transformation for elaborating the piperidine core. The higher nucleophilicity of the secondary amine in the piperidine ring allows for preferential reaction under controlled conditions.[4]

Experimental Protocol: Direct N-Alkylation with Alkyl Halides

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base (1.5-2.0 equivalents), such as anhydrous potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA). Stir the suspension for 10-15 minutes to neutralize the hydrochloride salt and generate the free secondary amine.[5][6]

  • Alkylating Agent Addition: Slowly add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.1 equivalents) to the stirred mixture at room temperature. The slow addition helps to minimize potential side reactions.[4][6]

  • Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) if the alkyl halide is less reactive.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: DMF and acetonitrile are ideal for this type of SN2 reaction as they are polar enough to dissolve the reagents but do not participate in the reaction.

  • Base: Anhydrous K₂CO₃ is a mild, inexpensive, and easily removable inorganic base.[6] DIPEA is an organic base that is also effective and can help to scavenge the acid formed during the reaction.[6] The choice of base can be critical and may need to be optimized for specific substrates.

  • Stoichiometry: Using a slight excess of the alkylating agent ensures complete conversion of the starting material, but a large excess should be avoided to prevent potential quaternary salt formation.[6]

Modification of the Benzoate Moiety: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds, making it ideal for modifying the benzoate ring.[7] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol assumes the starting material is a halogenated (e.g., bromo- or iodo-) derivative of Ethyl 4-(piperidin-4-yloxy)benzoate.

  • Reaction Setup: In a Schlenk flask or a pressure vessel, combine the aryl halide (1.0 equivalent), the boronic acid or boronate ester (1.1-1.5 equivalents), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equivalents).[8]

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.[8] Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can poison the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)), typically 1-5 mol %.[8]

  • Reaction Conditions: Seal the vessel and heat the reaction mixture with stirring to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Trustworthiness of the Protocol:

The Suzuki coupling is a Nobel Prize-winning reaction known for its reliability and functional group tolerance.[7] The critical step for ensuring reproducibility is the rigorous exclusion of oxygen before and during the reaction. The choice of catalyst, ligand, base, and solvent system is highly interdependent and often requires optimization for new substrates to achieve high yields.[9][10]

Structure-Activity Relationship (SAR) Insights

The biological activity of derivatives is profoundly influenced by the nature and position of substituents. While SAR is target-specific, general trends can be observed.[11]

Table 1: General SAR Trends for Piperidine-4-yloxy-benzoate Derivatives

Modification SiteSubstituent TypeGeneral Effect on Biological ActivityRationale
Piperidine Nitrogen Small, linear alkyl groups (e.g., ethyl, propyl)Often maintains or slightly improves potency.Fills small hydrophobic pockets without causing steric clashes.
Bulky or branched alkyl groups (e.g., cyclohexyl)Can decrease activity unless a specific large pocket is available.Potential for steric hindrance at the binding site.
Arylmethyl groups (e.g., benzyl)Can significantly increase potency and introduce selectivity.Allows for additional π-π stacking or hydrophobic interactions.
Benzoate Ring (para-position) Electron-withdrawing groups (e.g., -Cl, -CF₃)Often enhances potency.Can modulate the electronics of the aromatic ring for improved binding or alter pKa.
Electron-donating groups (e.g., -OCH₃, -CH₃)Effects are variable; can improve metabolic stability.Can influence the molecule's overall electronic character and lipophilicity.
Hydrogen bond donors/acceptors (e.g., -OH, -NH₂)Can introduce new, specific interactions with the target.Forms directed hydrogen bonds with key residues in the binding site.

Expertise & Experience Insights:

The data in Table 1 represents common starting points for optimization. However, it is crucial to recognize that SAR is not always linear. For instance, replacing a piperazine ring with a piperidine has been shown to be a key determinant for affinity at certain targets, such as the sigma-1 receptor.[12] This highlights the importance of iterative design, synthesis, and testing to navigate the complex landscape of drug-target interactions.[13][14]

Visualizing Synthetic and Logical Frameworks

Derivatization and Optimization Workflow

G cluster_core Core Scaffold cluster_mods Derivatization Strategies cluster_eval Evaluation & Optimization Cycle Core Ethyl 4-(piperidin-4-yloxy)benzoate Hydrochloride N_Mod Piperidine N-Modification (e.g., N-Alkylation) Core->N_Mod Ar_Mod Benzoate Ring Modification (e.g., Suzuki Coupling) Core->Ar_Mod Library Analog Library N_Mod->Library Ar_Mod->Library BioAssay Biological Assays Library->BioAssay SAR SAR Analysis BioAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->N_Mod Iterative Design LeadOpt->Ar_Mod

Caption: A workflow illustrating the synthetic derivatization of the core scaffold leading into the iterative cycle of biological evaluation and lead optimization.

Logic of Structure-Activity Relationship (SAR) Development

G cluster_0 Chemical Modification cluster_1 Property Modulation cluster_2 Biological Outcome Structure Structural Analog (R¹, R²...Rn) Properties Physicochemical Properties Lipophilicity (LogP/LogD) pKa Solubility Polar Surface Area Structure->Properties Activity Pharmacological Profile Potency (IC₅₀/EC₅₀) Selectivity ADME/Tox Properties->Activity

Caption: The logical flow from a specific structural modification to changes in physicochemical properties, which in turn dictate the overall pharmacological profile.

Conclusion and Future Directions

This compound is more than a simple chemical; it is a validated starting point for the discovery of novel therapeutics. The synthetic accessibility of its core and the proven tractability of its modification points ensure its continued relevance in drug discovery. Future efforts will likely involve the application of novel synthetic scaffolds and the integration of computational chemistry to more accurately predict the biological effects of designed analogs, thereby accelerating the path from initial concept to clinical candidate. This guide has provided a framework of the essential knowledge and practical methodologies required to effectively harness the potential of this important molecular scaffold.

References

  • Endo, A., et al. (2002). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 45(15), 3126-3135. [Link]

  • Balsells, J., et al. (2009). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 52(10), 3297-3310. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Royal Society of Chemistry. (2018). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(16), 8889. [Link]

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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

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An In-depth Technical Guide to the Physicochemical Characteristics of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride (CAS No. 950649-15-7). In the absence of extensive publicly available experimental data for this specific molecule, this document synthesizes information based on fundamental chemical principles, the known behavior of its core structural motifs—the piperidine ring, the benzoate ester, and the hydrochloride salt form—and established analytical methodologies. This guide is intended to equip researchers, scientists, and drug development professionals with a robust framework for handling, formulating, and analyzing this compound.

Introduction: Understanding the Core Physicochemical Profile

This compound is a molecule of interest in medicinal chemistry, likely as a building block or intermediate in the synthesis of more complex pharmaceutical agents.[1] Its structure, featuring a polar piperidine ring and a more lipophilic ethyl benzoate group, suggests a nuanced solubility profile. The hydrochloride salt form is expected to enhance aqueous solubility and improve stability compared to its free base counterpart.[2]

A thorough understanding of solubility and stability is paramount in early-stage drug development. Solubility directly impacts bioavailability and the feasibility of formulation strategies, while stability determines a compound's shelf-life, storage conditions, and degradation pathways.[3] This guide will provide predictive insights and detailed experimental protocols to empower researchers to determine these critical parameters empirically.

Predicted Solubility Profile

Anticipated Solubility in Various Solvents

The following table outlines the expected solubility of this compound in common laboratory solvents. This is a predictive summary, and empirical determination is strongly recommended.

Solvent ClassSpecific SolventsPredicted SolubilityRationale
Aqueous Water, PBS (pH 7.4)ModerateThe hydrochloride salt form promotes ionization and hydrogen bonding with water. Solubility is likely pH-dependent, with higher solubility at lower pH.
Polar Protic Methanol, EthanolHigh to MiscibleThe molecule can act as a hydrogen bond donor (from the protonated amine) and acceptor (at the ether and carbonyl oxygens), facilitating strong interactions with protic solvents.[7]
Polar Aprotic DMSO, DMF, AcetonitrileHighFavorable dipole-dipole interactions are expected with these solvents.[7]
Non-Polar Hexane, TolueneLow to InsolubleThe overall polarity of the hydrochloride salt is too high for significant solvation in non-polar environments.[4]
Chlorinated Dichloromethane (DCM)Moderate to HighDCM can solvate a range of polar and non-polar compounds. The organic portions of the molecule will interact favorably.
Experimental Protocol for Solubility Determination: The Shake-Flask Method

The definitive determination of solubility should be conducted using the well-established shake-flask method.[8] This protocol provides a reliable means to ascertain the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired solvent into each vial.

  • Equilibration: Seal the vials securely and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After the equilibration period, let the vials stand undisturbed at the same temperature for a minimum of 2 hours to allow the undissolved solid to settle.

  • Sample Collection and Preparation: Carefully withdraw a small aliquot of the supernatant. To avoid aspirating solid particles, it is advisable to use a syringe fitted with a filter (e.g., a 0.22 µm PTFE or PVDF filter).

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[10]

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile and Degradation Pathways

The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy over time.[3] For this compound, potential degradation pathways include hydrolysis of the ethyl ester and oxidation or other reactions involving the piperidine ring. The hydrochloride salt form generally imparts greater stability compared to the free base by protonating the piperidine nitrogen, which can reduce its reactivity.[2]

Forced Degradation Studies (Stress Testing)

To understand the potential degradation pathways and to develop a stability-indicating analytical method, forced degradation studies are essential.[11] These studies involve exposing the compound to harsh conditions to accelerate its decomposition.

Stress ConditionTypical ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 N HCl, heat (e.g., 60 °C) for several hoursThe primary anticipated degradation is the acid-catalyzed hydrolysis of the ethyl ester to form 4-(piperidin-4-yloxy)benzoic acid and ethanol.[12][13]
Base Hydrolysis 0.1 N NaOH, heat (e.g., 60 °C) for several hoursSaponification (base-catalyzed hydrolysis) of the ethyl ester is expected to be a major degradation pathway, yielding the corresponding carboxylate salt.[12]
Oxidation 3% H₂O₂, room temperature for 24 hoursThe piperidine ring may be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.[13]
Thermal Degradation Dry heat (e.g., 80 °C) for several daysAssesses the intrinsic thermal stability of the solid compound. Degradation may occur through various pathways if the molecule is thermally labile.[12]
Photostability Exposure to UV and visible light (ICH Q1B)The aromatic benzoate ring is a chromophore and could absorb light, potentially leading to photolytic degradation.[12]
Experimental Protocol for Stability Assessment

A validated stability-indicating HPLC method is the cornerstone of any stability study.[11] This method must be able to separate the intact parent compound from all potential degradation products.

Methodology:

  • Method Development: Develop a reverse-phase HPLC method. A typical starting point would be a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[9]

  • Forced Degradation: Subject solutions of this compound to the stress conditions outlined in the table above.

  • Method Validation: Analyze the stressed samples. The method is considered "stability-indicating" if the peaks corresponding to the degradation products are well-resolved from the peak of the parent compound. The validation should also include assessments of specificity, linearity, accuracy, and precision as per ICH guidelines.[9]

  • Long-Term and Accelerated Stability Studies:

    • Store samples of the solid compound in controlled environment chambers under long-term (e.g., 25 °C / 60% Relative Humidity) and accelerated (e.g., 40 °C / 75% Relative Humidity) conditions.[14][15]

    • At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples.

    • Prepare solutions of the stored solid and analyze them using the validated stability-indicating HPLC method to determine the purity and the presence of any degradation products.

G cluster_stress Forced Degradation cluster_method HPLC Method Development & Validation cluster_stability Formal Stability Study A Prepare Solutions of Compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B D Analyze Stressed Samples B->D C Develop RP-HPLC Method C->D E Validate for Specificity (Resolution of Degradants) D->E H Quantify Purity & Degradants via Validated HPLC Method E->H F Store Solid Compound at ICH Conditions (Long-term & Accelerated) G Test at Time Points (0, 1, 3, 6 months) F->G G->H

Caption: Workflow for conducting stability studies.

Conclusion and Recommendations

While specific experimental data for this compound is scarce in the public domain, a robust scientific framework allows for the prediction of its core physicochemical properties. It is anticipated to be a moderately water-soluble solid, with good solubility in polar organic solvents. The primary stability liability is likely the hydrolysis of the ethyl ester bond, particularly under acidic or basic conditions.

It is imperative that any research or development involving this compound begins with the empirical determination of its solubility and stability profiles using the standardized methodologies detailed in this guide. The protocols for the shake-flask solubility assessment and the development of a stability-indicating HPLC method provide a clear path forward for generating the critical data needed to support further formulation and development activities.

References

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An In-Depth Technical Guide to Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its molecular structure, featuring a piperidine ring linked to an ethyl benzoate moiety via an ether bond, presents a versatile scaffold for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The piperidine nucleus is a prevalent feature in numerous pharmaceuticals, particularly those targeting the central nervous system. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, offering insights for researchers engaged in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₂₀ClNO₃[1][2]
Molecular Weight 285.77 g/mol [1]
CAS Number 950649-15-7[1][3]
Appearance Off-white solid (predicted)
Storage Temperature Inert atmosphere, Room Temperature[1]

Synthesis and Mechanism

The synthesis of this compound can be strategically approached through the formation of the key ether linkage between the piperidine and benzoate moieties. A highly effective method for this transformation is the Mitsunobu reaction , which facilitates the condensation of an alcohol with a pronucleophile, in this case, a phenol, under mild conditions.[1][2][4][5][6][7]

The reaction proceeds via the activation of an alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] This in-situ activation forms a good leaving group, which is then displaced by the nucleophile in an SN2 reaction, resulting in the inversion of stereochemistry at the alcohol carbon.[4]

A plausible synthetic pathway for this compound is outlined below:

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Mitsunobu Reaction cluster_2 Step 3: Deprotection and Salt Formation 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc₂O, Base Ethyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)benzoate Ethyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)benzoate N-Boc-4-hydroxypiperidine->Ethyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)benzoate Ethyl 4-hydroxybenzoate, PPh₃, DIAD PPh3_DIAD PPh₃, DIAD This compound This compound Ethyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)benzoate->this compound HCl in Dioxane Ethyl 4-hydroxybenzoate Ethyl 4-hydroxybenzoate

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

  • Dissolve 4-hydroxypiperidine in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

  • Add a base, for example, triethylamine or sodium bicarbonate.

  • To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-protected intermediate.

Step 2: Synthesis of Ethyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)benzoate

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-4-hydroxypiperidine, ethyl 4-hydroxybenzoate, and triphenylphosphine in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Step 3: Synthesis of this compound

  • Dissolve the purified ethyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)benzoate in a suitable solvent such as 1,4-dioxane or ethyl acetate.

  • Add a solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in dioxane).

  • Stir the mixture at room temperature for a few hours.[2]

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain the final product.[2]

Analytical Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the piperidine ring protons, and the aromatic protons of the benzoate moiety.

  • Ethyl group: A triplet around 1.3-1.4 ppm (CH₃) and a quartet around 4.3-4.4 ppm (CH₂).

  • Piperidine ring: Complex multiplets in the region of 1.8-2.2 ppm and 3.0-3.5 ppm for the CH₂ groups, and a multiplet around 4.5-4.7 ppm for the CH proton attached to the oxygen.

  • Aromatic protons: Two doublets in the aromatic region (around 6.9-7.1 ppm and 7.9-8.1 ppm) characteristic of a 1,4-disubstituted benzene ring.

  • N-H proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Ethyl group: Signals around 14 ppm (CH₃) and 61 ppm (CH₂).[8]

  • Piperidine ring: Signals for the CH₂ groups in the range of 30-45 ppm and a signal for the CH carbon attached to oxygen around 70-75 ppm.

  • Aromatic carbons: Four signals in the aromatic region (approximately 115-160 ppm), with the carbonyl-bearing carbon being the most downfield in this group.

  • Carbonyl carbon: A signal in the downfield region, typically around 165-167 ppm.

Mass Spectrometry (Predicted)

The mass spectrum (electron ionization) would be expected to show a molecular ion peak corresponding to the free base (C₁₄H₁₉NO₃) at m/z 249. The hydrochloride salt itself will not be directly observed. Fragmentation patterns would likely involve the loss of the ethoxy group, cleavage of the ether bond, and fragmentation of the piperidine ring.

Applications in Drug Discovery and Development

This compound is a key intermediate for the synthesis of a variety of pharmacologically active compounds. The piperidine moiety is a common structural motif in drugs targeting G-protein coupled receptors (GPCRs) and ion channels.[9] Derivatives of this compound could be investigated for a range of therapeutic areas, including:

  • Antipsychotics: The piperidine scaffold is present in many atypical antipsychotic drugs.[10]

  • Analgesics: Modification of the core structure could lead to the development of novel pain management agents.

  • Antiplatelet Agents: Derivatives of ethyl benzoate have been explored as antiplatelet agents.[11]

The ether linkage provides a stable connection between the two key pharmacophoric groups, and the ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, allowing for further derivatization and modulation of physicochemical properties such as solubility and bioavailability.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on data for structurally similar compounds, it may cause skin, eye, and respiratory irritation. It is advisable to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a synthetically valuable intermediate with significant potential in the field of drug discovery. Its straightforward synthesis, amenable to modification, and the prevalence of its core structural motifs in known therapeutic agents make it an attractive starting point for the development of new and improved pharmaceuticals. This guide provides a foundational understanding of its synthesis, properties, and potential applications, intended to support the research and development efforts of scientists in the pharmaceutical and chemical industries.

References

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An In-depth Technical Guide to Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride: A Versatile Scaffold for Novel Pharmacological Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride, a chemical intermediate of significant interest in modern medicinal chemistry. While not an active pharmaceutical ingredient itself, its molecular architecture, combining a privileged piperidine scaffold with a versatile ethyl benzoate moiety, presents a strategic platform for the synthesis of novel pharmacological agents. This document details the compound's physicochemical properties, outlines a robust synthetic pathway, and explores diverse derivatization strategies. Furthermore, it proposes a validated pharmacological evaluation cascade, complete with detailed experimental protocols, to systematically screen and optimize new chemical entities derived from this core. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the discovery of next-generation therapeutics targeting a wide range of biological systems, particularly within the central nervous system.

The Strategic Value of the Piperidine Scaffold in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals.[1] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, providing a three-dimensional framework for presenting substituents in precise vectors to interact with biological targets. The basic nitrogen atom (pKa typically ~8-11) is often protonated at physiological pH, enabling critical ionic interactions with acidic residues in receptor binding pockets.

Piperidine derivatives form the cornerstone of numerous drug classes, demonstrating a vast pharmacological spectrum that includes analgesic, antipsychotic, antihistaminic, and anti-cancer activities.[2][3] Prominent examples include fentanyl (analgesic), haloperidol (antipsychotic), and donepezil (Alzheimer's disease therapy).[1] The compound this compound serves as an ideal starting material for drug discovery campaigns, offering a pre-validated piperidine core that can be systematically modified to explore new chemical space and develop potent, selective modulators of disease-relevant targets.[4]

Physicochemical and Structural Characterization

A thorough understanding of the starting material's properties is fundamental to its effective use in synthesis and drug design. This compound is a solid research chemical available from various suppliers.[5]

Core Properties
PropertyValueSource
CAS Number 950649-15-7[5][6]
Molecular Formula C₁₄H₂₀ClNO₃[5]
Molecular Weight 285.77 g/mol [5]
Appearance White to off-white solid (typical)Inferred
Storage Conditions Inert atmosphere, Room Temperature[5]
Hazard Statements H302, H315, H319, H335[5]
Structural Analysis

The molecule's structure features three key components that dictate its synthetic versatility and potential biological interactions:

  • The Piperidine Ring: The secondary amine is the primary site for derivatization to build out structure-activity relationships (SAR).

  • The Ether Linkage: This provides a stable, relatively flexible connection between the piperidine and aromatic rings.

  • The Ethyl Benzoate Group: The ester can be hydrolyzed to a carboxylic acid or converted to an amide, offering another point for modification to tune properties like solubility, polarity, and target engagement.

G mol N_H Secondary Amine (pKa ~9-10) Primary site for N-alkylation, N-acylation, etc. N_H->mol Ether Stable Ether Linkage Ether->mol Ester Ethyl Ester Modifiable via hydrolysis or amidation Ester->mol

Caption: Chemical structure and key functional regions of the scaffold.

Synthesis and Derivatization Strategies

The true value of this compound lies in its potential for elaboration into a library of novel analogues. The following sections detail a robust synthesis of the core scaffold and propose high-impact derivatization strategies.

Proposed Synthesis of the Core Scaffold

A reliable and scalable synthesis is crucial. A logical approach involves a three-step sequence: Boc protection of the piperidine nitrogen, a Williamson ether synthesis to couple the two main fragments, and a final deprotection step.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Ether Synthesis cluster_2 Step 3: Deprotection start 4-Hydroxypiperidine boc_protected N-Boc-4-hydroxypiperidine start->boc_protected (Boc)₂O, Base coupled Boc-protected intermediate boc_protected->coupled NaH, DMF reactant2 Ethyl 4-fluorobenzoate reactant2->coupled final_product Ethyl 4-(piperidin-4-yloxy) benzoate hydrochloride coupled->final_product HCl in Dioxane

Caption: Proposed synthetic workflow for the core scaffold.

Experimental Protocol: Synthesis of this compound

  • Protection: To a stirred solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq). Cool the mixture to 0°C. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC. Upon completion, wash the reaction with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.

  • Williamson Ether Synthesis: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C. Stir for 30 minutes. Add ethyl 4-fluorobenzoate (1.1 eq) and allow the reaction to stir at 60°C for 16 hours. Cool to room temperature, quench carefully with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography to yield the Boc-protected intermediate.

  • Deprotection: Dissolve the purified intermediate (1.0 eq) in 1,4-dioxane. Add a 4M solution of HCl in dioxane (5.0 eq) and stir at room temperature for 4 hours. The product will precipitate. Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford the final title compound as a hydrochloride salt.

Causality Note: The Boc protecting group is chosen for its stability under the basic conditions of the ether synthesis and its facile removal with acid. DMF is an ideal solvent for this SₙAr reaction due to its polar, aprotic nature, which effectively solvates the sodium cation.

High-Impact Derivatization Strategies

The hydrochloride salt can be neutralized with a base (e.g., triethylamine) to yield the free base, which is the substrate for further modification, primarily at the piperidine nitrogen.

Derivatization cluster_N Piperidine Nitrogen (N-H) cluster_Ester Ester Group center Core Scaffold (Free Base) reductive_amination Reductive Amination (R-CHO, NaBH(OAc)₃) center->reductive_amination Adds R-CH₂- acylation Acylation / Sulfonylation (R-COCl or R-SO₂Cl) center->acylation Adds R-CO- or R-SO₂- alkylation N-Alkylation (R-Br, Base) center->alkylation Adds R- hydrolysis Hydrolysis (LiOH, H₂O/THF) center->hydrolysis Yields Carboxylic Acid amidation Amidation (R-NH₂, Heat/Lewis Acid) center->amidation Yields Amide

Caption: Key derivatization points on the core scaffold.

  • Reductive Amination: Reacting the free base with various aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride is a highly efficient method for installing diverse N-alkyl groups. This is a cornerstone of library synthesis.

  • Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates yields amides, sulfonamides, and ureas, respectively. These groups can act as hydrogen bond donors or acceptors and significantly alter the compound's electronic and steric profile.

  • Hydrolysis: Saponification of the ethyl ester with a base like lithium hydroxide provides the corresponding carboxylic acid. This increases polarity and introduces a potential point for ionic interactions or further amide coupling.

Proposed Pharmacological Evaluation Cascade

Given the prevalence of the piperidine scaffold in CNS-active drugs, a logical starting point for screening derivatives is a panel of CNS-relevant G-protein coupled receptors (GPCRs) and ion channels.[4][7]

Screening_Cascade compound_library Synthesized Compound Library primary_screen Primary Screen: Radioligand Binding Assay (e.g., μ-Opioid Receptor) compound_library->primary_screen determine_ki Determine Affinity (Ki) Identify 'Hits' (e.g., Ki < 1 μM) primary_screen->determine_ki functional_assay Secondary Screen: Functional Assay (e.g., GTPγS or cAMP Assay) determine_ki->functional_assay determine_ec50 Determine Potency (EC₅₀) & Efficacy (% Activation/Inhibition) functional_assay->determine_ec50 selectivity_panel Selectivity Profiling (Panel of related receptors) determine_ec50->selectivity_panel invivo_model In Vivo Efficacy Model (e.g., Mouse Hot-Plate Test for Analgesia) selectivity_panel->invivo_model

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride is a key building block in contemporary drug discovery and medicinal chemistry. Its structure, which incorporates a piperidine moiety linked to a benzoate ester via an ether bond, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The piperidine ring is a common scaffold in pharmaceuticals, known to impart favorable pharmacokinetic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a reliable and reproducible synthesis protocol for this compound, grounded in established chemical principles.

Chemical Profile

Identifier Value
IUPAC Name This compound
CAS Number 950649-15-7
Molecular Formula C₁₄H₂₀ClNO₃
Molecular Weight 285.77 g/mol
SMILES Code O=C(OCC)C1=CC=C(OC2CCNCC2)C=C1.[H]Cl
Appearance White to off-white solid
Storage Inert atmosphere, Room Temperature

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves an initial Williamson ether synthesis to form the core structure under basic conditions, utilizing a Boc-protected piperidine derivative to prevent unwanted side reactions. The second step involves the deprotection of the piperidine nitrogen and subsequent formation of the hydrochloride salt. This approach ensures high yields and purity of the final product.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection and Salt Formation Ethyl 4-hydroxybenzoate Ethyl 4-hydroxybenzoate Step1_Product Ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)benzoate Ethyl 4-hydroxybenzoate->Step1_Product Ether Formation N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine->Step1_Product Mitsunobu Reagents DIAD, PPh₃ Mitsunobu Reagents->Step1_Product Step2_Product This compound Step1_Product->Step2_Product Boc Deprotection HCl_in_Dioxane HCl in Dioxane HCl_in_Dioxane->Step2_Product

Introduction: Unveiling the Analytical Landscape of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the analytical characterization of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride, a key intermediate in pharmaceutical research.

This compound is a significant chemical intermediate in the landscape of medicinal chemistry and drug development.[1] Its structure, which combines a piperidine moiety with a benzoate ester, makes it a valuable precursor for synthesizing more complex, biologically active molecules.[1] Piperidine derivatives are prevalent in pharmaceuticals, often targeting the central nervous system.[1] Given its role as a foundational element in the synthesis of potential new therapeutics, the ability to rigorously verify its identity, purity, and stability is paramount.

This application note serves as a detailed guide for researchers, quality control analysts, and drug development professionals, providing a suite of robust analytical methods for the comprehensive characterization of this compound. Moving beyond mere procedural lists, this document elucidates the rationale behind methodological choices, offering a framework for developing and validating analytical protocols that ensure scientific integrity and regulatory compliance.

Physicochemical Profile

A foundational understanding of the compound's properties is essential for selecting appropriate analytical techniques and designing experimental conditions.

PropertyValueSource
Chemical Name This compound[2][3]
Synonyms 4-(4-Piperidinyloxy)benzoic acid ethyl ester HCl[2]
CAS Number 950649-15-7[2][3]
Molecular Formula C₁₄H₂₀ClNO₃[2]
Molecular Weight 285.77 g/mol [2]
Storage Temperature Inert atmosphere, Room Temperature[2]

Part 1: Chromatographic Purity and Quantification

Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical intermediates and active ingredients. They excel at separating the main compound from related substances, impurities, and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent method for analyzing non-volatile or thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for both quantification (assay) and impurity profiling.[4] A reversed-phase (RP-HPLC) approach is most suitable, separating analytes based on their hydrophobicity.

  • Reversed-Phase C18 Column: The compound possesses both polar (piperidine hydrochloride, ether linkage) and non-polar (benzoate ester, ethyl group) characteristics. A C18 stationary phase provides a versatile hydrophobic surface for effective retention and separation from potential impurities of varying polarities.

  • Buffered Mobile Phase: The piperidine moiety is basic. A buffered mobile phase (e.g., with formic or phosphoric acid) is crucial to maintain a consistent pH and ensure a single, protonated state for the analyte.[5][6][7] This leads to sharp, symmetrical peaks and reproducible retention times.

  • UV Detection: The benzoate portion of the molecule contains a chromophore that absorbs UV light, making UV detection a simple and robust method for quantification.

HPLC_Workflow prep Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System (Pump, Autosampler, Column Oven) prep->hplc Inject separation C18 Column Separation (Isocratic or Gradient Elution) hplc->separation Elute detection UV/DAD Detection (~230-254 nm) separation->detection Detect data Data Acquisition & Processing (Chromatogram) detection->data Signal analysis Quantification & Purity (Peak Area Analysis) data->analysis Calculate

Caption: Workflow for HPLC analysis of this compound.

  • Instrumentation: A standard HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent for UPLC).[6][7]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[6][7]

    • Mobile Phase B: Acetonitrile.

    • Elution: Isocratic, e.g., 68% A and 32% B.[6][7] Adjust ratio as needed for optimal retention and separation.

    • Flow Rate: 1.0 mL/min.[6][7]

    • Column Temperature: 30 °C.[6][7]

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Stock Solution: Accurately weigh ~10 mg of the reference standard and dissolve in a 1:1 mixture of acetonitrile and water to make a 100 mL solution.

    • Working Standard: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL using the same diluent.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the working standard.

  • Analysis and Data Processing:

    • Inject the standard and sample solutions.

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Calculate the assay percentage and impurity profile using the peak areas. The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary choice, GC-MS can be a powerful tool for identifying volatile or semi-volatile impurities.[8][9] Direct analysis of the hydrochloride salt is not feasible due to its low volatility.[10] Therefore, a derivatization step or conversion to the free base is required.

  • Derivatization/Free-Basing: The hydrochloride salt must be neutralized to its more volatile free base form. This is typically achieved by extraction with an organic solvent under basic conditions. This step is critical for the analyte to be amenable to GC analysis.

  • MS Detection: Mass spectrometry provides definitive identification of the analyte and any separated impurities based on their mass-to-charge ratio and fragmentation patterns, offering higher confidence than UV detection alone.[9]

GCMS_Workflow prep Sample Preparation (Dissolve in Water) base Basification (e.g., add NaOH) prep->base extract Liquid-Liquid Extraction (e.g., with Diethyl Ether) base->extract gcms GC-MS System (Injector, GC Oven, MS Detector) extract->gcms Inject Extract analysis Data Analysis (Mass Spectrum) gcms->analysis Acquire Data

Caption: GC-MS analysis workflow including the necessary free-basing step.

  • Instrumentation: A GC system coupled with a Mass Spectrometric detector (e.g., a single quadrupole).

  • Sample Preparation (Free-Basing):

    • Dissolve a known amount of the sample in deionized water.

    • Add 1M sodium hydroxide solution dropwise until the solution is basic (pH > 10).

    • Extract the aqueous solution three times with an equal volume of diethyl ether or ethyl acetate.[11]

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Carefully evaporate the solvent and reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for injection.

  • GC-MS Conditions:

    • Column: Rtx-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[9]

    • Carrier Gas: Helium, constant flow or linear velocity mode.[9]

    • Inlet Temperature: 250 °C.[9]

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 10 min.

    • Injection Mode: Split (e.g., 10:1 ratio).[9]

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.[9]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Part 2: Spectroscopic Structural Confirmation

Spectroscopic methods are indispensable for confirming the chemical identity and structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

  • Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical shift of each nucleus provides information about its local electronic environment, while spin-spin coupling reveals connectivity between neighboring atoms.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

    • Expected ¹H NMR Signals:

      • Aromatic Protons: Two sets of doublets in the aromatic region (~7-8 ppm), characteristic of a 1,4-disubstituted benzene ring.

      • Ethyl Group: A quartet (~4.3 ppm) and a triplet (~1.3 ppm) for the -OCH₂CH₃ group.[12]

      • Piperidine Ring Protons: Complex multiplets for the piperidine ring protons, including the proton at the ether-linked carbon (~4.5-4.8 ppm) and other ring protons (~1.8-3.5 ppm).

      • N-H Proton: A broad signal for the amine proton, which may exchange with D₂O.

    • Expected ¹³C NMR Signals: Signals corresponding to the ester carbonyl, aromatic carbons, ethyl carbons, and piperidine carbons will be present, confirming the carbon backbone.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable technique for identifying the functional groups present in a molecule.

  • Principle: FTIR measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups.

  • Protocol:

    • Sample Preparation: The analysis can be performed on the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

    • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Expected Characteristic Absorption Bands:

      • ~3000-2700 cm⁻¹: Broad absorption due to the N-H stretch of the secondary amine hydrochloride salt.

      • ~1710 cm⁻¹: Strong C=O stretch from the ester functional group.[12]

      • ~1600, ~1510 cm⁻¹: C=C stretching vibrations within the aromatic ring.[12]

      • ~1270, ~1170 cm⁻¹: C-O stretching vibrations from the ester and ether linkages.[12]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation, offers clues about its structure. This is often coupled with a chromatographic technique (LC-MS or GC-MS).

  • Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.

  • Protocol (LC-MS):

    • Ionization: Use Electrospray Ionization (ESI) in positive mode, which is well-suited for protonating the basic piperidine nitrogen.

    • Analysis: The mass spectrum should show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 250.2.

    • Fragmentation: Tandem MS (MS/MS) can be used to fragment the parent ion, yielding structurally significant daughter ions that can confirm the connectivity of the piperidine and benzoate moieties.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. RP-HPLC with UV detection stands as the primary method for purity assessment and quantification due to its robustness and suitability for the compound's structure. For unambiguous structural confirmation, NMR spectroscopy is unparalleled, providing a detailed map of the molecular architecture. FTIR offers a rapid and straightforward confirmation of key functional groups, while mass spectrometry provides definitive molecular weight information and is a powerful tool for identification, especially when coupled with chromatography. The protocols and insights provided herein establish a comprehensive framework for ensuring the quality, identity, and integrity of this critical pharmaceutical building block.

References

  • Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. (n.d.). CNKI*.
  • A Comparative Guide to Analytical Techniques for Benzoate Ester Determination. (n.d.). BenchChem.
  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). Journal of Chromatographic Science, 60(7), 613-619.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). R Discovery.
  • [Use of gas chromatography for determining benzoic and sorbic acid levels in orange beverage and tomato concentrate]. (1990). Roczniki Państwowego Zakładu Higieny, 41(5-6), 217-22.
  • Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate Hydrochloride. (n.d.). BenchChem.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (n.d.). ResearchGate.
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (n.d.). ResearchGate.
  • III Analytical Methods. (n.d.). Japan International Cooperation Agency.
  • 2-(4-Piperidinyl)ethyl benzoate hydrochloride. (n.d.). Sigma-Aldrich.
  • Application News: Analysis of Preservatives in Foods by GC/MS. (n.d.). Shimadzu.
  • 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). (n.d.). Human Metabolome Database.
  • Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. (2014). The Royal Society of Chemistry.
  • 4-(4-Piperidinyloxy)benzoic acid ethyl ester HCl. (2023). ChemicalBook.
  • Analysis of Polychlorinated Benzoic Acids by Gas Chromatography of Their Methyl Esters. (1961). Analytical Chemistry.
  • This compound. (n.d.). BLD Pharm.
  • This compound. (n.d.). Elite Flow Control UK Limited.
  • Analytical Methods. (n.d.). RSC Publishing.
  • Ethyl 4-ethylbenzoate. (2026). PubChem.
  • Ethyl 4-(piperidin-4-ylmethoxymethyl)benzoate. (n.d.). PubChem.
  • Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}-2,5-dioxo-1-pyrrolidinyl)benzoate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Gain insight into sodium benzoate synthesis using FTIR based in-line reaction analysis system. (n.d.). AIDIC.
  • Ethyl Parahydroxybenzoate. (n.d.). Japanese Pharmacopoeia.
  • A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. (2024). International Journal of Pharmaceutical and Phytopharmacological Research.
  • ethyl 4-aminobenzoate. (n.d.). Organic Syntheses Procedure.
  • Ethyl 4-methylbenzoate. (n.d.). NIST WebBook.
  • Ethyl benzoate. (2015). mzCloud.
  • Ethyl 4-methylbenzoate(94-08-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Aldrich FT-IR Collection Edition II. (2007). Thermo Fisher Scientific.

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Application Notes and Protocols for the N-Alkylation of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Abstract

The N-alkylation of piperidine scaffolds is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse compound libraries for drug discovery.[1] Ethyl 4-(piperidin-4-yloxy)benzoate is a valuable building block, and its N-functionalization allows for the modulation of critical pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.[1][2] This document provides a comprehensive guide to the N-alkylation of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride, detailing two primary synthetic strategies: direct alkylation and reductive amination. We will explore the theoretical underpinnings of these transformations, provide step-by-step experimental protocols, and discuss key considerations for optimizing reaction outcomes.

Introduction: The Significance of N-Substituted Piperidines in Drug Development

The piperidine moiety is a privileged scaffold in a vast array of pharmaceuticals due to its ability to impart favorable physicochemical properties.[1] N-alkylation of the piperidine nitrogen is a critical step in the late-stage functionalization of drug candidates, allowing for the introduction of various substituents to fine-tune their biological activity.[2] this compound serves as a versatile starting material for generating libraries of N-substituted derivatives for screening in various therapeutic areas, including as ligands for G-protein coupled receptors (GPCRs).[2]

Core Concepts: Navigating the N-Alkylation of a Piperidine Hydrochloride Salt

The starting material, this compound, presents a unique consideration for N-alkylation. The piperidine nitrogen exists as a hydrochloride salt, meaning it is protonated and non-nucleophilic. Therefore, the first step in any N-alkylation protocol is the in-situ neutralization of the hydrochloride salt with a suitable base to liberate the free secondary amine, which can then act as a nucleophile.

The Critical Role of the Base

The choice of base is paramount and depends on the chosen alkylation strategy and the reactivity of the electrophile.

  • Inorganic Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) are commonly employed, particularly in direct alkylation with reactive alkyl halides. They are inexpensive and easily removed during workup.[3][4]

  • Organic Amine Bases: Non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA or Hünig's base) are often used to scavenge the acid byproduct without competing in the alkylation reaction.[4]

  • Stronger Bases: In some cases, stronger bases like sodium hydride (NaH) may be necessary, especially if the piperidine nitrogen is part of a less nucleophilic system.[4]

Experimental Landscape: Two Robust Strategies for N-Alkylation

Two primary methods have proven effective for the N-alkylation of piperidine derivatives: direct alkylation with electrophiles and reductive amination with carbonyl compounds.

Strategy 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation involves the reaction of the free piperidine nitrogen with an electrophile, typically an alkyl halide. This method is straightforward and widely applicable.

Mechanism:

G cluster_0 Deprotonation cluster_1 Nucleophilic Attack cluster_2 Byproduct Formation Start Ethyl 4-(piperidin-4-yloxy)benzoate Hydrochloride Free_Amine Free Secondary Amine Start->Free_Amine Base Base Base (e.g., K₂CO₃, DIPEA) Salt_Byproduct Salt Byproduct Base->Salt_Byproduct Product N-Alkylated Product Free_Amine->Product R-X Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product

Caption: Workflow for Direct N-Alkylation.

Protocol 1: Direct N-Alkylation using an Alkyl Halide and Potassium Carbonate

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and potassium carbonate as the base.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0-3.0 eq)

  • Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile or DMF.

  • Add finely powdered, anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes to ensure neutralization of the hydrochloride salt.

  • Slowly add the alkyl halide (1.0-1.2 eq) to the stirred suspension. For highly reactive alkyl halides, consider cooling the mixture to 0 °C before addition.[1]

  • The reaction can be stirred at room temperature or gently heated (40-60 °C) to drive the reaction to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated product.

Table 1: Representative Conditions for Direct N-Alkylation

Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Benzyl BromideK₂CO₃ACNRT - 504 - 1285 - 95
Ethyl IodideDIPEADMFRT6 - 1880 - 90
Methyl IodideNaHTHF/DMF0 - RT1 - 480 - 92

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Causality Behind Experimental Choices:

  • Excess Base: An excess of a solid base like K₂CO₃ is used to ensure complete neutralization of the starting material and to scavenge the hydrohalic acid (HX) generated during the reaction, driving the equilibrium towards the product.

  • Slow Addition of Alkylating Agent: Slow addition of the alkylating agent helps to control the reaction rate and minimize potential side reactions, such as over-alkylation to form a quaternary ammonium salt.[3][5]

  • Choice of Solvent: Polar aprotic solvents like acetonitrile and DMF are excellent choices as they can dissolve the organic components and facilitate the nucleophilic substitution reaction.[4]

Strategy 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is particularly useful for introducing a wider variety of substituents onto the piperidine nitrogen.[2] The reaction proceeds in two steps: the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction of the iminium ion to the corresponding tertiary amine.[2]

Mechanism:

G cluster_0 Iminium Ion Formation cluster_1 Reduction Free_Amine Free Secondary Amine Iminium_Ion Iminium Ion Intermediate Free_Amine->Iminium_Ion R'C(O)R'' Carbonyl Aldehyde or Ketone (R'C(O)R'') Product N-Alkylated Product Iminium_Ion->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Workflow for Reductive Amination.

Protocol 2: Reductive Amination using an Aldehyde and Sodium Triacetoxyborohydride

This protocol details the N-alkylation of this compound via reductive amination with an aldehyde.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or ketone (1.1-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • N,N-diisopropylethylamine (DIPEA) (1.1 eq)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane.

  • Add DIPEA (1.1 eq) to the suspension and stir for 15-20 minutes at room temperature to liberate the free amine.

  • Add the aldehyde or ketone (1.1-1.2 eq) and stir the mixture for an additional 30 minutes at room temperature to facilitate iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Table 2: Representative Conditions for Reductive Amination

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃DCMRT12 - 1680 - 95
AcetoneNaBH(OAc)₃DCERT4 - 875 - 90
CyclohexanoneNaBH(OAc)₃DCMRT12 - 2480 - 92

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Causality Behind Experimental Choices:

  • Mild Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of other reducible functional groups like esters.[2] It is also less water-sensitive than other borohydride reagents.

  • Solvent Choice: Dichloromethane and 1,2-dichloroethane are excellent solvents for reductive amination as they are non-protic and effectively solubilize the reactants and intermediates.[5]

  • Quenching Step: The addition of saturated aqueous sodium bicarbonate neutralizes any remaining acid and quenches the excess reducing agent, ensuring a safe and clean workup.[2]

Troubleshooting and Optimization

Issue: Low Yield or Incomplete Reaction

  • Solution for Direct Alkylation: Ensure the base is completely dry and finely powdered for maximum surface area. Consider increasing the reaction temperature or switching to a more polar solvent like DMF.[4]

  • Solution for Reductive Amination: Allow sufficient time for iminium ion formation before adding the reducing agent. Ensure the reducing agent is of high quality and has not been deactivated by moisture.

Issue: Over-alkylation (Formation of Quaternary Ammonium Salt)

  • Solution: This is more common in direct alkylation.[5] Use a stoichiometric amount or a slight excess of the piperidine starting material relative to the alkylating agent. Add the alkylating agent slowly, preferably using a syringe pump, to maintain a low concentration of the electrophile.[3]

Conclusion

The N-alkylation of this compound is a versatile transformation that opens the door to a wide array of novel chemical entities for drug discovery. Both direct alkylation and reductive amination are robust and reliable methods, each with its own set of advantages. By carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize libraries of N-substituted piperidine derivatives for further biological evaluation.

References

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]

Sources

Application Notes and Protocols for the Purification of Derivatives from "Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride serves as a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1][2] The piperidine moiety is a common structural feature in pharmaceuticals targeting a wide range of biological targets.[1][3] Consequently, the synthesis of derivatives from this precursor, typically through modification of the piperidine nitrogen, is a common strategy in drug discovery. The biological efficacy and safety of these final compounds are critically dependent on their purity. This application note provides an in-depth guide to the purification of derivatives synthesized from this compound, offering detailed protocols for preliminary workup, recrystallization, flash column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The causality behind procedural choices is explained to empower researchers to adapt these methods to their specific derivatives.

Introduction: The Imperative for Purity

The journey from a synthetic building block to a viable drug candidate is paved with rigorous purification. Crude reaction mixtures from the derivatization of this compound inevitably contain a heterogeneous mix of unreacted starting materials, excess reagents, byproducts, and residual solvents.[4][5] These impurities can confound biological assay results, introduce toxicity, and interfere with downstream chemical transformations. Therefore, robust and efficient purification is not merely a procedural step but a cornerstone of scientific validity and successful drug development.[6][7]

This guide is structured to provide a logical progression from initial cleanup to high-purity isolation, enabling scientists to select the most appropriate strategy based on the physicochemical properties of their target derivative and the required level of purity.

Understanding the Impurity Profile

An effective purification strategy begins with a thorough understanding of the potential impurities. Assuming a common derivatization pathway, such as N-acylation or N-alkylation of the piperidine nitrogen, the crude product mixture is likely to contain the following:

  • Unreacted Starting Material: Ethyl 4-(piperidin-4-yloxy)benzoate (as the free base or hydrochloride salt).

  • Excess Reagents: Unconsumed acylating or alkylating agents (e.g., acyl chlorides, alkyl halides).

  • Reaction Byproducts: Hydrolyzed reagents, and byproducts from the base used (e.g., triethylammonium salts).

  • Side-Reaction Products: Impurities arising from unintended reactions, such as O-acylation or ester hydrolysis.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., Dichloromethane, Acetonitrile, Toluene).[5][8]

The diverse polarities and chemical properties of these components necessitate a multi-step purification approach.

Strategic Purification Workflow

The selection of a purification method is dictated by the scale of the reaction, the properties of the target compound, and the nature of the impurities. The following workflow provides a decision-making framework for isolating the desired derivative.

Purification_Workflow Figure 1. General Purification Strategy Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup Organic Crude Organic Extract Workup->Organic Removes salts, water-soluble reagents IsSolid Is the Compound a Stable, Crystalline Solid? Organic->IsSolid Recryst Purification by Recrystallization IsSolid->Recryst Yes Chrom Purification by Flash Chromatography IsSolid->Chrom No / Impurities co-crystallize HighPurity Is High Purity (>98%) or Difficult Separation Required? Recryst->HighPurity Chrom->HighPurity PrepHPLC Purification by Preparative HPLC HighPurity->PrepHPLC Yes Final Pure Compound (>95-99%) HighPurity->Final No PrepHPLC->Final Removes close-eluting impurities Analysis Purity Analysis & Characterization (HPLC, NMR, MS) Final->Analysis

Caption: A decision-making workflow for purifying derivatives.

Detailed Experimental Protocols

Protocol 1: Foundational Aqueous Workup & Extraction

Causality: This initial step is crucial for removing inorganic salts (e.g., triethylammonium hydrochloride) and water-soluble reagents before concentrating the crude product. Using a mild aqueous base (e.g., NaHCO₃ solution) serves a dual purpose: it neutralizes any acidic components and converts any remaining hydrochloride salt of the starting material into its free base form, ensuring it partitions into the organic layer.[9]

Methodology:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with a suitable water-immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate). A volume sufficient to fully dissolve the organic components is recommended.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate completely. Drain the lower organic layer.

  • Re-extract the aqueous layer with the organic solvent to maximize recovery.

  • Combine the organic extracts and wash with an equal volume of brine (saturated NaCl solution). This step helps to break up any emulsions and removes the bulk of the dissolved water.

  • Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude organic extract.

Protocol 2: Purification by Recrystallization

Causality: Recrystallization is a highly effective and economical method for purifying solid compounds.[4] It exploits the differences in solubility between the target compound and its impurities in a chosen solvent at different temperatures. A suitable solvent will dissolve the compound completely at an elevated temperature but poorly at room or cold temperatures, while impurities remain either fully soluble or insoluble at all temperatures.[4]

Methodology:

  • Solvent Screening: In separate test tubes, test the solubility of a small amount (10-20 mg) of the crude product in various solvents (see Table 1). A good solvent will require heating for complete dissolution.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excessive solvent.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Subsequently, place the flask in an ice bath for at least 30 minutes to maximize the yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

| Table 1. Common Solvents for Recrystallization | | :--- | :--- | | Solvent System | Typical Use Case | | Ethanol / Water | For moderately polar compounds. | | Isopropanol | Good general-purpose solvent. | | Acetonitrile | For polar compounds. | | Ethyl Acetate / Hexane | A two-solvent system for tuning polarity. | | Toluene | For less polar, aromatic compounds. |

Protocol 3: Purification by Flash Column Chromatography

Causality: Flash column chromatography is the most common purification technique in synthetic chemistry, separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[10] More polar compounds interact more strongly with the polar silica gel and elute later, while less polar compounds travel through the column more quickly.[10][11]

Chromatography_Workflow Figure 2. Flash Chromatography Workflow TLC 1. TLC Method Development Column 2. Column Packing (Slurry Method) TLC->Column Select mobile phase (Rf ≈ 0.3) Load 3. Sample Loading (Dry or Wet) Column->Load Elute 4. Elution & Fraction Collection Load->Elute Analyze 5. Fraction Analysis (TLC) Elute->Analyze Combine 6. Combine Pure Fractions & Evaporate Analyze->Combine Identify pure fractions Product Purified Product Combine->Product

Caption: Step-by-step workflow for purification by flash chromatography.

Methodology:

  • TLC Analysis: Develop a mobile phase (eluent) using Thin-Layer Chromatography (TLC). Test various solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) to find a composition that gives the target compound an Rf value of approximately 0.25-0.35 and provides good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under pressure, ensuring a level and compact bed without air bubbles.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. For less soluble compounds, perform "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase. If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase to elute the compounds of increasing polarity.[4]

  • Fraction Collection: Collect fractions of a suitable volume in an array of test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Spot every few fractions on a TLC plate and elute with the same mobile phase.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

| Table 2. Typical Mobile Phases for Piperidine Derivatives | | :--- | :--- | :--- | | System | Polarity | Notes | | Hexane / Ethyl Acetate | Low to Medium | Excellent starting point for many derivatives. | | Dichloromethane / Methanol | Medium to High | Useful for more polar derivatives. A small amount of NH₄OH (0.5%) can be added to the methanol to prevent peak tailing of basic compounds on silica gel. | | Toluene / Acetone | Medium | Alternative non-chlorinated solvent system. |

Protocol 4: High-Purity Purification by Preparative HPLC

Causality: When baseline separation is not achievable by flash chromatography or when purity greater than 98% is required for applications like API development, preparative HPLC is the method of choice.[6][7][12] It offers significantly higher resolving power than flash chromatography due to smaller stationary phase particles and high-pressure solvent delivery.[13] Reverse-phase HPLC (using a non-polar C18 stationary phase and a polar mobile phase) is typically used for this class of compounds.

Methodology:

  • Analytical Method Development: Develop a separation method on an analytical HPLC system. Screen different mobile phase compositions (e.g., Water/Acetonitrile or Water/Methanol, often with additives like 0.1% TFA or formic acid to improve peak shape) and run scouting gradients to determine the optimal conditions for separation.

  • Scale-Up: Scale the analytical method to the preparative column. This involves adjusting the flow rate and gradient times based on the column dimensions and loading capacity.

  • Sample Preparation: Dissolve the sample (already partially purified by one of the above methods) in the mobile phase or a compatible strong solvent like DMSO or DMF. Filter the sample solution through a 0.45 µm filter to remove particulates.

  • Purification Run: Inject the sample onto the preparative HPLC system. Monitor the elution profile using a UV detector.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound. Automated fraction collectors can be programmed to collect based on peak detection (slope, threshold).

  • Post-Purification: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions. Remove the organic solvent (Acetonitrile/Methanol) via rotary evaporation. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product, often as a TFA or formate salt if acidic modifiers were used in the mobile phase.

| Table 3. Example HPLC Conditions | | :--- | :--- | | Parameter | Analytical Scale | Preparative Scale | | Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm | | Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | | Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | | Flow Rate | 1.0 mL/min | 20 mL/min | | Gradient | 5-95% B over 15 min | 5-95% B over 15 min | | Detection | UV at 254 nm | UV at 254 nm | | Injection Volume | 10 µL | 1-2 mL |

Final Purity Assessment and Characterization

The purity of the final product must be rigorously confirmed.

  • RP-HPLC: The primary method for quantitative purity assessment. An analytical chromatogram should show a single major peak.[14]

  • ¹H and ¹³C NMR: Confirms the chemical structure and identity of the compound and can reveal the presence of impurities if their signals are visible above the noise.

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound. LC-MS is particularly powerful for identifying trace impurities.

By applying these strategic workflows and detailed protocols, researchers can confidently and efficiently purify derivatives of Ethyl 4-(piperidin-4-yloxy)benzoate, ensuring the quality and reliability of their compounds for further research and development.

References

  • Google Patents. (2011). CN101602748B - A kind of purification method of high-purity piperidine.
  • Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • Google Patents. (2020). CN109160880B - A kind of preparation method of ethyl benzoate.
  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. Retrieved from [Link]

  • Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116. Retrieved from [Link]

  • Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • Ilyin, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6636. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for - General and efficient synthesis of esters via CuI-catalyzed aerobic oxidative C–C cleavage of 1,3-dithianes. Retrieved from [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • Gaifutdinova, A., & Beresnev, A. (2018). Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. In Ozone-Based Processes for Wastewater Treatment. Retrieved from [Link]

  • Defense Technical Information Center. (1987). Piperidine Synthesis. Retrieved from [Link]

  • Mohamed-Ezzat, R. A., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-methylbenzoate. Retrieved from [Link]

  • Bacardit, J. (2024). Impact of Solvent Quality in the outcome of the API purification processes. Docuchem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Retrieved from [Link]

  • Google Patents. (2009). CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof.

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Application Notes & Protocols: Leveraging Ethyl 4-(piperidin-4-yloxy)benzoate Hydrochloride in Solid-Phase Synthesis for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride in solid-phase organic synthesis (SPOS). This bifunctional molecule, incorporating a reactive secondary amine within a piperidine ring and a modifiable ethyl benzoate moiety, serves as a versatile building block for constructing diverse chemical libraries. We present two primary strategic workflows: (A) its use as a linker, where the benzoate functional group is the point of attachment to the solid support, and (B) its application as a scaffold, attached to the resin via the piperidine nitrogen. Detailed, step-by-step protocols for immobilization, on-bead derivatization, reaction monitoring, and final product cleavage are provided, underpinned by the causal chemistry for each experimental choice. This guide aims to empower scientists to effectively integrate this valuable synthon into their drug discovery programs.

Foundational Concepts and Preliminary Considerations

The Strategic Value of Bifunctional Scaffolds in SPOS

Solid-phase organic synthesis (SPOS) is a cornerstone technique in modern drug discovery, enabling the rapid assembly of large numbers of molecules ("libraries") for high-throughput screening.[1] The core principle involves covalently attaching a starting molecule to an insoluble polymer support (resin), performing a series of chemical reactions, and finally cleaving the desired product from the support.[1] This methodology simplifies purification, as excess reagents and by-products are removed by simple washing and filtration, allowing for the use of excess reagents to drive reactions to completion.[1]

Molecules like Ethyl 4-(piperidin-4-yloxy)benzoate are particularly valuable in this context. They are bifunctional, offering two distinct points for chemical modification. This allows for two main synthetic approaches:

  • Linker-Scaffold: One functional group (e.g., the carboxylate) is used to anchor the molecule to the resin, effectively making the molecule a functionalized linker. The other group (e.g., the piperidine amine) is then exposed for library-building reactions.

  • Pendant Scaffold: The entire molecule is attached to a standard linker-resin system via one of its functional groups, leaving the other available for diversification.

The piperidine motif itself is a highly privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] Its presence suggests that libraries built from this starting material will possess favorable pharmacological properties.

Physicochemical & Safety Profile

Before initiating any synthesis, a thorough understanding of the reagent's properties and safety requirements is paramount.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₄H₂₀ClNO₃
Molecular Weight 285.77 g/mol
Appearance White to off-white solid
Key Functional Groups Secondary amine (as HCl salt), Ether, Ethyl Ester
Solubility Soluble in water, methanol. Moderately soluble in DMF, DMSO.
Mandatory Safety & Handling Protocols

Safe laboratory practice is non-negotiable. Adherence to the following guidelines is required when handling this compound and associated reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3]

  • Ventilation: Handle the solid compound and all solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3][4]

  • Handling: Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.[3] Do not eat, drink, or smoke in the laboratory area.[5]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Place chemical waste in sealed, properly labeled containers.[6]

Strategic Application in Solid-Phase Synthesis

The utility of this compound lies in its versatility. The choice of synthetic strategy depends on the desired final structure and the point of diversification. The two primary pathways are outlined below.

G cluster_start Starting Material cluster_strategy_a Strategy A: Use as a Linker cluster_strategy_b Strategy B: Use as a Scaffold start Ethyl 4-(piperidin-4-yloxy)benzoate Hydrochloride A1 Step 1: Hydrolyze Ester (Solution Phase) start->A1 Expose Carboxylate B1 Step 1: Neutralize Amine (Solution or In Situ) start->B1 Expose Amine A2 Step 2: Couple Carboxylic Acid to Amino-Resin A1->A2 A3 Step 3: Diversify at Piperidine Nitrogen (R¹) A2->A3 A4 Step 4: Cleave from Resin (e.g., TFA) A3->A4 A_final Final Product: R¹-Piperidine-O-Ph-COOH A4->A_final B2 Step 2: Couple Piperidine N to Acid-Labile Resin B1->B2 B3 Step 3: Diversify at Benzoate Ester (R²) B2->B3 B4 Step 4: Cleave from Resin (e.g., TFA) B3->B4 B_final Final Product: Piperidine-O-Ph-CONHR² B4->B_final G cluster_workflow Strategy A Workflow start Rink Amide Resin (Fmoc-Protected) step1 1. Fmoc Deprotection (20% Piperidine in DMF) start->step1 monitor1 Monitor: Kaiser Test (Beads turn blue) step1->monitor1 step3 3. Couple Linker (DIPEA, HBTU/HOBt in DMF) monitor1->step3 If Positive step2 2. Prepare Linker (Hydrolyze Ester in Solution) step2->step3 monitor2 Monitor: Kaiser Test (Beads remain colorless) step3->monitor2 step4 4. Diversify (e.g., Acylation, Alkylation) monitor2->step4 If Negative monitor3 Monitor: On-bead FT-IR (Amide C=O stretch appears) step4->monitor3 step5 5. Cleavage & Deprotection (TFA/TIS/H₂O) monitor3->step5 If Complete end Final Product step5->end

Diagram 2: Detailed workflow for Strategy A.

Step 1: Resin Preparation & Deprotection

  • Place Rink Amide AM resin (1.0 g, 0.5 mmol) in a fritted reaction vessel.

  • Swell the resin in DMF (10 mL) for 30 minutes.

  • Drain the DMF. Add a solution of 20% piperidine in DMF (10 mL). [7]Agitate for 5 minutes.

  • Drain and repeat the piperidine treatment for an additional 20 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL). [7]6. Validation: Perform a Kaiser test on a small sample of beads. A positive result (dark blue beads) confirms the presence of the free primary amine. [8] Step 2: Linker Preparation (Solution-Phase Hydrolysis)

  • Dissolve this compound (0.86 g, 3.0 mmol, 6 eq.) in a mixture of ethanol (20 mL) and 2M NaOH (10 mL).

  • Heat the mixture to reflux and stir for 4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and acidify to pH ~4 with 1M HCl.

  • Extract the product with ethyl acetate, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(piperidin-4-yloxy)benzoic acid.

Step 3: Coupling to Resin

  • In a separate flask, dissolve the 4-(piperidin-4-yloxy)benzoic acid (0.59 g, 2.5 mmol, 5 eq.), HOBt (0.38 g, 2.5 mmol, 5 eq.), and HBTU (0.95 g, 2.5 mmol, 5 eq.) in DMF (8 mL).

  • Add DIPEA (0.87 mL, 5.0 mmol, 10 eq.) to the mixture and stir for 10 minutes to pre-activate.

  • Add the activated linker solution to the deprotected resin from Step 1.

  • Agitate the reaction vessel at room temperature for 4 hours.

  • Drain the vessel and wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Validation: Perform a Kaiser test. A negative result (colorless or yellow beads) indicates successful and complete coupling. [8] Step 4: On-Bead Diversification (Example: Acylation)

  • Swell the resin from Step 3 in DMF.

  • Add a solution of the desired carboxylic acid (3 eq.), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

  • Agitate for 2-4 hours.

  • Wash the resin with DMF and DCM.

  • Validation: Monitor the reaction via on-bead FT-IR. The disappearance of the N-H stretch and the appearance of a new amide carbonyl stretch (~1650 cm⁻¹) indicates reaction completion. [9]

Protocol for Strategy B: Immobilization via Piperidine

G cluster_workflow Strategy B Workflow start 2-Cl-Trt-Cl Resin step1 1. Swell Resin in DCM start->step1 step2 2. Couple Scaffold (Scaffold + DIPEA in DCM) step1->step2 step3 3. Cap Resin (MeOH/DIPEA in DCM) step2->step3 monitor1 Monitor: Gravimetric Analysis (Determine loading) step3->monitor1 step4 4. Diversify (e.g., Aminolysis of Ester) monitor1->step4 If Loading OK monitor2 Monitor: Cleave & Test (LC-MS of small sample) step4->monitor2 step5 5. Cleavage (TFA/DCM) monitor2->step5 If Complete end Final Product step5->end

Diagram 3: Detailed workflow for Strategy B.

Step 1: Attaching the Scaffold to 2-Chlorotrityl Chloride Resin

  • Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol) in anhydrous DCM (10 mL) for 20 minutes in a reaction vessel.

  • In a separate flask, dissolve this compound (0.69 g, 2.4 mmol, 2 eq.) in anhydrous DCM (8 mL).

  • Add DIPEA (0.84 mL, 4.8 mmol, 4 eq.) to the solution to neutralize the salt and stir for 5 minutes.

  • Drain the resin and add the scaffold solution. Agitate at room temperature for 2 hours.

  • To cap any remaining reactive chloride sites, add a solution of DCM/Methanol/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.

  • Drain and wash the resin with DCM (3x), DMF (3x), and Methanol (3x). Dry the resin under high vacuum.

  • Validation: Determine the loading of the scaffold onto the resin gravimetrically by weighing the dried resin.

Step 2: Diversification (Example: Aminolysis)

  • Swell the resin from Step 1 in a suitable solvent like NMP or DMAc.

  • Add a solution of the desired primary amine (e.g., benzylamine, 10 eq.) and agitate at 80 °C overnight.

  • Cool, drain, and wash the resin thoroughly with DMF, DCM, and MeOH.

  • Validation: A small aliquot of the resin can be cleaved and the product analyzed by LC-MS to confirm the conversion of the ester to the desired amide. [10]

Final Cleavage and Product Isolation

The final step is releasing the synthesized molecule from the solid support. [11]The choice of cleavage cocktail is critical and depends on the linker and the protecting groups used on the synthesized molecule. [12]

  • Wash the final, derivatized resin with DCM and dry it partially.

  • Prepare a cleavage cocktail. For both Rink Amide and 2-Cl-Trt resins, a common cocktail is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS). [13]Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a chilled flask of diethyl ether to precipitate the product.

  • Centrifuge the ether suspension, decant the ether, and wash the solid product with more cold ether.

  • Dry the crude product under vacuum.

Product Characterization

The purity and identity of the final compound must be confirmed. [14][15]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final product.

  • Identity Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight of the product. For unambiguous structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be performed.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for SPOS

IssuePossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test)1. Insufficient reagents/reaction time.2. Steric hindrance.3. Poor resin swelling.1. Double couple: repeat the coupling step with fresh reagents.2. Increase reaction time or temperature. Use a more potent coupling agent like HATU.3. Ensure proper solvent choice (DMF, NMP) and allow adequate swelling time.
Low Cleavage Yield 1. Incomplete reaction in a previous step.2. Insufficient cleavage time or cocktail volume.3. Premature cleavage from acid-labile resin.1. Re-evaluate monitoring data from each step.2. Increase cleavage time to 4 hours or use a larger volume of cocktail.3. For Strategy B, ensure bases like DIPEA are used judiciously to avoid premature product loss.
Multiple Peaks in HPLC 1. Deletion sequences (incomplete coupling).2. Side reactions during synthesis or cleavage.3. Racemization.1. Use capping steps (e.g., with acetic anhydride) after coupling to block unreacted amines.2. Ensure appropriate scavengers (e.g., TIS) are used in the cleavage cocktail.3. Avoid excessive use of base, especially during the coupling of the first amino acid to a resin. [16]

References

  • An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield. Available from: [Link]

  • The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. Oreate AI. Available from: [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available from: [Link]

  • Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. ACS Publications. Available from: [Link]

  • Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. Available from: [Link]

  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available from: [Link]

  • Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Solitek Pharma. Available from: [Link]

  • Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews - ACS Publications. Available from: [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available from: [Link]

  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry (RSC Publishing). Available from: [Link]

  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications. Available from: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available from: [Link]

  • Characterization of Pharmaceutical Compounds in the Solid State. Request PDF on ResearchGate. Available from: [Link]

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. Available from: [Link]

  • Safety Data Sheet - ETHYL BENZOATE. directpcw. Available from: [Link]

  • Solid State Characterization, Polymorph, & Salt Screening. Pace Analytical. Available from: [Link]

  • FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. Available from: [Link]

  • Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. PDF on ResearchGate. Available from: [Link]

  • Linkers for solid-phase organic synthesis. ResearchGate. Available from: [Link]

  • SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. Cambrex. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available from: [Link]

  • Analytical Methods for Solid Phase Peptide Synthesis. Ingenta Connect. Available from: [Link]

  • Analytical techniques for small molecule solid phase synthesis. PubMed. Available from: [Link]

  • Piperidine Synthesis. DTIC. Available from: [Link]

  • Reactions of Solid-Supported Reagents and Solid Supports with Alcohols and Phenols through Their Hydroxyl Functional Group. ACS Publications. Available from: [Link]

  • A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences. Available from: [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. Available from: [Link]

  • In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. NIH. Available from: [Link]

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Application Notes & Protocols: Ethyl 4-(piperidin-4-yloxy)benzoate Hydrochloride as a Versatile Scaffolding Element in Antibody-Drug Conjugate (ADC) Linker Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in ADC Therapeutic Efficacy

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the exquisite specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small-molecule payload.[1][2] The efficacy and safety of an ADC are not solely dependent on the antibody and the payload but are critically governed by the chemical linker that connects them.[][4] An ideal linker must maintain a stable covalent bond between the antibody and the payload during systemic circulation to prevent premature drug release and off-target toxicity.[5][6] Upon internalization of the ADC into the target cancer cell, the linker must then facilitate the efficient release of the active payload.[][8]

Linkers are broadly categorized as cleavable or non-cleavable.[9] Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within the cell (e.g., acidic pH, presence of specific enzymes like cathepsins, or a high reducing potential).[8][10] Non-cleavable linkers, in contrast, release the payload only after the complete lysosomal degradation of the antibody backbone.[9][10] The choice of linker strategy profoundly impacts the ADC's pharmacokinetics, therapeutic index, and potential for bystander effect.[][8]

This technical guide explores the potential application of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride as a core structural element—a scaffold—in the design of novel linkers for ADCs. Piperidine derivatives are widely used in medicinal chemistry to introduce conformational rigidity, modulate physicochemical properties such as solubility, and improve metabolic stability.[11][12][13] The unique structure of this molecule offers multiple functionalization points, making it a versatile building block for creating both cleavable and non-cleavable linker architectures.

PART 1: Scientific & Structural Analysis of the Linker Scaffold

Chemical Properties of this compound
  • Chemical Name: this compound

  • CAS Number: 950649-15-7[14][15]

  • Molecular Formula: C₁₄H₂₀ClNO₃[14]

  • Molecular Weight: 285.77 g/mol [14]

  • Structure:

Chemical Structure of this compound

This molecule is a bifunctional chemical building block.[16] Its key features for linker design are:

  • A secondary amine within the piperidine ring, which serves as a primary nucleophilic handle for conjugation after deprotection.

  • An ethyl ester on the benzoate ring, which can be hydrolyzed to a carboxylic acid, providing an electrophilic handle for amide bond formation.

  • A rigid piperidine-aryl ether core, which can confer favorable spatial and physicochemical properties to the final linker, potentially improving stability and reducing aggregation.[11][17]

Proposed Role as a Linker Scaffold: A Non-Cleavable Design Strategy

For this application note, we will conceptualize Ethyl 4-(piperidin-4-yloxy)benzoate as the central scaffold of a non-cleavable linker . This strategy prioritizes plasma stability, which is a key advantage of non-cleavable linkers, potentially leading to a wider therapeutic window.[9][18] In this design, the payload is released with the linker and a conjugating amino acid attached after the lysosomal degradation of the antibody.[10]

The proposed workflow involves two main stages:

  • Synthesis of the Linker-Payload Construct: The piperidine nitrogen of the scaffold is conjugated to a maleimide moiety (for antibody thiol conjugation), and the benzoate ester is hydrolyzed and coupled to an amine-containing cytotoxic payload.

  • Conjugation to the Monoclonal Antibody: The final linker-payload construct is conjugated to a monoclonal antibody via reduced interchain disulfides (cysteine conjugation).

PART 2: Experimental Protocols & Methodologies

Protocol 1: Synthesis of the Maleimide-Linker-Payload Construct

This protocol details the synthesis of a conjugatable linker-payload complex starting from this compound and a model amine-containing payload (e.g., Monomethyl Auristatin E, MMAE).

Causality Behind Experimental Choices:

  • Boc Protection: The piperidine nitrogen is highly reactive. Protecting it with a tert-butoxycarbonyl (Boc) group prevents unwanted side reactions during the subsequent ester hydrolysis and payload coupling steps.

  • Ester Hydrolysis: Saponification with lithium hydroxide (LiOH) is a standard and efficient method for converting the ethyl ester to a carboxylic acid without harsh conditions that could compromise other parts of the molecule.

  • Amide Coupling (EDC/NHS): Activating the carboxylic acid with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) forms a stable NHS ester intermediate. This intermediate reacts efficiently and specifically with the primary amine of the payload (MMAE) to form a stable amide bond.

  • Boc Deprotection: Trifluoroacetic acid (TFA) is used for the clean and rapid removal of the Boc protecting group, exposing the piperidine's secondary amine.

  • Maleimide Functionalization: The newly exposed amine is reacted with a maleimide-functionalized NHS ester (e.g., SMCC) to introduce the thiol-reactive group necessary for antibody conjugation.[19]

Workflow Diagram:

G cluster_0 Step 1: Scaffold Preparation cluster_1 Step 2: Payload Coupling cluster_2 Step 3: Final Functionalization A Ethyl 4-(piperidin-4-yloxy)benzoate HCl B Boc Protection of Piperidine N A->B C Ester Hydrolysis (Saponification) B->C D Boc-Linker-COOH C->D F EDC/NHS Amide Coupling D->F E Amine-Payload (e.g., MMAE) E->F G Boc-Linker-Payload F->G H Boc Deprotection (TFA) G->H I Maleimide Functionalization (SMCC) H->I J Final Product: Maleimide-Linker-Payload I->J K Ready for Antibody Conjugation

Caption: Synthesis workflow for the Maleimide-Linker-Payload construct.

Step-by-Step Methodology:

  • Boc Protection:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (TEA, 2.5 eq).

    • Stir vigorously at room temperature for 4-6 hours. Monitor reaction completion by TLC or LC-MS.

    • Perform an aqueous workup, extract with DCM, dry over Na₂SO₄, and purify by column chromatography to yield N-Boc-Ethyl 4-(piperidin-4-yloxy)benzoate.

  • Saponification (Ester Hydrolysis):

    • Dissolve the Boc-protected ester (1.0 eq) in a 3:1 mixture of THF and water.

    • Add Lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature overnight.

    • Acidify the reaction mixture to pH ~3 with 1M HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under vacuum to obtain N-Boc-4-(piperidin-4-yloxy)benzoic acid.

  • Payload Coupling:

    • Dissolve N-Boc-4-(piperidin-4-yloxy)benzoic acid (1.1 eq), EDC (1.5 eq), and NHS (1.5 eq) in anhydrous Dimethylformamide (DMF).

    • Stir at room temperature for 1 hour to activate the carboxylic acid.

    • Add the amine-containing payload (e.g., MMAE, 1.0 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA, 3.0 eq).

    • Stir the reaction under an inert atmosphere (N₂ or Ar) at room temperature overnight.

    • Purify the resulting Boc-Linker-Payload conjugate using reverse-phase HPLC.

  • Boc Deprotection:

    • Dissolve the purified Boc-Linker-Payload in DCM.

    • Add Trifluoroacetic acid (TFA, 20-30% v/v) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the deprotected Linker-Payload amine.

  • Maleimide Functionalization:

    • Dissolve the deprotected Linker-Payload amine (1.0 eq) in anhydrous DMF.

    • Add Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC, 1.2 eq) and DIPEA (2.0 eq).

    • Stir at room temperature for 2-4 hours.

    • Purify the final Maleimide-Linker-Payload construct by reverse-phase HPLC and confirm its identity and purity by LC-MS and NMR.

Protocol 2: Conjugation to a Thiol-Engineered or Reduced mAb

This protocol describes the conjugation of the Maleimide-Linker-Payload to a monoclonal antibody. The reactive handles on the antibody are free thiol (sulfhydryl) groups, typically generated by the reduction of interchain disulfide bonds.[19]

Workflow Diagram:

G mAb Intact mAb (with disulfide bonds) Reduced_mAb Reduced mAb (free thiols exposed) mAb->Reduced_mAb Reduction (TCEP) ADC Purified ADC Reduced_mAb->ADC Conjugation (Michael Addition) LinkerPayload Maleimide-Linker-Payload LinkerPayload->ADC Purification Purification (e.g., SEC) ADC->Purification Final_ADC Final_ADC Purification->Final_ADC Final ADC Product

Caption: Workflow for cysteine-mediated antibody conjugation.

Step-by-Step Methodology:

  • Antibody Reduction:

    • Prepare the antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline (PBS) with EDTA, pH 7.2-7.4).

    • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), at a specific molar excess (e.g., 2.5-5.0 eq) to control the number of disulfide bonds reduced.

    • Incubate at 37°C for 1-2 hours. The degree of reduction directly influences the final drug-to-antibody ratio (DAR).

  • Conjugation Reaction:

    • Dissolve the Maleimide-Linker-Payload construct in a water-miscible organic solvent like Dimethyl sulfoxide (DMSO) to prepare a stock solution.

    • Add the linker-payload stock solution to the reduced antibody solution. A typical molar excess is 1.5-2.0 moles of linker-payload per mole of free thiol.

    • Incubate the reaction at room temperature or 4°C for 1-4 hours. The maleimide groups will react with the free thiols via a Michael addition reaction to form a stable thioether bond.

  • Quenching:

    • Stop the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to quench any unreacted maleimide groups.

  • Purification:

    • Remove unconjugated linker-payload, quenching agent, and aggregated protein using a purification method such as Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

    • The purified ADC should be buffer-exchanged into a suitable formulation buffer for storage and characterization.

PART 3: Characterization of the Final ADC

Comprehensive characterization is essential to ensure the quality, consistency, and efficacy of the ADC.[20][21][22]

Drug-to-Antibody Ratio (DAR)

The average number of payload molecules conjugated to each antibody is a critical quality attribute.[2][22]

MethodPrincipleExpected Outcome
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity. Each conjugated drug adds to the overall hydrophobicity, allowing separation of DAR0, DAR2, DAR4, etc., species.A chromatogram with distinct peaks for different DAR values, allowing calculation of the average DAR and distribution.
UV-Vis Spectroscopy Measures absorbance at 280 nm (for protein) and a wavelength specific to the payload. The ratio of absorbances, corrected for molar extinction coefficients, is used to calculate the average DAR.A rapid, straightforward method to determine the average DAR of the bulk ADC population.[22]
LC-MS (Intact Mass Analysis) Mass spectrometry of the reduced light and heavy chains or the intact ADC determines the precise mass shift caused by conjugation, allowing for accurate DAR determination.High-resolution mass spectra confirming the number of linker-payloads attached to each antibody chain.[23]
Purity and Aggregation

Impurities such as free drug or protein aggregates can affect efficacy and safety.[21]

MethodPrincipleExpected Outcome
Size Exclusion Chromatography (SEC) Separates molecules based on hydrodynamic radius.A primary peak for the monomeric ADC, with minimal peaks corresponding to high-molecular-weight aggregates or low-molecular-weight fragments.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separates proteins by molecular weight under reducing and non-reducing conditions.Bands corresponding to the light chain, heavy chain, and intact ADC, showing shifts in mass upon conjugation.
In Vitro Functional Assays
  • Antigen Binding Assay: An ELISA or Surface Plasmon Resonance (SPR) assay should be performed to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

  • In Vitro Cytotoxicity Assay: The ADC is incubated with antigen-positive and antigen-negative cell lines to determine its potency (IC₅₀ value) and specificity. The ADC should be highly potent against target cells and significantly less so against non-target cells.

References

  • AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from AxisPharm. [Link]

  • Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. Retrieved from Biopharma PEG. [Link]

  • Bar-On, E., et al. (2022). The Chemistry Behind ADCs. Pharmaceuticals (Basel). [Link]

  • LCGC International. (2014). Perspectives and Characterization on Antibody–Drug Conjugates. Retrieved from LCGC International. [Link]

  • Le, S., et al. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today. [Link]

  • Abzena. (2025). Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs). Retrieved from Abzena. [Link]

  • Biotech Informers. (2023). Cleavable Vs. Non-Cleavable Linkers in ADCs. Retrieved from Biotech Informers. [Link]

  • Creative Biolabs. (n.d.). Linkers in Antibody-Drug Conjugates. Retrieved from Creative Biolabs. [Link]

  • Protheragen. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Retrieved from Protheragen. [Link]

  • Beijing Baite Paike Biotechnology Co., Ltd. (n.d.). Antibody-Drug Conjugate (ADC) Characterization. Retrieved from Baite Paike Biotechnology. [Link]

  • Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs. [Link]

  • Chemspace. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved from Chemspace. [Link]

  • Strop, P., et al. (2013). Methods for site-specific drug conjugation to antibodies. Methods. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. [Link]

  • Iaroshenko, V. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

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The Versatile Scaffolding of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride in the Synthesis of Novel GPCR Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, G-protein coupled receptors (GPCRs) remain a predominant target class, implicated in a vast array of physiological processes and disease states. The rational design and synthesis of novel ligands with high affinity and selectivity for specific GPCR subtypes are paramount to developing next-generation therapeutics. A key building block that has emerged in this endeavor is Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride . Its inherent structural motifs—a piperidine ring amenable to substitution, an ether linkage, and a benzoate ester—provide a versatile scaffold for the elaboration of diverse chemical entities targeting various GPCRs, including but not limited to dopamine, serotonin, and muscarinic acetylcholine receptors.

This comprehensive guide, designed for medicinal chemists and pharmacologists, delves into the practical application of this compound in the synthesis of GPCR ligands. We will explore the strategic chemical transformations this intermediate can undergo and provide detailed, field-proven protocols for the synthesis and subsequent biological evaluation of the resulting compounds.

Core Chemical Data and Availability

A thorough understanding of the starting material is fundamental to its successful application. Below is a summary of the key chemical properties of this compound.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 950649-15-7[1]
Molecular Formula C₁₄H₂₀ClNO₃[1]
Molecular Weight 285.77 g/mol [1]
Storage Conditions Inert atmosphere, Room Temperature[1]

This compound is commercially available from several chemical suppliers, ensuring its accessibility for research and development purposes.

Synthetic Strategies: Building Complexity from a Core Scaffold

The true utility of this compound lies in its capacity to serve as a launchpad for a variety of chemical modifications. The secondary amine of the piperidine ring is the primary site of elaboration, allowing for the introduction of diverse functionalities through several key reaction classes.

N-Alkylation: Introducing Structural Diversity

Direct N-alkylation of the piperidine nitrogen is a straightforward approach to introduce a wide range of substituents. This can be achieved through reactions with various alkylating agents, such as alkyl halides or mesylates, in the presence of a base.[2] This strategy is particularly useful for exploring the structure-activity relationship (SAR) of the N-substituent on GPCR target engagement.[3]

Reductive Amination: A Powerful Tool for Amine Elaboration

Reductive amination is a highly efficient and widely used method for the formation of carbon-nitrogen bonds and is particularly well-suited for modifying the piperidine core of our starting material.[4][5] This two-step, one-pot reaction involves the initial formation of an iminium ion between the secondary amine and a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction to the corresponding tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN).

The choice of the carbonyl compound is vast, allowing for the introduction of a diverse array of aryl, heteroaryl, and alkyl groups, which is critical for tuning the pharmacological profile of the final ligand.

Amide Bond Formation: Expanding the Chemical Space

Another powerful strategy involves the formation of an amide bond with the piperidine nitrogen. This can be achieved by first reacting the piperidine with a suitable acylating agent, such as an acid chloride or a carboxylic acid in the presence of a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. This approach allows for the incorporation of a wide range of functionalities, further expanding the chemical diversity of the synthesized library.

Experimental Protocols: From Synthesis to Biological Evaluation

The following section provides detailed, step-by-step protocols for the synthesis of a hypothetical GPCR ligand derived from this compound, followed by protocols for its biological characterization.

Protocol 1: Synthesis of a Dopamine D4 Receptor Antagonist via Reductive Amination

This protocol describes the synthesis of a potential dopamine D4 receptor antagonist by reacting this compound with a substituted benzaldehyde. The dopamine D4 receptor is a validated target for various central nervous system disorders.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • Add 4-chlorobenzaldehyde (1.2 eq) to the reaction mixture and stir for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[3]

Diagram of the Reductive Amination Workflow:

G start Start: Ethyl 4-(piperidin-4-yloxy)benzoate + Triethylamine aldehyde Add 4-Chlorobenzaldehyde start->aldehyde iminium Iminium Ion Formation aldehyde->iminium Stir 30 min stab Add Sodium Triacetoxyborohydride (STAB) iminium->stab reduction Reduction stab->reduction Stir 16-24h workup Aqueous Workup reduction->workup product Final Product: N-alkylated ligand purification Purification workup->purification characterization Characterization (NMR, MS) purification->characterization characterization->product

Caption: Workflow for the synthesis of a GPCR ligand via reductive amination.

Protocol 2: Characterization of GPCR Ligand Activity using a Calcium Mobilization Assay

Many GPCRs, upon activation, signal through the Gq pathway, leading to an increase in intracellular calcium concentration. A calcium mobilization assay is a common and effective method to determine the functional activity of ligands at these receptors. This protocol is designed to assess the agonist or antagonist properties of the newly synthesized compound at the human 5-HT2A receptor, a Gq-coupled receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT2A receptor

  • Black-walled, clear-bottom 96-well plates

  • Fluo-4 AM or other suitable calcium indicator dye

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Pluronic® F-127

  • Synthesized test compound

  • Serotonin (5-HT) as a reference agonist

  • Ketanserin as a reference antagonist

  • Fluorescence microplate reader with kinetic reading capability (Ex/Em ≈ 490/525 nm)

Procedure:

  • Cell Plating: The day before the assay, seed the 5-HT2A expressing cells into 96-well plates at a density of 40,000-80,000 cells per well and incubate overnight.

  • Dye Loading:

    • Prepare a dye loading solution of Fluo-4 AM (typically 2-5 µM) in HBSS. The addition of Pluronic® F-127 (final concentration ~0.02%) can aid in dye solubilization.

    • Remove the growth medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound and reference agonist (5-HT) in HBSS at a concentration 5-fold higher than the final desired concentration.

    • For antagonist testing, prepare serial dilutions of the test compound and pre-incubate with the cells before adding a fixed concentration of the reference agonist.

  • Assay Measurement:

    • Place the cell plate in the fluorescence microplate reader.

    • Set the instrument to record fluorescence kinetically before and after the addition of the compound.

    • Add 25 µL of the compound solution to each well.

    • Record the fluorescence signal over time (typically for 1-2 minutes). The peak response usually occurs within 10-20 seconds.

  • Data Analysis:

    • Determine the baseline fluorescence before compound addition and the peak fluorescence after addition.

    • Calculate the change in fluorescence (ΔF) or the ratio of F/F₀.

    • Plot the response as a function of ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Diagram of the Calcium Mobilization Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate 5-HT2A Expressing Cells dye_loading Load Cells with Calcium Indicator Dye plate_cells->dye_loading add_compound Add Compound to Cells dye_loading->add_compound compound_prep Prepare Compound Dilutions read_fluorescence Measure Fluorescence Kinetics add_compound->read_fluorescence calculate_response Calculate Fluorescence Change read_fluorescence->calculate_response dose_response Generate Dose-Response Curve calculate_response->dose_response determine_potency Determine EC50 / IC50 dose_response->determine_potency

Caption: Workflow for a fluorescent-based calcium mobilization assay.

Protocol 3: Assessing GPCR Activity via cAMP Accumulation Assay

For GPCRs that couple to Gs or Gi signaling pathways, measuring the modulation of cyclic AMP (cAMP) levels is a standard method to determine ligand functionality. Gs-coupled receptors increase cAMP production, while Gi-coupled receptors decrease it. This protocol outlines a general procedure for a competitive immunoassay-based cAMP assay.

Materials:

  • Cells expressing the GPCR of interest (e.g., a Gi-coupled receptor)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium and plates

  • Forskolin (to stimulate adenylyl cyclase)

  • Synthesized test compound

  • Reference agonist and antagonist

  • Lysis buffer (if required by the kit)

  • Plate reader compatible with the chosen assay format

Procedure:

  • Cell Stimulation:

    • Plate cells in a suitable multi-well plate and grow to the desired confluency.

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Gi-coupled receptors, stimulate the cells with forskolin to induce a measurable level of cAMP.

    • Add serial dilutions of the test compound (and controls) and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the assay kit manufacturer's instructions to release intracellular cAMP.

    • Add the detection reagents from the kit to the cell lysates. These typically include a labeled cAMP analog and a specific anti-cAMP antibody.

  • Signal Measurement:

    • Incubate the plate for the recommended time to allow for the competitive binding reaction to reach equilibrium.

    • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a compatible plate reader.

  • Data Analysis:

    • The measured signal is inversely proportional to the amount of cAMP in the sample.

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in the unknown samples by interpolating from the standard curve.

    • Plot the cAMP concentration as a function of ligand concentration and fit the data to determine EC₅₀ or IC₅₀ values.

Diagram of a GPCR Signaling Pathway Leading to cAMP Modulation:

G cluster_membrane Plasma Membrane GPCR_s Gs-coupled GPCR AC Adenylyl Cyclase GPCR_s->AC Activates (+) GPCR_i Gi-coupled GPCR GPCR_i->AC Inhibits (-) cAMP cAMP AC->cAMP Converts Agonist_s Agonist Agonist_s->GPCR_s Agonist_i Agonist Agonist_i->GPCR_i ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Gs and Gi signaling pathways modulating intracellular cAMP levels.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile starting material in the synthesis of novel GPCR ligands. Its strategic combination of a modifiable piperidine core, a stable ether linkage, and a benzoate ester functionality provides medicinal chemists with a robust platform for generating diverse compound libraries. The synthetic strategies outlined in this guide, particularly reductive amination and amide bond formation, offer reliable and efficient means to explore the chemical space around this scaffold.

The provided protocols for synthesis and biological evaluation serve as a practical foundation for researchers aiming to discover and characterize new GPCR modulators. As our understanding of the structural biology of GPCRs continues to advance, the rational design of ligands based on scaffolds like this compound will undoubtedly play a crucial role in the development of more selective and efficacious therapeutics for a wide range of human diseases.

References

  • Christopoulos, A., et al. (2014). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1)
  • Bridges, T. M., et al. (2008). Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I: Exploration of alternative benzyl and privileged structure moieties. PubMed.
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  • Cloud-Clone Corp. ELISA Kit for Dopamine Receptor D4 (DRD4).
  • ResearchGate. (2021). (PDF) Structure-based design of a chemical probe set for the 5-HT5A serotonin receptor.
  • The Royal Society of Chemistry. (2018). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.
  • Diva-Portal.org. (2021).
  • PubMed. (1998). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611)
  • PubMed Central. (2018). D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists.
  • MDPI. (2020). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout.
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Application Note: A Robust Workflow for Amide Coupling with Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Piperidine Scaffold in Drug Discovery

Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride is a valuable building block in medicinal chemistry. Its structure, featuring a secondary amine within a piperidine ring, offers a key reactive handle for derivatization, enabling the exploration of vast chemical space in the pursuit of novel therapeutic agents. The piperidine moiety is a common motif in a multitude of FDA-approved drugs, prized for its ability to impart favorable pharmacokinetic properties and to serve as a scaffold for interacting with biological targets. This application note provides a detailed experimental workflow for the efficient coupling of this versatile intermediate with carboxylic acids to form stable amide bonds, a cornerstone reaction in drug development.

The Rationale for HATU-Mediated Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to proceed at a reasonable rate under mild conditions. While numerous coupling reagents exist, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a superior choice for many applications, particularly when dealing with less reactive amines or sterically hindered substrates.

The selection of HATU for coupling with the secondary amine of Ethyl 4-(piperidin-4-yloxy)benzoate is based on several key advantages:

  • High Efficiency and Fast Reaction Kinetics: HATU rapidly converts carboxylic acids into highly reactive OAt-active esters. The presence of the 7-azabenzotriazole (HOAt) moiety is believed to accelerate the subsequent aminolysis step through a neighboring group effect, leading to high yields in shorter reaction times[1].

  • Low Racemization: For chiral carboxylic acids, HATU is known to minimize the risk of epimerization, a critical consideration in the synthesis of stereospecific drug candidates[2].

  • Broad Substrate Scope: HATU is effective for a wide range of carboxylic acids and amines, including those with significant steric hindrance.

  • Favorable Byproducts: The byproducts of the HATU-mediated reaction, such as tetramethylurea, are generally soluble in common organic solvents, facilitating purification of the desired amide product.

Mechanistic Insight into the HATU Coupling Reaction

The HATU-mediated amide bond formation proceeds through a well-established mechanism. The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).

  • Deprotonation: DIPEA, a sterically hindered base, deprotonates the carboxylic acid to form a carboxylate anion.

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea.

  • Nucleophilic Attack: The secondary amine of Ethyl 4-(piperidin-4-yloxy)benzoate then acts as a nucleophile, attacking the carbonyl carbon of the activated ester.

  • Amide Bond Formation: This attack results in the formation of the desired amide bond and the release of the HOAt leaving group.

Experimental Workflow for Amide Coupling

The following diagram illustrates the key steps in the experimental workflow for the HATU-mediated coupling of this compound with a generic carboxylic acid.

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Product Analysis Reagents Weigh: - Ethyl 4-(piperidin-4-yloxy)benzoate HCl - Carboxylic Acid - HATU - DIPEA Dissolve Dissolve Amine HCl, Carboxylic Acid, and HATU in Anhydrous DMF Reagents->Dissolve Solvent Anhydrous DMF Solvent->Dissolve Cool Cool to 0 °C (Ice Bath) Dissolve->Cool Add_Base Add DIPEA dropwise Cool->Add_Base Stir Stir at 0 °C for 15-30 min, then warm to RT Add_Base->Stir Monitor Monitor reaction by TLC or LC-MS Stir->Monitor Quench Dilute with Ethyl Acetate Monitor->Quench Upon Completion Wash Wash with: 1. 5% aq. LiCl 2. Sat. aq. NaHCO3 3. Brine Quench->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Column Chromatography Concentrate->Purify Characterize Characterize by: - 1H NMR - 13C NMR - LC-MS - HRMS Purify->Characterize

Figure 1. A generalized workflow for the HATU-mediated amide coupling.

Detailed Experimental Protocol

This protocol describes a representative procedure for the coupling of this compound with a generic carboxylic acid. The stoichiometry and reaction times may require optimization for specific substrates.

Materials and Reagents:

ReagentM.W. ( g/mol )Equiv.PuritySupplier
Ethyl 4-(piperidin-4-yloxy)benzoate HCl285.771.0>97%Commercial
Carboxylic AcidVaries1.1>97%Commercial
HATU380.231.2>98%Commercial
N,N-Diisopropylethylamine (DIPEA)129.243.0>99%Commercial
Anhydrous N,N-Dimethylformamide (DMF)73.09->99.8%Commercial
Ethyl Acetate (EtOAc)88.11-ACS GradeCommercial
Lithium Chloride (LiCl)42.39-ACS GradeCommercial
Sodium Bicarbonate (NaHCO₃)84.01-ACS GradeCommercial
Sodium Chloride (NaCl) (for Brine)58.44-ACS GradeCommercial
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-ACS GradeCommercial
Silica Gel--230-400 meshCommercial

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and HATU (1.2 eq).

    • Add anhydrous DMF to dissolve the solids (typically to a concentration of 0.1-0.5 M).

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition and Reaction:

    • Slowly add DIPEA (3.0 eq) to the stirred solution at 0 °C. The hydrochloride salt of the amine will react with one equivalent of the base.

    • Allow the reaction mixture to stir at 0 °C for 15-30 minutes to allow for pre-activation of the carboxylic acid.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction at room temperature for 1-18 hours. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous lithium chloride solution (to remove DMF), saturated aqueous sodium bicarbonate solution (to remove any unreacted carboxylic acid and HOAt), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product and should be determined by TLC analysis. A common starting point is a gradient of ethyl acetate in hexanes.

  • Characterization:

    • The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS), to confirm its identity and purity.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • HATU: HATU is a known sensitizer and can cause allergic reactions upon skin contact or inhalation. Avoid generating dust. Handle with care.

  • DIPEA: DIPEA is a corrosive and flammable liquid. Handle with care and avoid contact with skin and eyes.

  • Solvents: Anhydrous DMF is a combustible liquid and a potential reproductive toxin. Ethyl acetate is a flammable liquid. Handle in a well-ventilated area and away from ignition sources.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature (e.g., to 40-50 °C). The equivalents of HATU and DIPEA can also be increased slightly (e.g., to 1.5 eq and 4.0 eq, respectively).

  • Side Reactions: If side reactions are observed, consider pre-activating the carboxylic acid with HATU and DIPEA for 15-30 minutes before adding the amine. This can sometimes minimize side reactions involving the coupling reagent.

  • Difficult Purification: If the product is difficult to purify, an alternative to the LiCl wash for DMF removal is to perform multiple aqueous washes. Recrystallization of the final product may also be a viable purification strategy.

Conclusion

This application note provides a comprehensive and robust workflow for the amide coupling of this compound. The use of HATU as a coupling reagent offers a reliable and efficient method for the synthesis of a diverse range of amide derivatives. By following the detailed protocol and considering the safety and optimization guidelines, researchers can confidently utilize this valuable building block in their drug discovery and development programs.

References

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
  • Shabani, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 26(11), 3245.
  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]

  • G-Biosciences. (n.d.). MATERIAL SAFETY DATA SHEET HATU 98% For Peptide Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • McKnelly, K. J., Sokol, W., & Nowick, J. S. (2020). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. The Journal of Organic Chemistry, 85(3), 1764–1768.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 6). Peptide Synthesis – Safety Topics. Retrieved from [Link]

  • Gur, B., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. r/organicchemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

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Topic: A Robust and Scalable Synthesis of Ethyl 4-(piperidin-4-yloxy)benzoate Hydrochloride: From Grams to Kilograms

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Transitioning its synthesis from the laboratory bench to a multi-kilogram scale presents significant challenges, including ensuring reaction robustness, controlling impurities, and avoiding costly purification methods like column chromatography. This application note provides a detailed, three-step synthetic route designed for scalability. The process leverages a Williamson ether synthesis followed by a streamlined deprotection and salt formation protocol. We will delve into the causality behind experimental choices, provide step-by-step protocols, and address critical scale-up considerations to ensure a safe, efficient, and reproducible manufacturing process.

Overall Synthetic Strategy & Rationale

The synthesis of the target molecule is achieved via a three-step sequence starting from commercially available and cost-effective starting materials: Ethyl 4-hydroxybenzoate and 1-Boc-4-hydroxypiperidine.

The chosen retrosynthetic approach involves three key transformations:

  • Activation of the Piperidine Alcohol: The hydroxyl group of N-Boc-4-hydroxypiperidine is converted to a better leaving group, a tosylate, to facilitate the subsequent nucleophilic substitution.

  • Williamson Ether Synthesis: An S_N2 reaction between the phenoxide of Ethyl 4-hydroxybenzoate and the activated N-Boc-4-tosyloxypiperidine forms the critical aryl-ether bond. This method is a cornerstone of ether synthesis due to its reliability and high yields.[1]

  • Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen under acidic conditions, which concurrently forms the desired hydrochloride salt. This one-pot approach is highly efficient for large-scale production.[2][3]

This strategy is intentionally designed to produce a crystalline solid at each intermediate stage, allowing for purification by recrystallization and avoiding the need for large-scale chromatographic methods.

G cluster_0 Overall Workflow Start_A Ethyl 4-hydroxybenzoate Intermediate_2 Ethyl 4-(1-Boc-piperidin-4-yloxy)benzoate Start_A->Intermediate_2 Step 2: Williamson Ether Synthesis Start_B 1-Boc-4-hydroxypiperidine Intermediate_1 N-Boc-4-tosyloxypiperidine Start_B->Intermediate_1 Step 1: Tosylation Intermediate_1->Intermediate_2 Final_Product Ethyl 4-(piperidin-4-yloxy)benzoate HCl Intermediate_2->Final_Product Step 3: Deprotection & Salt Formation G cluster_1 Williamson Ether Synthesis Mechanism Phenol Ethyl 4-hydroxybenzoate (Ar-OH) Phenoxide Potassium Phenoxide (Ar-O⁻ K⁺) Phenol->Phenoxide Deprotonation Product Coupled Product (Ar-O-R) Phenoxide->Product SN2 Attack Tosylate N-Boc-4-tosyloxypiperidine (R-OTs) Tosylate->Product Displacement of OTs⁻ Base K₂CO₃ Base->Phenoxide

Caption: Key steps in the Williamson ether synthesis reaction.

Protocol: Synthesis of Ethyl 4-(1-Boc-piperidin-4-yloxy)benzoate
  • Charge the jacketed reactor with Ethyl 4-hydroxybenzoate (1.0 eq), 1-Boc-4-tosyloxypiperidine (1.1 eq), and finely powdered potassium carbonate (2.0 eq).

  • Add dimethylformamide (DMF, 8 L/kg) to the reactor.

  • Begin agitation and heat the mixture to 80-85 °C under a nitrogen atmosphere.

  • Maintain the temperature and stir for 18-24 hours.

  • Monitor the reaction for completion by HPLC.

  • Once complete, cool the reaction mixture to 20-25 °C.

  • Slowly add water (20 L/kg) to the stirred mixture. This will precipitate the product.

  • Stir the resulting slurry for 2-4 hours at room temperature to ensure complete precipitation.

  • Isolate the solid product by filtration. Wash the filter cake thoroughly with water (3 x 5 L/kg) to remove DMF and inorganic salts.

  • Dry the crude product in a vacuum oven at 50-55 °C.

  • For further purification, recrystallize the solid from hot ethanol or isopropanol.

Step 3: N-Boc Deprotection and Hydrochloride Salt Formation

Causality: The Boc group is labile under strong acidic conditions. While trifluoroacetic acid (TFA) is common in lab-scale synthesis, it is corrosive, expensive, and requires a separate salt formation step. Using a solution of hydrogen chloride in a process-friendly solvent like isopropanol (IPA) or ethyl acetate allows for simultaneous deprotection and crystallization of the desired hydrochloride salt. [2][4]This streamlined approach is highly advantageous for scale-up. Controlling the temperature during HCl addition is crucial to minimize the formation of potential genotoxic impurities like ethyl chloride. [5]

Protocol: Synthesis of this compound
  • Charge the jacketed reactor with the crude or recrystallized Ethyl 4-(1-Boc-piperidin-4-yloxy)benzoate (1.0 eq).

  • Add isopropanol (IPA, 10 L/kg) and stir to form a slurry or solution.

  • Cool the mixture to 10-15 °C.

  • Slowly add a 4M solution of HCl in dioxane or a concentrated aqueous HCl solution (3.0-4.0 eq) dropwise, maintaining the internal temperature below 25 °C. Gas evolution (CO₂) will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until HPLC analysis confirms the complete removal of the Boc group.

  • Upon reaction completion, cool the mixture to 0-5 °C and stir for an additional 2-3 hours to maximize crystallization.

  • Isolate the product by filtration.

  • Wash the filter cake with cold isopropanol (2 x 2 L/kg) and then with MTBE or heptane (2 L/kg) to facilitate drying.

  • Dry the final product, this compound, in a vacuum oven at 50-60 °C until a constant weight is achieved.

Process Parameters and Data Summary

The following table summarizes the critical parameters for a theoretical 10 kg scale synthesis of the final product.

ParameterStep 1: TosylationStep 2: Ether SynthesisStep 3: Deprotection/Salt Formation
Key Reagents 1-Boc-4-hydroxypiperidine, TsClEthyl 4-hydroxybenzoate, K₂CO₃Ethyl 4-(1-Boc-...)benzoate, HCl
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)Isopropanol (IPA)
Temperature 0-10 °C (addition), 20-25 °C (reaction)80-85 °C10-25 °C (addition), 20-25 °C (reaction)
Reaction Time 12-16 hours18-24 hours4-6 hours
Workup/Purification Aqueous wash, RecrystallizationPrecipitation, RecrystallizationCrystallization, Solvent wash
Typical Yield 85-95%80-90%90-98%
Target Purity (HPLC) >98%>98%>99.5%

Scale-Up Challenges and Troubleshooting

  • Thermal Control: Both the tosylation and the acid addition in Step 3 are exothermic. On a large scale, efficient heat removal is paramount. [6]A jacketed reactor with a reliable chiller is essential to maintain the specified temperature ranges and ensure safety and product quality.

  • Reagent Addition: Slow, controlled addition of reagents is critical for managing exotherms and preventing localized high concentrations which can lead to side products.

  • Mixing: Inefficient mixing in large reactors can lead to incomplete reactions or localized overheating. [6]Ensure the mechanical stirrer and baffle system are appropriate for the vessel size and reaction mass.

  • Purification of Hydrochloride Salts: Amine hydrochloride salts can sometimes be challenging to purify. If the final product purity is insufficient, consider a re-slurry in a solvent like acetone or ethyl acetate to remove non-polar impurities, or a full recrystallization from an alcohol/ether solvent system. [7]* Handling Piperidine Derivatives: Piperidine-based compounds can be susceptible to oxidation, leading to discoloration. [8]It is advisable to conduct all reaction steps under an inert (nitrogen) atmosphere.

References

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  • Khan, K. M., et al. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. (2005). [URL: https://pubmed.ncbi.nlm.nih.gov/15635177/]
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  • Request PDF. Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. [URL: https://www.researchgate.
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  • University of California, San Diego. Esterification of benzoic acid to methyl benzoate. [URL: http://web.chem.ucla.
  • ResearchGate. Purification of organic hydrochloride salt?. (2017). [URL: https://www.researchgate.
  • ECHEMI. Purification of Hydrochloride. [URL: https://www.echemi.
  • HWS Labortechnik. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). [URL: https://hws-mainz.de/from-flask-to-floor-overcoming-scale-up-challenges-in-pharmaceutical-synthesis/]
  • AZoNetwork. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). [URL: https://www.news-medical.net/news/20240523/New-modular-strategy-reduces-piperidine-synthesis-steps-for-pharmaceuticals.aspx]
  • Teasdale, A., et al. Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. ResearchGate. (2010). [URL: https://www.researchgate.
  • Li, G., et al. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. RSC Advances, 8(52), 29759-29765. (2018). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6158473/]
  • Lavanya, J., et al. Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research. (2024). [URL: https://www.researchgate.net/publication/381788225_synthesize_characterization_and_evaluation_of_esterification_reaction_of_p-hydroxy_benzoic_acid_p-nitro_benzoic_acid_and_different_amino_acids_with_paracetamol]
  • Organic Syntheses. Ethyl 4-methylbenzoate. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0083]
  • Nocera, E., et al. Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. ChemMedChem, 14(1), 101-112. (2019). [URL: https://iris.unina.it/handle/11588/940915]
  • Elite Flow Control UK Limited. This compound. [URL: https://www.efc-uk.
  • Jones, C. D., et al. Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. Google Patents, EP0699672A1. (1996). [URL: https://patents.google.
  • Pothuri, V. V., et al. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. (2018). [URL: https://www.researchgate.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this valuable piperidine-based building block. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your laboratory work.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step process. This pathway involves the initial protection of a commercially available starting material, followed by a nucleophilic substitution to form the core ether linkage, and concluding with deprotection to yield the final hydrochloride salt.

Synthetic_Pathway A 4-Hydroxypiperidine B N-Boc-4-hydroxypiperidine A->B  Boc₂O, Base   (Protection) C Ethyl 4-((1-(tert-butoxycarbonyl) piperidin-4-yl)oxy)benzoate B->C  Ethyl 4-hydroxybenzoate,    Base, Williamson Ether Synthesis   D Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride C->D  HCl   (Deprotection) Troubleshooting_Low_Yield Start Low Yield in Ether Synthesis Step Check_Base Is the base strong enough and in excess? Start->Check_Base Check_LG Is the leaving group on the piperidine effective? Check_Base->Check_LG Yes Sol_Base Use anhydrous K₂CO₃ (2 eq.) or NaH (1.2 eq.) Check_Base->Sol_Base No Check_Solvent Is the solvent polar aprotic? Check_LG->Check_Solvent Yes Sol_LG Convert -OH to a tosylate (-OTs) or mesylate (-OMs) Check_LG->Sol_LG No Sol_Solvent Use anhydrous DMF or Acetonitrile Check_Solvent->Sol_Solvent No

Technical Support Center: Troubleshooting By-products in the Synthesis of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the causality behind by-product formation, you can optimize your reaction conditions, improve yield and purity, and streamline your development timeline.

The most common and reliable synthetic route involves a three-stage process:

  • Williamson Ether Synthesis: Coupling an N-protected 4-hydroxypiperidine derivative with an ethyl 4-halobenzoate, or more commonly, coupling ethyl 4-hydroxybenzoate with an N-protected piperidine bearing a leaving group at the 4-position.

  • N-Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.

  • Salt Formation: Conversion of the resulting free amine to its hydrochloride salt.

This guide will focus on troubleshooting by-products that can arise at each of these critical stages.

Overall Synthesis Workflow

Below is a typical synthetic pathway illustrating the key transformations.

A typical three-step synthesis pathway.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues identified through analytical methods like NMR, LC-MS, or TLC during the synthesis.

Part 1: Issues in Williamson Ether Synthesis

The Williamson ether synthesis is a robust method but is susceptible to competing side reactions, primarily due to the basic conditions and the nature of the substrates.[1]

Q1: My reaction yield is low, and I've detected an impurity with a mass corresponding to the piperidine ring minus a leaving group and a hydrogen. What is it?

A: You are likely observing an alkene by-product formed via an E2 elimination reaction.

This is the most common side reaction when using secondary alkyl halides (or tosylates), such as an activated N-Boc-4-hydroxypiperidine.[2][3] The alkoxide or phenoxide, aside from being a good nucleophile for the desired Sɴ2 reaction, is also a strong base that can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of N-Boc-1,2,3,6-tetrahydropyridine.

Competition between Sɴ2 (ether) and E2 (alkene) pathways.

Troubleshooting & Prevention:

  • Temperature Control: Lowering the reaction temperature generally favors the Sɴ2 substitution over the E2 elimination, as elimination reactions often have a higher activation energy.[2]

  • Base Selection: Use a base that is strong enough to deprotonate the phenol (e.g., K₂CO₃, Cs₂CO₃) but not excessively strong. Using a very strong, bulky base can favor elimination.[4]

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred as they can accelerate the Sɴ2 reaction rate.[1]

Part 2: Issues in N-Boc Deprotection and Salt Formation

The acidic deprotection of the Boc group is generally efficient but can lead to undesired side reactions, particularly with the sensitive ethyl ester moiety.

Q2: After deprotection, my NMR spectrum shows a significant singlet around 1.4 ppm, and my LC-MS indicates a mass corresponding to the Boc-protected intermediate. Why?

A: This indicates an incomplete deprotection reaction.

While the Boc group is designed for easy removal, the reaction can stall if the conditions are not optimal.

Troubleshooting & Prevention:

  • Acid Strength & Stoichiometry: Ensure you are using a sufficiently strong acid and an adequate number of equivalents. 4M HCl in 1,4-dioxane is a common and effective reagent.[5] Trifluoroacetic acid (TFA) is also highly effective but may require a subsequent salt exchange step.

  • Reaction Time & Temperature: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish at room temperature, consider extending the reaction time. Gentle warming can be applied, but must be done cautiously to avoid ester hydrolysis (see Q3).

  • Water Content: Ensure anhydrous conditions, as water can interfere with some acid reagents.[6]

Q3: My final product is contaminated with a significant amount of a carboxylic acid by-product. Where is this coming from?

A: This is almost certainly due to the acid-catalyzed hydrolysis of the ethyl ester.

The conditions required for Boc deprotection (strong acid) are also the classic conditions for hydrolyzing an ester to its corresponding carboxylic acid. This is a very common and challenging by-product to manage.[7]

Acid catalyzes both desired deprotection and ester hydrolysis.

Troubleshooting & Prevention:

  • Minimize Water: The most critical factor. Use anhydrous reagents and solvents (e.g., 4M HCl in dioxane instead of aqueous HCl). If water is present, hydrolysis is much more likely.[6]

  • Control Temperature: Perform the deprotection at 0 °C to room temperature. Avoid heating if possible.[6]

  • Limit Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the ester's exposure time to the acidic medium.

  • Alternative Deprotection: For particularly sensitive substrates, milder deprotection protocols, such as using p-toluenesulfonic acid in a specific deep eutectic solvent system, have been reported to be compatible with ester groups.[8]

Troubleshooting Summary Table
Symptom / Observation (by analytical method) Potential By-product / Cause Suggested Solution(s) & Rationale
GC-MS/LC-MS: Peak with M-101 (loss of C₅H₉O₂)Incomplete Deprotection: N-Boc protected intermediate remains.Increase reaction time, use a higher concentration of acid (e.g., 4M HCl in dioxane), or switch to a stronger acid like TFA. Rationale: Drive the equilibrium towards the deprotected product.
LC-MS: Peak with M-28 (loss of C₂H₄) ¹H NMR: Absence of ethyl triplet/quartet; broad -OH peak.Ester Hydrolysis: 4-(Piperidin-4-yloxy)benzoic acid hydrochloride.Use strictly anhydrous conditions (HCl in dioxane). Perform the reaction at 0°C to RT and for the minimum time necessary. Rationale: Water is required for hydrolysis; lower temperatures slow this side reaction.[6]
GC-MS: Peak with mass of N-Boc-tetrahydropyridine.E2 Elimination: Alkene by-product from Williamson ether synthesis.Lower the temperature of the ether synthesis step. Ensure the base is not excessively strong or sterically hindered. Rationale: Favor the lower activation energy Sɴ2 pathway over E2.[2]

Key Experimental Protocols

These are generalized protocols and should be adapted and optimized for specific substrates and scales.

Protocol 1: Williamson Ether Synthesis

This protocol describes the coupling of ethyl 4-hydroxybenzoate with an activated N-Boc-piperidine derivative.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add ethyl 4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Solvent: Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension.

  • Addition: Add N-Boc-4-tosyloxypiperidine (or a similar derivative with a good leaving group) (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80°C. Monitor the reaction progress by TLC or LC-MS until the ethyl 4-hydroxybenzoate is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected intermediate.

Protocol 2: N-Boc Deprotection and HCl Salt Formation

This protocol describes the final two steps to obtain the target compound.

  • Setup: Dissolve the purified N-Boc protected intermediate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Deprotection: Cool the solution to 0°C in an ice bath. Add a solution of 4M HCl in 1,4-dioxane (3-5 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Isolation: The hydrochloride salt of the product will often precipitate directly from the reaction mixture. If it does, the product can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The resulting solid can be triturated or recrystallized from a suitable solvent system (e.g., ethanol/ether) to remove any soluble impurities and yield the final, pure this compound.

References
  • Ganjoo, S. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Ashenhurst, J. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. [Link]

  • ResearchGate. (2024, March 13). Can amide and ethyl ester resist a N-Boc deprotection?[Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. [Link]

  • ChemComplete. (2015, October 20). Chapter 9 – Elimination Reactions: Part 8 of 8. YouTube. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate butanedioate. [Link]

  • Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Tertiary-butoxycarbonyl (Boc) - A Strategic Group for N-Protection/Deprotection in the Synthesis of Various Natural/Unnatural N-unprotected Aminoacid Cyanomethyl Esters. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

  • Williamson Ether Synthesis. (n.d.). [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • Organic Chemistry Research. (2017). An efficient tandem synthesis of alkyl aryl ethers. [Link]

Sources

Preventing side reactions with "Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to prevent common side reactions and ensure the success of your experiments.

Understanding the Reactivity of Your Molecule

This compound is a multifunctional compound with several reactive sites. A thorough understanding of these sites is the first step in preventing unwanted side reactions. The hydrochloride salt form keeps the highly reactive piperidine nitrogen protonated and less nucleophilic. However, upon neutralization, this secondary amine becomes a potent nucleophile.

Here are the primary sites of reactivity:

  • Piperidine Nitrogen (Secondary Amine): The most nucleophilic and reactive site after deprotonation. It will readily react with electrophiles.

  • Ester Carbonyl: Susceptible to nucleophilic attack, primarily leading to hydrolysis under acidic or basic conditions.

  • Aryl Ether Linkage: Generally stable, but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).[1][2]

Below is a diagram illustrating these key reactive centers.

Caption: Key reactive sites on the Ethyl 4-(piperidin-4-yloxy)benzoate core structure.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: How do I prevent unwanted acylation or alkylation at the piperidine nitrogen?

Question: I am trying to perform a reaction elsewhere on the molecule, but I am consistently getting byproducts resulting from a reaction at the piperidine nitrogen. Why does this happen and how can I stop it?

Answer:

This is the most common issue encountered with this molecule. The secondary amine of the piperidine ring is a strong nucleophile once it is deprotonated from its hydrochloride salt form. In the presence of a base and an electrophile (e.g., an acyl chloride, alkyl halide), it will almost certainly react, leading to low yields of your desired product.

The most robust and scientifically sound solution is to protect the piperidine nitrogen before proceeding with your desired reaction. The tert-butyloxycarbonyl (Boc) group is an industry-standard protecting group for this purpose due to its ease of installation and mild removal conditions.

Experimental Protocol: Boc Protection of Piperidine Nitrogen

This protocol details the standard procedure for protecting the piperidine nitrogen.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent like Dichloromethane (DCM) or a 1:1 mixture of Dioxane and Water.

  • Basification: Add a base to neutralize the hydrochloride and deprotonate the piperidine nitrogen. A common choice is Triethylamine (TEA, 2.2 equiv.) or a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃). Stir for 10-15 minutes at room temperature.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 to 1.5 equiv.) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • If using an organic solvent, wash the reaction mixture with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • If using a mixed aqueous system, extract the product with an organic solvent like Ethyl Acetate.

  • Purification: The crude product is often pure enough for the next step, but can be purified by column chromatography on silica gel if necessary.

Caption: Workflow for Boc protection of the piperidine nitrogen.

Deprotection: The Boc group can be easily removed under acidic conditions (e.g., Trifluoroacetic acid (TFA) in DCM, or HCl in Dioxane) to regenerate the secondary amine post-reaction.

FAQ 2: My ester group is hydrolyzing during my experiment. How can I prevent this?

Question: During my reaction or workup, I am isolating the carboxylic acid instead of the ethyl ester. What conditions favor this hydrolysis and how can I avoid it?

Answer:

Ester hydrolysis is the cleavage of the ester back to a carboxylic acid and an alcohol. This reaction is readily promoted by either acidic or basic conditions, especially in the presence of water and at elevated temperatures.[3]

Causality and Prevention Strategies:

  • Base-Promoted Hydrolysis (Saponification): This is the most common cause. Using strong bases like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) will rapidly hydrolyze the ester.[4][5][6] Even weaker bases like potassium carbonate in the presence of water, especially with heating, can cause significant hydrolysis.

    • Solution: Use non-nucleophilic, anhydrous organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) if a base is required. Ensure your solvents are anhydrous and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

  • Acid-Catalyzed Hydrolysis: Strong aqueous acids (e.g., HCl, H₂SO₄) and heat will also catalyze hydrolysis.[3][7]

    • Solution: Avoid prolonged exposure to strong aqueous acids, especially during heated workup procedures. If an acidic workup is necessary, perform it at low temperatures (0-5 °C) and for the shortest time possible.

Summary of Conditions to Avoid for Ester Stability:

ParameterCondition to AVOIDRecommended Alternative
pH Strong Acid (pH < 2) or Strong Base (pH > 10)Neutral to slightly acidic (pH 4-6)
Base Choice NaOH, KOH, LiOH, K₂CO₃ (in water)TEA, DIPEA (in anhydrous solvent)
Solvent Protic solvents (Water, Methanol, Ethanol)Anhydrous aprotic solvents (DCM, THF, Acetonitrile)
Temperature Elevated temperatures (> 40 °C)Room temperature or below (0 °C)
FAQ 3: I am seeing evidence of ether bond cleavage. Is this possible and how do I stop it?

Question: My analytical data suggests the formation of a phenol, indicating the aryl ether bond has been broken. I thought ethers were stable. What could be causing this?

Answer:

While ethers are generally robust, the alkyl aryl ether linkage in your molecule can be cleaved under specific, harsh conditions. This reaction typically requires a strong acid, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI).[1][2][8] The reaction proceeds by protonation of the ether oxygen, making it a good leaving group (a neutral phenol molecule). A nucleophilic halide (Br⁻ or I⁻) then attacks the alkyl carbon via an Sₙ2 or Sₙ1 mechanism to yield the phenol and an alkyl halide.[1]

Prevention is straightforward:

  • Avoid Strong Protic Acids: Do not use HBr or HI in your reaction sequence if you wish to keep the ether intact.

  • Be Cautious with Lewis Acids: Strong Lewis acids like BBr₃ (boron tribromide) are specifically used to cleave aryl ethers and must be avoided.

  • Check Deprotection Conditions: If you are using a protecting group that requires strong acid for removal, you risk cleaving the ether linkage simultaneously. This is another reason the Boc group (removed with milder acids like TFA) is a superior choice for protecting the piperidine nitrogen in this molecule.

Troubleshooting Flowchart: Diagnosing Unexpected Results

When an experiment doesn't yield the expected product, a systematic approach can help identify the side reaction.

Troubleshooting_Flowchart start Reaction Complete. Analyze Crude Product (LC-MS, NMR) check_sm Is Starting Material (SM) Consumed? start->check_sm check_product Is Desired Product (DP) the Major Peak? check_sm->check_product Yes incomplete_rxn Incomplete Reaction. Optimize: Increase Temp/Time/Reagent. check_sm->incomplete_rxn No success Success! Proceed to Purification. check_product->success Yes analyze_byproducts Side Reaction Occurred. Analyze Mass of Byproducts. check_product->analyze_byproducts No mass_plus_acyl Mass = SM + Acyl Group? analyze_byproducts->mass_plus_acyl mass_minus_ethyl Mass = SM - 28 Da (C₂H₄)? mass_plus_acyl->mass_minus_ethyl No is_N_acylation Likely N-Acylation. Protect Piperidine N (See FAQ 1). mass_plus_acyl->is_N_acylation Yes mass_cleaved Mass = Phenol fragment? mass_minus_ethyl->mass_cleaved No is_hydrolysis Likely Ester Hydrolysis. Check pH, H₂O, Temp (See FAQ 2). mass_minus_ethyl->is_hydrolysis Yes is_cleavage Likely Ether Cleavage. Avoid Strong Acids (See FAQ 3). mass_cleaved->is_cleavage Yes other Other Side Reaction. Consult further literature. mass_cleaved->other No

Caption: A logical flowchart for troubleshooting common side reactions.

References
  • Acylation of phenols. University of Calgary. [Link]

  • Acylation of phenols to phenolic esters with organic salts. RSC Publishing. [Link]

  • Hydrolysis of ethyl benzoate – pupil guide. SSERC. [Link]

  • In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution? Quora. [Link]

  • Hydrolysis of ethyl benzoate. SSERC. [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Revista de Chimie. [Link]

  • O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions. Taylor & Francis Online. [Link]

  • Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. American Chemical Society. [Link]

  • Cleavage of Aryl Ethers by HI or HBr. University of Calgary. [Link]

  • 18.3 Reactions of Ethers: Acidic Cleavage. Chemistry LibreTexts. [Link]

  • 22.6: Ester Chemistry. Chemistry LibreTexts. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Ether cleavage. Wikipedia. [Link]

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Technical Support Center: Purification of Ethyl 4-(piperidin-4-yloxy)benzoate Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. The following content is structured in a question-and-answer format to directly address specific issues you may face in your laboratory.

I. Frequently Asked Questions (FAQs)

FAQ 1: My final product, this compound, is an oil or a sticky solid that is difficult to handle. How can I obtain a crystalline material?

This is a common issue often related to the presence of residual solvents, impurities, or an incorrect stoichiometric ratio of the amine to hydrochloric acid.

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Residual solvents can act as plasticizers, preventing crystallization. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Trituration: This technique can induce crystallization.[1] Try triturating the oil or sticky solid with a non-polar solvent in which the product is insoluble but the impurities are soluble.[1] Diethyl ether or hexanes are often good starting points.

  • Recrystallization: A carefully chosen solvent system is crucial for successful recrystallization.[1]

    • Single Solvent System: Find a solvent where the compound is sparingly soluble at room temperature but highly soluble when heated.[1] Isopropanol is often a good choice for hydrochloride salts.[2]

    • Mixed Solvent System: If a single solvent is not effective, a mixed solvent system can be employed.[1] Dissolve your compound in a minimal amount of a good solvent (e.g., methanol or ethanol) and then slowly add an anti-solvent (e.g., diethyl ether or acetone) until turbidity persists.[1][3] Allow the solution to cool slowly to promote crystal growth.

  • pH Adjustment: Ensure the correct stoichiometry of HCl. An excess or deficiency of acid can prevent salt crystallization. If you suspect an issue, you can basify the salt to the free base, extract it into an organic solvent, dry the solution, and then re-precipitate the hydrochloride salt by adding a stoichiometric amount of HCl in a suitable solvent (e.g., HCl in isopropanol or dioxane).

FAQ 2: I am observing an extra peak in my HPLC analysis of the purified hydrochloride salt. What could be the cause and how can I resolve it?

An extra peak can arise from several sources, including process-related impurities, degradation products, or even issues with the analytical method itself.

Troubleshooting Steps:

  • Identify the Impurity: If possible, use LC-MS to get a mass of the impurity. This can provide clues as to its identity (e.g., a starting material, a byproduct, or a degradation product).[2]

  • Process-Related Impurities: Review your synthetic route to identify potential side reactions.[4] Common impurities can include unreacted starting materials or byproducts from incomplete reactions.[4]

    • Example: In the synthesis of Ethyl 4-(piperidin-4-yloxy)benzoate, incomplete alkylation can leave unreacted 4-hydroxypiperidine or ethyl 4-hydroxybenzoate.

  • Degradation: Piperidine derivatives can be susceptible to oxidation.[5] Ensure reactions and purifications are performed under an inert atmosphere (e.g., nitrogen or argon) if necessary.

  • Chromatographic Artifacts: Sometimes the issue lies with the HPLC method. For piperidine derivatives, peak tailing or splitting can occur.[6]

    • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for your analyte. Using a buffer can sometimes improve peak shape.[6]

    • Column Choice: A different column chemistry might resolve the issue.[6]

FAQ 3: My purification by column chromatography is not giving me the desired purity. The compound seems to be streaking on the column. What can I do?

The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine or ammonia to the mobile phase. This will "cap" the acidic silanol groups on the silica gel, reducing the strong interaction with your basic compound and leading to better peak shapes.

  • Alternative Stationary Phases: If modifying the eluent is not sufficient, consider using a different stationary phase.

    • Alumina (basic or neutral): This can be a good alternative to silica gel for the purification of basic compounds.[7]

    • Reversed-Phase Chromatography (C18): This is another option, particularly if your compound has sufficient hydrophobicity.[1]

  • Convert to the Free Base: For column chromatography, it is often easier to purify the free base of the amine rather than the salt. The hydrochloride salt is highly polar and will likely stick to the silica gel. After purification of the free base, you can then convert it back to the hydrochloride salt.

II. Troubleshooting Guides

Guide 1: Challenges in Crystallization and Salt Formation

The formation of a stable, crystalline hydrochloride salt is crucial for the isolation and handling of Ethyl 4-(piperidin-4-yloxy)benzoate derivatives.

Problem: The hydrochloride salt precipitates as an oil or fails to crystallize.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Protocol
Hygroscopicity The salt may be absorbing moisture from the atmosphere, leading to an oily appearance.1. Dry the product under high vacuum for an extended period. 2. Handle the material in a glove box or under a dry, inert atmosphere. 3. Consider forming a different, less hygroscopic salt if this is a persistent issue.
Incorrect pKa Difference For stable salt formation, a general rule of thumb is that the pKa of the base should be at least 2-3 units higher than the pKa of the acid.[8][9][10]1. Confirm the pKa of your piperidine derivative. 2. While HCl is a strong acid and generally suitable, for weakly basic amines, salt formation might be challenging.[11]
Presence of Impurities Even small amounts of impurities can inhibit crystal lattice formation.1. Re-purify the material using an appropriate technique (e.g., column chromatography of the free base). 2. Perform a trituration with a suitable solvent to remove soluble impurities.[1]
Solvent Choice for Precipitation The solvent used for salt formation and precipitation is critical.1. If using aqueous HCl, the water introduced can sometimes prevent crystallization of hydrophobic salts.[3] 2. It is often preferable to use a solution of HCl in an organic solvent, such as isopropanol, ethanol, or 1,4-dioxane.[2]

Experimental Protocol: Optimized Hydrochloride Salt Formation

  • Purify the free base of your Ethyl 4-(piperidin-4-yloxy)benzoate derivative by silica gel chromatography (with 0.5% triethylamine in the eluent) to >98% purity as determined by HPLC.

  • Dissolve the purified free base in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

  • Slowly add a stoichiometric amount (1.0 equivalents) of a solution of HCl in isopropanol or dioxane with stirring.

  • If precipitation does not occur immediately, try adding an anti-solvent like diethyl ether or hexanes dropwise until the solution becomes cloudy.

  • Allow the mixture to stand, preferably at a reduced temperature (e.g., 4 °C), to facilitate complete crystallization.

  • Collect the solid by filtration, wash with a small amount of the anti-solvent, and dry under high vacuum.

Guide 2: Navigating Chromatographic Purification

The polarity and basicity of piperidine derivatives can make chromatographic purification challenging.

Problem: Poor separation and/or streaking during silica gel column chromatography.

Workflow for Optimizing Chromatography:

Sources

Technical Support Center: TLC Monitoring of Reactions with Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Thin-Layer Chromatography (TLC) monitoring of reactions involving Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this compound. The following FAQs and troubleshooting guides are structured to provide not just solutions, but also the underlying scientific reasoning to empower your experimental work.

I. Understanding the Molecule: Key Considerations for TLC

This compound possesses distinct chemical features that influence its behavior on a TLC plate:

  • Piperidine Ring: A basic secondary amine.

  • Benzoate Ester: An aromatic ester.

  • Hydrochloride Salt: The piperidine nitrogen is protonated, making the molecule a highly polar salt.

The presence of the basic nitrogen and its formulation as a hydrochloride salt are the primary factors complicating TLC analysis.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My spot of this compound isn't moving from the baseline (Rf ≈ 0). What's happening?

A1: The Challenge of High Polarity

Your observation is very common when dealing with amine hydrochloride salts on silica gel TLC plates.[1][2]

  • Mechanism: Silica gel is a polar stationary phase with acidic silanol groups (Si-OH). The hydrochloride salt of your compound is extremely polar and will bind very strongly to these acidic sites through ionic interactions. This strong interaction prevents the mobile phase (your solvent system) from effectively eluting the compound up the plate, causing it to remain at the origin.[3]

  • Solution: To get your spot to move, you need to suppress the strong ionic interaction between your compound and the silica gel. This is achieved by neutralizing the acidic silica or by converting your compound back to its less polar, free-base form in situ on the TLC plate.

    • Protocol: Add a small amount of a basic modifier to your eluent. A common and effective choice is to use a mobile phase containing a small percentage of triethylamine (Et3N) or ammonium hydroxide (NH4OH).[3][4]

      • Recommended Starting Solvent System: Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (Et3N) in a 90:10:1 ratio. You can adjust the polarity by varying the DCM/MeOH ratio.

Q2: I've added a basic modifier, but now my spots are streaking badly. How can I fix this?

A2: Tackling Streaking and Tailing

Streaking is often a sign of overloading the plate or secondary interactions still occurring.[3]

  • Causality:

    • Overloading: Applying too much sample to the baseline is a frequent cause of streaking.[3] The mobile phase becomes saturated with the compound at the point of application, leading to a continuous "streak" rather than a compact spot.

    • Insufficient Base: While you've added a base, it might not be enough to fully neutralize the active sites on the silica gel, leading to some residual unwanted interactions.

    • Sample Preparation: If your sample is dissolved in a very polar solvent for spotting, it can disrupt the initial interaction with the stationary phase and cause streaking.[3]

  • Troubleshooting Steps:

    Problem Solution Rationale
    Sample Overloading Dilute your sample significantly before spotting.[3]A more dilute sample ensures that the compound is deposited as a fine, concentrated band, allowing for better separation.
    Insufficient Base Slightly increase the percentage of triethylamine or ammonium hydroxide in your mobile phase (e.g., from 1% to 2%).This ensures a more complete neutralization of the silica surface, minimizing ionic drag.
    Inappropriate Spotting Solvent Dissolve your sample in a less polar solvent, like DCM or a mixture of DCM and a small amount of methanol, for spotting.[5][6]Using a less polar solvent for application helps to create a tight, narrow band at the origin.
Q3: I'm running a reaction to modify the ester group. How do I effectively monitor the consumption of the starting material and the formation of the product on the same TLC plate?

A3: The Cospot Technique for Reaction Monitoring

This is a classic application of TLC, and the "cospot" is your most valuable tool here.[7][8]

  • The Logic of the Cospot: By spotting your starting material, your reaction mixture, and a combination of both in the same lane (the cospot), you can unambiguously track the progress of your reaction.

  • Step-by-Step Protocol for Reaction Monitoring:

    • Prepare your TLC Plate: Draw a baseline in pencil about 1 cm from the bottom of the plate. Mark three lanes: "SM" (Starting Material), "Co" (Cospot), and "Rxn" (Reaction Mixture).[8]

    • Spot the Plate:

      • In the "SM" lane, spot a dilute solution of your starting material, this compound.

      • In the "Rxn" lane, spot a sample of your reaction mixture.

      • In the "Co" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of the first spot.[8]

    • Develop and Visualize: Run the TLC plate in your optimized solvent system.

  • Interpreting the Results:

    • t = 0: At the beginning of the reaction, the "Rxn" lane should show a spot with the same Rf as the "SM" lane. The "Co" spot will appear as a single, slightly more intense spot.

    • Reaction in Progress: The "Rxn" lane will show a diminishing spot for the starting material and a new spot appearing (your product). The "Co" spot will now resolve into two distinct spots if the product has a different Rf value.

    • Reaction Completion: The "Rxn" lane will no longer show a spot corresponding to the starting material, only the product spot(s).

G cluster_0 TLC Plate at Time = 0 cluster_1 TLC Plate - Reaction in Progress cluster_2 TLC Plate - Reaction Complete t0_sm SM t0_spot_sm t0_co Co t0_spot_co t0_rxn Rxn t0_spot_rxn tp_sm SM tp_spot_sm_start tp_co Co tp_spot_co_prod tp_rxn Rxn tp_spot_rxn_prod tp_spot_co_start tp_spot_rxn_start tc_sm SM tc_spot_sm_start tc_co Co tc_spot_co_prod tc_rxn Rxn tc_spot_rxn_prod tc_spot_co_start Start Start Progress Progress Complete Complete

Caption: Workflow for Optimizing a TLC Solvent System.

IV. References

  • University of Rochester, Department of Chemistry. Chromatography: TLC Tips. [Link]

  • Chemistry LibreTexts. (2025-08-21). 5.7: Visualizing TLC Plates. [Link]

  • Papadopol, O., et al. (2015). Piperidine and piperine: extraction and content assessment in black pepper. ResearchGate. [Link]

  • De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • Labster. TLC Visualization Methods. [Link]

  • University of York, Department of Chemistry. Visualising plates. [Link]

  • Chemistry LibreTexts. (2022-04-07). 2.3F: Visualizing TLC Plates. [Link]

  • ChemBAM. TLC troubleshooting. [Link]

  • MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. [Link]

  • Reddit. Silly question - but do hydrochloride salts run on a TLC?[Link]

  • University of Rochester, Department of Chemistry. How To: Run a Prep TLC. [Link]

  • Chemistry LibreTexts. (2022-05-05). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [https://www.organomation.com/blog/complete-guide-to-thin-layer-chromatography-sample-preparation]([Link] chromatography-sample-preparation)

  • ResearchGate. Fast Question: Do hydrochloride salts run on a TLC plate?[Link]

  • Sciencemadness.org. TLC of amine hydrochloride salt. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • chemlegin. (2017-04-30). Using TLC to monitor a reaction. [Link]

  • ResearchGate. (2025-08-06). Separation, Identification and Estimation of Piperine as Major Constituent from Black Pepper, by Thin Layer Chromatography Coupled with GC-MS. [Link]

  • Chemistry LibreTexts. (2022-04-18). 2.3B: Uses of TLC. [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

Sources

Technical Support Center: Enhancing the Solubility of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound. We will explore the fundamental principles governing its solubility and provide step-by-step protocols to systematically improve its dissolution in aqueous media.

Understanding the Molecule: The Key to Solubility Enhancement

This compound is a hydrochloride salt of a basic compound. The piperidine moiety is basic, readily accepting a proton to form the hydrochloride salt. This salt form is generally chosen to improve the aqueous solubility of the parent compound. However, challenges can still arise, particularly in media with varying pH or in the presence of other ions.

The solubility of this compound is critically dependent on the pH of the solution. As a salt of a weak base and a strong acid, it will be most soluble in acidic to neutral conditions where the piperidine nitrogen remains protonated and ionized. In alkaline conditions, the proton can be removed, leading to the precipitation of the less soluble free base. This "common ion effect" can also influence solubility, where an excess of chloride ions in the solution can decrease the solubility of the hydrochloride salt.[1]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and formulation of this compound.

FAQ 1: My compound is precipitating out of solution. What is the likely cause?

Precipitation is a common issue and can often be attributed to a change in the pH of the solution. If the pH of your medium is too high (alkaline), the hydrochloride salt can convert to its less soluble free base form, leading to precipitation.

Troubleshooting Steps:

  • Measure the pH of your solution. If it is above neutral, this is a likely cause.

  • Adjust the pH. Carefully add a dilute acidic solution (e.g., 0.1 M HCl) to lower the pH and redissolve the compound.

  • Consider buffering your solution. If you need to maintain a specific pH range, use a suitable buffer system.

FAQ 2: I am observing low and inconsistent results in my in vitro assays. Could this be a solubility issue?

Yes, poor aqueous solubility can lead to unpredictable and unreliable results in biological assays.[2][3] If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended, leading to an underestimation of its activity.

Troubleshooting Steps:

  • Determine the kinetic and thermodynamic solubility of your compound in the assay buffer. This will establish the maximum concentration you can confidently work with.[2][3][4]

  • Visually inspect your solutions for any signs of precipitation. Even a small amount of precipitate can significantly impact your results.

  • Employ solubility enhancement techniques as detailed in the following sections to ensure your compound remains in solution at the desired concentration.

FAQ 3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
  • Kinetic solubility is a measure of how quickly a compound dissolves and is often determined by adding a concentrated DMSO stock solution to an aqueous buffer.[2][3][5] It is a high-throughput method suitable for early-stage drug discovery.[2][3][6]

  • Thermodynamic solubility is the true equilibrium solubility of a compound, measured by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24 hours).[2][3][7] This is a more accurate measure and is crucial for formulation development.[2][3]

For initial troubleshooting and screening, kinetic solubility is often sufficient. For formulation and development work, thermodynamic solubility is essential.

Systematic Approach to Solubility Enhancement

If you have confirmed that solubility is a limiting factor, the following strategies can be employed. It is recommended to follow this workflow to systematically identify the most effective method for your specific application.

Solubility_Workflow A Initial Problem: Poor Solubility of Ethyl 4-(piperidin-4-yloxy)benzoate HCl B Step 1: pH Adjustment Is the compound soluble in acidic pH? A->B C Step 2: Co-solvency Can solubility be improved with organic co-solvents? B->C If not sufficient F Optimal Formulation Achieved B->F If sufficient D Step 3: Complexation (Cyclodextrins) Does complexation with cyclodextrins increase solubility? C->D If not sufficient C->F If sufficient E Step 4: Surfactants Can micelles formed by surfactants enhance solubility? D->E If not sufficient D->F If sufficient E->F If sufficient

Caption: A systematic workflow for enhancing the solubility of this compound.

Strategy 1: pH Adjustment

As a hydrochloride salt of a basic compound, the most straightforward method to improve solubility is by lowering the pH of the aqueous solution.[]

Mechanism: By maintaining an acidic to neutral pH, the piperidine nitrogen remains protonated (positively charged), which enhances its interaction with polar water molecules, thereby increasing solubility.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., phosphate, citrate buffers).

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium (thermodynamic solubility).[2][3]

  • Filter the samples to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH.

Expected Outcome: You should observe a significant increase in solubility at lower pH values.

Strategy 2: Co-solvency

If pH adjustment alone is insufficient or not compatible with your experimental system, the use of co-solvents is the next logical step.[9][10][11] Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[9][11]

Common Co-solvents:

  • Ethanol[10]

  • Propylene glycol (PG)[10]

  • Polyethylene glycols (PEGs), particularly PEG 300 and PEG 400[12]

  • Glycerin[10]

  • Dimethyl sulfoxide (DMSO)[13]

Experimental Protocol: Co-solvent Solubility Screen

  • Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 30% v/v of co-solvent in water or a suitable buffer).

  • Add an excess of the compound to each mixture.

  • Follow steps 3-5 from the pH-Solubility Profile protocol.

  • Plot solubility as a function of the co-solvent concentration.

Data Presentation: Co-solvent Solubility Data

Co-solventConcentration (% v/v)Solubility (mg/mL)
Ethanol10[Insert Data]
20[Insert Data]
Propylene Glycol10[Insert Data]
20[Insert Data]
PEG 40010[Insert Data]
20[Insert Data]
Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and increasing their apparent water solubility.[15][16]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)[17]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[15][17]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)[13]

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0-20% w/v).

  • Add an excess of this compound to each solution.

  • Agitate the samples until equilibrium is reached (24-48 hours).

  • Filter the samples and analyze the concentration of the dissolved compound.

  • Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this plot can be used to determine the stability constant of the inclusion complex.

Cyclodextrin_Complexation cluster_0 Cyclodextrin cluster_1 Drug Molecule cluster_2 Inclusion Complex CD Hydrophilic Exterior Hydrophobic Cavity Complex Increased Aqueous Solubility CD->Complex Drug Ethyl 4-(piperidin-4-yloxy)benzoate Drug->Complex

Caption: Diagram illustrating the formation of an inclusion complex between a drug molecule and a cyclodextrin.

Strategy 4: Use of Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[18][19][20] The hydrophobic core of these micelles can entrap poorly soluble drug molecules, leading to a significant increase in their solubility.[19][20]

Common Pharmaceutical Surfactants:

  • Polysorbate 80 (Tween® 80)[19]

  • Sodium lauryl sulfate (SLS)[21]

  • Polyoxyl 35 castor oil (Cremophor® EL)[19]

Experimental Protocol: Surfactant Solubilization Study

  • Prepare a series of aqueous solutions with a range of surfactant concentrations, ensuring some are below and some are above the known CMC of the surfactant.

  • Add an excess of the compound to each surfactant solution.

  • Equilibrate the samples with agitation.

  • Filter and determine the concentration of the dissolved compound.

  • Plot the solubility against the surfactant concentration. A sharp increase in solubility is typically observed above the CMC.

Concluding Remarks

The solubility of this compound is a critical parameter that can be effectively managed through a systematic and rational approach. By understanding the physicochemical properties of the molecule and applying the principles of pH adjustment, co-solvency, cyclodextrin complexation, and surfactant-mediated solubilization, researchers can overcome solubility challenges and ensure the reliability and success of their experiments.

References

  • Mura, P. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. [Link]

  • Carneiro, S. B., Duarte, F. Í., Heimfarth, L., Siqueira, J. R., de Souza, A. C., Quintans, J. S., ... & de Almeida, R. N. (2019). Cyclodextrin inclusion complexes for improved drug bioavailability and activity: Synthetic and analytical aspects. Pharmaceuticals, 12(3), 115. [Link]

  • Cosolvent. ScienceDirect. [Link]

  • Popa, G., Uivarosi, V., & Sarbu, I. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 14(7), 1345. [Link]

  • Li, Y., & Li, S. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(8), 1195. [Link]

  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Drug Delivery and Therapeutics, 13(12-A), 209-216. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 15-20. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Shake-Flask Solubility Assay. Bienta. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech and Industrial Medicine. [Link]

  • Szymańska, E., & Winnicka, K. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharmaceutics, 14(2), 299. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). The role of functional excipients in solid oral dosage forms to overcome poor drug dissolution and bioavailability. AAPS PharmSciTech, 14(1), 227-247. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. ISRN pharmaceutics, 2012. [Link]

  • Mura, P., & Cirri, M. (2019). New chromatographic insights on drug: cyclodextrin inclusion complexes and their potential use in drug delivery. Journal of Pharmaceutical Analysis, 9(3), 147-156. [Link]

  • Tran, T. H., & Park, J. B. (2021). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics, 13(11), 1935. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of pharmaceutical and biomedical analysis, 46(1), 1-13. [Link]

  • High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]

  • Co-solvent: Significance and symbolism. (2025). In Science of Synthesis. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • In vitro solubility assays in drug discovery. PubMed. [Link]

  • Investigation of mechanisms for enhancing the solubility and dissolution rate of drugs which form slightly soluble salts. UMB Digital Archive. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]

  • SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

  • Solubility Enhancement of BCS Class 2 Drug by Novel Drug Solution Drop Technique! (2015). Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

  • This compound. Elite Flow Control UK Limited. [Link]

  • Innovative pharmaceutical amine salt strategy for enhancing the water solubility of mefenamic acid. Scholars Portal. [Link]

  • Neutralizing amines with low salt precipitation potential.
  • Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Molecules. [Link]

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Technical Support Center: Catalyst Selection for Reactions Involving Ethyl 4-(piperidin-4-yloxy)benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common synthetic transformations involving this versatile building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure your experiments are successful.

General Handling and Pre-reaction Considerations

Before initiating any reaction, it is crucial to understand the nature of the starting material. Ethyl 4-(piperidin-4-yloxy)benzoate is provided as a hydrochloride salt, which has important implications for its reactivity.

FAQ 1: Do I need to neutralize the hydrochloride salt before my reaction?

Answer: Yes, in most cases. The piperidine nitrogen is protonated in the hydrochloride salt form, rendering it non-nucleophilic. For reactions where the piperidine nitrogen is the reactive site, such as N-alkylation or N-acylation, you must first liberate the free secondary amine.

This is typically achieved in one of two ways:

  • Pre-reaction Workup: The salt is dissolved in a suitable solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate, sodium carbonate) to generate the free base, which is then extracted into an organic solvent, dried, and concentrated.

  • In Situ Neutralization: A stoichiometric excess of a non-nucleophilic base is added directly to the reaction mixture. This base neutralizes the HCl salt, liberating the free amine to react with your electrophile. Common bases for this purpose include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA or Hünig's base), or potassium carbonate (K₂CO₃).[1][2]

The choice between these methods depends on the specific reaction conditions and the stability of the free base. For instance, if the free base is unstable or prone to side reactions upon isolation, in situ neutralization is preferred.

N-Alkylation of the Piperidine Nitrogen

N-alkylation is a fundamental transformation used to introduce substituents onto the piperidine ring, significantly modulating the pharmacological properties of the final compound.

FAQ 2: What are the best catalyst and base combinations for N-alkylation with alkyl halides?

Answer: The optimal conditions depend on the reactivity of the alkyl halide and the desired scale of the reaction.

For simple, reactive alkylating agents like methyl iodide or benzyl bromide, a standard approach using an inorganic base in a polar aprotic solvent is highly effective.[1] For less reactive halides or more complex substrates, other systems may be required.

Alkylating AgentRecommended BaseRecommended SolventCatalyst/AdditiveKey Considerations
Primary Alkyl Iodides/Bromides K₂CO₃, Cs₂CO₃Acetonitrile (ACN), DMFNone typically needed. Catalytic NaI or KI can accelerate reactions with alkyl chlorides/bromides.[2]Standard conditions, generally proceeds at room temp to 70°C.[1]
Primary Alkyl Chlorides/Tosylates K₂CO₃, NaHDMF, THFCatalytic KIHigher temperatures may be required due to lower reactivity of the leaving group.
Secondary Alkyl Halides DIPEA, KHCO₃ACN, DCMNoneSlower reaction rates. Risk of competing E2 elimination, especially with hindered bases.
Borrowing Hydrogen (with Alcohols) Cs₂CO₃ToluenePd(II) pincer complexes, Pd@SiO₂, Pd/C[3]Green chemistry approach. Requires higher temperatures (e.g., 110°C) but avoids pre-functionalization of the alcohol.[3]
Troubleshooting Guide: N-Alkylation
Issue 1: Low or No Conversion
  • Cause A: Inactive Nucleophile: The hydrochloride salt was not sufficiently neutralized.

    • Solution: Ensure you are using at least two equivalents of base if starting from the HCl salt (one to neutralize the salt, and one to scavenge the acid produced during the reaction). If using an inorganic base like K₂CO₃, ensure it is finely powdered and dry.[4]

  • Cause B: Poorly Reactive Electrophile: The alkyl halide is not reactive enough under the chosen conditions (e.g., an alkyl chloride at room temperature).

    • Solution: Switch to a more reactive halide (Cl < Br < I).[2] Alternatively, increase the reaction temperature or add a catalytic amount of potassium iodide (KI) to facilitate a Finkelstein reaction, transiently forming the more reactive alkyl iodide in situ.

  • Cause C: Poor Solubility: The reagents are not fully dissolved in the chosen solvent.

    • Solution: Switch to a more polar solvent like DMF to improve the solubility of all components.[2]

Issue 2: Formation of a Quaternary Ammonium Salt (Over-alkylation)
  • Cause: The desired N-alkylated product, a tertiary amine, is often more nucleophilic than the starting secondary amine and can react with a second molecule of the alkyl halide.

    • Solution: Control the stoichiometry carefully. Use a slight excess of the piperidine starting material relative to the alkyl halide. Add the alkyl halide slowly to the reaction mixture using a syringe pump to maintain a low concentration, favoring reaction with the more abundant secondary amine.[1]

Workflow for Catalyst and Condition Selection in N-Alkylation

N_Alkylation_Workflow start Start: N-Alkylation Required reagent_type What is the Alkylating Agent? start->reagent_type halide Alkyl Halide (R-X) reagent_type->halide Halide alcohol Alcohol (R-OH) reagent_type->alcohol Alcohol halide_reactivity Assess Halide Reactivity halide->halide_reactivity conditions3 Borrowing Hydrogen - Catalyst: Pd(II) complex - Base: Cs₂CO₃ - Solvent: Toluene - Temp: >100°C alcohol->conditions3 high_reactivity High (I, Br, Benzyl) halide_reactivity->high_reactivity High low_reactivity Low (Cl, Tosylate) halide_reactivity->low_reactivity Low conditions1 Conditions: - Base: K₂CO₃ - Solvent: ACN/DMF - Temp: RT - 70°C high_reactivity->conditions1 conditions2 Conditions: - Base: K₂CO₃/NaH - Solvent: DMF - Additive: cat. KI - Temp: 60 - 100°C low_reactivity->conditions2 Ester_Hydrolysis_Logic start Start: Ester Hydrolysis choice Choose Hydrolysis Condition start->choice base Base-Promoted (Saponification) choice->base Preferred Method acid Acid-Catalyzed choice->acid Alternative base_details Reagents: NaOH or LiOH in H₂O/THF Advantage: Irreversible, clean reaction. Workup: Acidification (e.g., HCl) to precipitate product. base->base_details acid_details Catalyst: H₂SO₄ or HCl in excess H₂O Disadvantage: Reversible, requires excess water. Consideration: Piperidine N will be protonated. acid->acid_details

Sources

Technical Support Center: Work-up Procedures for "Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride" Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the successful work-up, isolation, and purification of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride. Moving beyond a simple procedural list, this document explains the chemical principles behind each step, offering robust troubleshooting strategies to address common experimental challenges.

Context: The Synthetic Origin of Impurities

Before addressing the work-up, it is critical to understand the reaction context, as the starting materials and conditions dictate the potential impurities. The synthesis of Ethyl 4-(piperidin-4-yloxy)benzoate typically proceeds via a nucleophilic substitution, such as the Williamson ether synthesis.

cluster_0 Core Reaction cluster_1 Work-up & Purification A Ethyl 4-hydroxybenzoate D Coupled Intermediate (Free Base) A->D Nucleophilic Substitution B Protected 4-halopiperidine or 4-hydroxypiperidine derivative B->D Nucleophilic Substitution C Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, ACN) C->D Nucleophilic Substitution F Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride (Final Product) D->F Acidification/ Salt Formation E HCl

Caption: General synthetic workflow leading to the target compound.

This reaction environment commonly introduces specific impurities that the work-up must address:

  • Unreacted Starting Materials: Ethyl 4-hydroxybenzoate.

  • Inorganic Salts: The base used in the reaction (e.g., potassium carbonate) must be thoroughly removed.[1]

  • Side-Products: Potential for O-alkylation at other sites if not properly protected, or byproducts from the decomposition of reagents.

  • Hydrolyzed Product: The ester can hydrolyze to 4-(piperidin-4-yloxy)benzoic acid under certain pH and temperature conditions.[2][3]

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the isolation and purification of the target compound in a practical, question-and-answer format.

Question 1: My reaction is complete (confirmed by TLC/LCMS). What is the standard initial work-up procedure to isolate the crude free base?

Answer: The primary goal of the initial work-up is to remove inorganic salts and highly polar impurities.

A typical procedure involves quenching the reaction, followed by liquid-liquid extraction.[4]

  • Quenching: Cool the reaction mixture to room temperature. Cautiously add water to dissolve any inorganic salts, such as potassium carbonate, that were used as the base.[5] If a reactive hydride base (e.g., NaH) was used, the quench should be performed with extreme care, typically by slowly adding ethyl acetate followed by a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a water-immiscible organic solvent. Ethyl acetate is a common and effective choice. Repeat the extraction 2-3 times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash them with water, followed by a saturated brine solution. The brine wash helps to remove residual water from the organic phase and break up minor emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4] The resulting residue is your crude Ethyl 4-(piperidin-4-yloxy)benzoate free base.

Question 2: I've isolated the crude free base, which is an oil. How do I properly convert it to the hydrochloride salt?

Answer: The conversion to the hydrochloride salt serves two purposes: it typically induces crystallization, turning an oil into a filterable solid, and it improves the compound's stability and handling properties.

  • Solvent Selection: Dissolve the crude free base oil in a suitable organic solvent. Good starting points are ethyl acetate, diethyl ether, or a mixture like dichloromethane/hexane. The goal is to choose a solvent system where the free base is soluble, but the hydrochloride salt is not.

  • Acidification: While stirring the solution, add a source of hydrochloric acid. This can be:

    • A solution of HCl in a solvent (e.g., 2M HCl in diethyl ether, 4M HCl in dioxane).

    • An aqueous solution of HCl (e.g., 8N HCl), though this may require more vigorous stirring and can sometimes complicate precipitation if the product has some water solubility.[5]

  • Precipitation & Isolation: The hydrochloride salt should precipitate as a solid. The process can sometimes be aided by cooling the mixture in an ice bath. Stir for 30-60 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the one used for the precipitation, like diethyl ether) to remove any remaining soluble impurities.

  • Drying: Dry the solid product under vacuum to remove all residual solvent.

Question 3: My final product is still an oil or a sticky solid after adding HCl. What went wrong and how can I fix it?

Answer: This is a common issue, almost always pointing to the presence of impurities that are inhibiting crystallization.

start Product is an Oil/Gummy Solid purity_check Assess Purity (TLC, ¹H NMR) start->purity_check impure Significant Impurities Detected purity_check->impure Impure pure Product Appears Pure purity_check->pure Pure action_chromatography Option 1: Purify Free Base via Flash Chromatography impure->action_chromatography action_triturate Option 2: Triturate with a Non-polar Solvent (e.g., Hexane, Ether) impure->action_triturate action_solvent Change Recrystallization Solvent (e.g., IPA, Ethanol/Water) pure->action_solvent retry_salt Retry Salt Formation action_chromatography->retry_salt result Obtain Crystalline Solid action_triturate->result action_solvent->result retry_salt->result

Caption: Troubleshooting flowchart for non-crystalline products.

  • Causality: Impurities disrupt the formation of a regular crystal lattice. Even small amounts of unreacted starting materials or side-products can act as "crystal poisons."

  • Solution 1: Purification of the Free Base: Before attempting the salt formation, purify the crude free base oil using flash column chromatography on silica gel.[6] A gradient of ethyl acetate in hexanes is a common eluent system. After chromatography, combine the pure fractions, concentrate, and then perform the salt formation as described in Q2. This is often the most reliable method.

  • Solution 2: Trituration: If you suspect minor, non-polar impurities, you can attempt trituration. Add a solvent in which your product is insoluble (or sparingly soluble), but the impurities are soluble (e.g., cold diethyl ether or hexanes). Stir or sonicate the mixture vigorously. The goal is to wash the impurities away, leaving behind a more pure, solid product.

  • Solution 3: Recrystallization: If a crude solid is obtained, recrystallization is the preferred purification method. See Q4 for details.

Question 4: How do I perform a recrystallization to improve the purity of my hydrochloride salt?

Answer: Recrystallization is a powerful technique for purifying crystalline solids.[7] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, forming pure crystals while the impurities remain in the solution.[8]

  • Solvent Selection: The key is finding a solvent (or solvent system) that dissolves the product well when hot but poorly when cold. For hydrochloride salts, polar protic solvents are often effective.

    • Good candidates include: Ethanol, isopropanol, or methanol.

    • A solvent/anti-solvent system like Ethanol/Diethyl Ether or Ethanol/Water can also be very effective.[9]

  • Procedure:

    • Place the crude solid in a flask.

    • Add the minimum amount of hot solvent required to fully dissolve the solid.

    • If using a two-solvent system, dissolve the solid in a small amount of the "good" solvent (e.g., hot ethanol) and then slowly add the "anti-solvent" (e.g., ether) until the solution becomes slightly cloudy. Add a drop or two of the good solvent to redissolve the cloudiness.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

Question 5: I suspect my ester has hydrolyzed to the carboxylic acid. How can I detect this and what are the consequences for the work-up?

Answer: Ester hydrolysis is a significant risk, especially if the reaction was run under basic conditions for a long time at high temperatures or exposed to strong acid during work-up.[10][11]

  • Detection:

    • TLC: The carboxylic acid will be much more polar than the ester. It will have a much lower Rf value and may streak on the TLC plate.

    • ¹H NMR: The ethyl ester CH₂ and CH₃ signals (a quartet around 4.3 ppm and a triplet around 1.4 ppm, respectively) will be absent in the hydrolyzed product.[12]

    • LCMS: The mass of the carboxylic acid will be 28 mass units lower than the corresponding ethyl ester.

  • Consequences & Solution: The carboxylic acid byproduct complicates the work-up because it is amphoteric. In the basic aqueous wash, it will form a carboxylate salt and be extracted into the aqueous layer. During the acidification to form the hydrochloride salt, the carboxylic acid will be protonated and may co-precipitate with your desired product.

    • If significant hydrolysis has occurred, it is best to purify the free base mixture by flash chromatography before salt formation. The more polar carboxylic acid will separate from the desired ester.

Summary Tables & Protocols
Troubleshooting Summary
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Product lost in aqueous washes; Incomplete precipitation of HCl salt.Optimize reaction time/temp; Ensure organic phase is fully separated; Use a less polar solvent for precipitation (e.g., ether); Cool to 0-5°C before filtering.[5]
Persistent Emulsion Fine particulate matter; pH is near the pKa of the amine.Add brine to the separatory funnel; Filter the entire mixture through Celite; Adjust pH slightly.
Product Fails to Precipitate Product is too soluble in the chosen solvent; Product is impure.Add an anti-solvent (e.g., hexane, ether); Concentrate the solution; Purify the free base via chromatography before salt formation.[6]
Final Product is Discolored High-molecular-weight impurities; Decomposition from excessive heat.Treat a solution of the free base with activated charcoal before filtration and salt formation; Purify by recrystallization.[13]
Experimental Protocols

Protocol 1: Standard Aqueous Work-Up

  • Cool the completed reaction mixture to ambient temperature.

  • Add deionized water (approx. 2 volumes relative to the reaction solvent) and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 2 volumes).

  • Combine the organic extracts and wash with saturated aqueous NaCl (brine) (1 x 1 volume).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

Protocol 2: Recrystallization from Ethanol/Water

  • Transfer the crude hydrochloride salt to an Erlenmeyer flask.

  • Add a minimal volume of hot ethanol (near boiling) to just dissolve the solid.

  • While the solution is still hot, add deionized water dropwise until a faint, persistent cloudiness appears.

  • Add 1-2 drops of hot ethanol to redissolve the cloudiness, resulting in a saturated solution.

  • Remove the flask from heat, cover it, and allow it to cool slowly to room temperature.

  • Cool the flask in an ice bath for 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing with a small portion of a cold 1:1 ethanol/water mixture.

  • Dry the crystals under high vacuum.

References
  • The Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry. [Link]

  • University of California, Irvine. Recrystallization and Crystallization. [Link]

  • SSERC. Hydrolysis of ethyl benzoate – pupil guide. [Link]

  • Google Patents. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • Organic Syntheses. INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. [Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • YouTube. The Hydrolysis of Ethyl Benzoate. [Link]

  • Organic Syntheses. PALLADIUM-CATALYZED METHYLATION OF ETHYL 4-BROMOBENZOATE USING DABAL-Me3. [Link]

  • IOSR Journal. Hydrolysis of Ethyl Benzoate in Nitrogenous and Non. [Link]

  • ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • Brainly. You may have to recrystallize any or all of the components of your extraction mixture: benzoic acid, .... [Link]

  • SSERC. Hydrolysis of ethyl benzoate. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Comparative Validation of Ethyl 4-(piperidin-4-yloxy)benzoate Hydrochloride and its Key Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive framework for the validation of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride, a pivotal intermediate in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to provide a comparative analysis against its common market alternatives. We will explore the causality behind experimental choices, present detailed validation workflows, and furnish the objective data necessary for informed compound selection in a research and development setting.

Introduction: The Strategic Role of the Piperidin-4-yloxy Benzoate Scaffold

This compound is a heterocyclic building block prized for its utility in constructing complex molecular architectures.[1] Its structure, which features a piperidine ring linked to an ethyl benzoate moiety via an ether bond, is a common motif in pharmacologically active agents. The piperidine nitrogen offers a convenient handle for synthetic modification, while the benzoate portion can be readily hydrolyzed or derivatized, making this scaffold a versatile starting point for exploring structure-activity relationships (SAR).

The hydrochloride salt form is typically supplied to improve the compound's stability and handling characteristics, particularly its solubility in polar solvents used in subsequent synthetic steps. Its primary application lies in serving as an intermediate for compounds targeting a wide array of biological systems, including G-protein-coupled receptors (GPCRs) and ion channels.[1] Given its foundational role, rigorous validation of its identity, purity, and stability is not merely a quality control measure but a prerequisite for the synthesis of reliable and reproducible biological data.

The Comparative Landscape: Selecting the Right Ester Derivative

While the ethyl ester is a common choice, alternative ester functionalities on the benzoate ring can offer distinct advantages depending on the planned synthetic route. The selection of the appropriate ester is a strategic decision that can impact reaction yields, purification strategies, and overall project timelines.

Here, we compare the subject compound with its two most common commercially available analogs: the methyl and the tert-butyl esters.

FeatureEthyl 4-(piperidin-4-yloxy)benzoate HCl Methyl 4-(piperidin-4-yloxy)benzoate HCl tert-Butyl 4-(piperidin-4-yloxy)benzoate
Typical Purity >98% (HPLC)>98% (HPLC)>99% (HPLC)
Relative Cost BaselineSlightly LowerSignificantly Higher
Reactivity to Hydrolysis ModerateHigherVery Low (Sterically Hindered)
Synthetic Utility General purpose; readily saponified under standard basic conditions.Useful when milder deprotection is needed or for specific transesterification reactions.Preferred in multi-step syntheses requiring harsh acidic or basic conditions where ester stability is critical. Cleavage requires strong acid (e.g., TFA).
Physical Form Crystalline SolidCrystalline SolidCrystalline Solid
Solubility Profile Good solubility in water, methanol, DMSO.Similar to ethyl ester.More soluble in non-polar organic solvents (DCM, THF).

Expert Insights on Selection: The choice between these analogs is dictated by the downstream chemistry. The ethyl and methyl esters are workhorses for general synthesis, offering a good balance of reactivity and stability. The methyl ester's slightly higher reactivity can sometimes be advantageous for high-yield, rapid saponification.[2] Conversely, the tert-butyl ester serves as a robust protecting group. Its resistance to nucleophilic attack and standard basic hydrolysis makes it the ideal choice when the piperidine ring or other parts of the molecule must be modified under conditions that would otherwise cleave a simpler ester.[3] This stability, however, comes at a premium cost and requires specific, strong acidic conditions for its eventual removal.

Core Validation Protocols: A Self-Validating Experimental Framework

To ensure the integrity of any synthetic program, a multi-pronged analytical approach is required to confirm the identity, purity, and structure of the starting material. The following protocols are designed to be a self-validating system, where the results from each technique corroborate the others.

Purity and Impurity Profiling via High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of the compound and identify the presence of any process-related or degradation impurities.[4][5] This technique is the gold standard for assessing the purity of small molecules.[6]

Experimental Protocol:

  • System Preparation: Equilibrate a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase composition.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Gradient Program: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV absorbance at 254 nm.

  • Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100. The limit of quantitation (LOQ) must be low enough to detect impurities at relevant thresholds (e.g., 0.05%).[6]

Causality Behind Choices:

  • A C18 column is chosen for its versatility in retaining and separating compounds of moderate polarity like our target molecule.

  • A gradient elution is essential for impurity profiling. It ensures that both early-eluting (more polar) and late-eluting (more non-polar) impurities are resolved from the main peak and washed from the column.

  • TFA is used as an ion-pairing agent to improve peak shape for the basic piperidine nitrogen.

  • UV detection at 254 nm is effective because the benzene ring of the benzoate moiety is a strong chromophore at this wavelength.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Reporting prep1 Prepare 0.1 mg/mL Sample Solution hplc1 Inject onto C18 Column prep1->hplc1 hplc2 Run Gradient Elution (5-95% ACN w/ TFA) hplc1->hplc2 hplc3 Detect at 254 nm hplc2->hplc3 analysis1 Integrate Peak Areas hplc3->analysis1 analysis2 Calculate % Purity analysis1->analysis2 analysis3 Report Impurity Profile analysis2->analysis3

Caption: Standard workflow for HPLC-based purity validation.

Structural Confirmation via NMR Spectroscopy

Objective: To unambiguously confirm the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei. ¹H NMR confirms the proton framework and connectivity, while ¹³C NMR verifies the carbon backbone.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which will solubilize the hydrochloride salt).

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum on a ≥400 MHz spectrometer.

    • Expected Signals: Look for characteristic peaks corresponding to the ethyl group (a triplet and a quartet), the aromatic protons on the benzoate ring (two doublets), and the protons of the piperidine ring (complex multiplets). The N-H proton of the piperidinium chloride should also be visible.

  • ¹³C NMR Acquisition:

    • Acquire a broadband proton-decoupled carbon spectrum.

    • Expected Signals: Confirm the presence of the correct number of unique carbon signals, including the ester carbonyl (~165 ppm), aromatic carbons (115-160 ppm), and aliphatic carbons of the piperidine and ethyl groups.

  • Data Analysis: Correlate the observed chemical shifts, coupling constants (J-values), and peak integrations with the expected structure.

start Compound Sample nmr NMR Analysis (DMSO-d6) start->nmr h_nmr ¹H NMR (Proton Framework) nmr->h_nmr c_nmr ¹³C NMR (Carbon Skeleton) nmr->c_nmr data_analysis Spectral Data (Shifts, Couplings, Integrals) h_nmr->data_analysis c_nmr->data_analysis comparison Compare Data to Expected Structure data_analysis->comparison confirmation Structural Identity Confirmed comparison->confirmation

Caption: Logical flow for structural confirmation using NMR spectroscopy.

Identity Verification via Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound, providing definitive proof of its identity.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the compound in methanol or acetonitrile.

  • MS Analysis:

    • Infuse the sample directly into the source of an Electrospray Ionization (ESI) mass spectrometer.

    • Operate in positive ion mode ([M+H]⁺).

  • Data Analysis:

    • The molecular formula of the free base is C₁₄H₁₉NO₃.

    • The monoisotopic mass of the free base is 249.1365 g/mol .

    • The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is 250.1438 .

    • Confirm that the most abundant ion in the spectrum corresponds to this value. High-resolution mass spectrometry (HRMS) can confirm the mass to within 5 ppm, providing elemental composition and irrefutable identity.

Causality Behind Choices:

  • ESI is a "soft" ionization technique ideal for this type of molecule, as it typically generates the intact protonated molecular ion with minimal fragmentation, making the spectrum easy to interpret.

  • Positive ion mode is selected because the basic piperidine nitrogen is readily protonated to form a positive ion.

Conclusion and Recommendations

The validation of this compound, or any chemical intermediate, is a critical, multi-step process that underpins the reliability of subsequent research. This guide provides a robust framework for ensuring compound quality through a combination of chromatographic and spectroscopic techniques.

Recommendations for Researchers:

  • For General Synthesis: this compound provides an excellent balance of cost, stability, and reactivity for most applications.

  • For Complex, Multi-Step Synthesis: If your synthetic route involves harsh reagents that could compromise a simple ester, investing in the more stable tert-butyl 4-(piperidin-4-yloxy)benzoate is a prudent choice to avoid unwanted side reactions and improve overall yield.

  • Always Validate: Regardless of the supplier or the analog chosen, researchers should independently perform, at a minimum, HPLC and MS analysis to confirm the purity and identity of each new batch of starting material before committing it to a synthetic sequence.

By adhering to these principles of comparative analysis and rigorous validation, scientists can build a foundation of chemical integrity that enhances the reproducibility and success of their drug discovery and development programs.

References

  • Kotte, S. C. B., et al. (2012). Core components of analytical method validation for small molecules: an overview. International Research Journal of Pharmacy, 3(5), 1-5. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • S-Fold. (2024). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Longdom Publishing. (n.d.). Analytical Method Development and Validation Studies in Pharmaceutical Sciences. [Link]

  • IOSR Journal of Pharmacy. (2014). A Review on Step-by-Step Analytical Method Validation. [Link]

  • Google Patents. (2011). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Ethyl 4-(piperidin-4-yloxy)benzoate Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is one of meticulous evaluation and iterative optimization. This guide provides a comprehensive framework for conducting comparative studies of analogs derived from "Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride," a versatile building block in medicinal chemistry. While extensive comparative data on this specific parent compound is not widespread, its structural motifs—the piperidine ring and the benzoate ester—are prevalent in a vast array of pharmacologically active agents.[1] This guide, therefore, focuses on the methodology of comparison, empowering you to design, execute, and interpret robust preclinical studies.

We will operate under a guiding research question: To what extent can we optimize the anticancer activity of this compound through systematic structural modifications?

Part 1: The Rationale for Analog Design - A Structure-Activity Relationship (SAR) Hypothesis

The parent compound, this compound, presents several key regions for chemical modification to explore the structure-activity relationship (SAR). Our initial synthetic strategy will focus on generating a small, diverse library of analogs to probe the importance of each region. Piperidine derivatives are frequently explored for their interactions with central nervous system targets and their potential as anticancer agents.[1][2]

Key Modification Sites:
  • The Ester Group: The ethyl ester is a logical starting point for modification. Altering its size and lipophilicity can significantly impact pharmacokinetic properties like membrane permeability and bioavailability.[1]

  • The Aromatic Ring: Substitution on the benzoate ring can influence electronic properties and provide additional interaction points with a biological target.

  • The Piperidine Ring: This moiety is a common feature in compounds targeting G-protein-coupled receptors (GPCRs) and ion channels.[1] Modifications here can affect binding affinity and selectivity.

  • The Ether Linker: The length and flexibility of the linker between the piperidine and benzoate moieties can be altered to optimize the spatial relationship between these two key pharmacophores.

Proposed Initial Analog Library:
Analog ID Modification from Parent Compound Hypothesized Impact
A-001 Methyl EsterReduced lipophilicity, potentially altering solubility and cell permeability.[1]
A-002 ortho-substituted BenzoateIntroduction of steric hindrance, which may affect metabolic stability.[1]
A-003 Pyrrolidine RingReplacement of the six-membered piperidine with a five-membered ring, introducing conformational constraints.[1]
A-004 N-Benzylation of PiperidineIncreased lipophilicity and potential for additional aromatic interactions.
A-005 Fluoro-substitution on BenzoateAltered electronic properties of the aromatic ring, potentially enhancing binding affinity.

Part 2: Experimental Workflow for Comparative Efficacy

A tiered approach to screening is essential for efficiently identifying promising candidates. We will progress from broad in vitro cytotoxicity screening to more targeted mechanistic studies and finally to in vivo validation.

G cluster_0 In Vitro Screening cluster_1 Mechanistic Elucidation cluster_2 In Vivo Validation Initial Cytotoxicity Screening Initial Cytotoxicity Screening Dose-Response Analysis Dose-Response Analysis Initial Cytotoxicity Screening->Dose-Response Analysis Apoptosis Assays Apoptosis Assays Dose-Response Analysis->Apoptosis Assays Select Lead Analogs Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays->Cell Cycle Analysis Xenograft Tumor Model Xenograft Tumor Model Cell Cycle Analysis->Xenograft Tumor Model Confirm Mechanism Pharmacokinetic Studies Pharmacokinetic Studies Xenograft Tumor Model->Pharmacokinetic Studies

Caption: Tiered experimental workflow for analog comparison.

In Vitro Cytotoxicity Screening

Objective: To determine the relative potency of the synthesized analogs in inhibiting cancer cell proliferation.

Protocol:

  • Cell Line Selection: A panel of human cancer cell lines should be chosen to represent different tumor types (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).

  • Cell Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each analog (and the parent compound as a reference). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known chemotherapeutic agent like cisplatin).

  • Incubation: Incubate the plates for a period of 48-72 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against each cell line.

Data Presentation:

Compound ID Parent Compound IC50 (µM) on MCF-7 A-001 IC50 (µM) on MCF-7 A-002 IC50 (µM) on MCF-7 A-003 IC50 (µM) on MCF-7 A-004 IC50 (µM) on MCF-7 A-005 IC50 (µM) on MCF-7
IC50 >10085.365.192.442.715.2

This is example data for illustrative purposes.

Mechanistic Studies: Apoptosis Induction

Objective: To investigate whether the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).

Protocol:

  • Treatment: Treat a selected cancer cell line (e.g., MCF-7) with the most potent analogs (e.g., A-004 and A-005) at their respective IC50 concentrations.

  • Staining: After 24 hours, stain the cells with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

G Untreated Cells Viable Cells Annexin V- / PI- Treated Cells Early Apoptotic Annexin V+ / PI- Late Apoptotic Annexin V+ / PI+ Necrotic Annexin V- / PI+ Untreated Cells->Treated Cells Analog Treatment

Caption: Expected shift in cell populations after treatment.

Part 3: In Vivo Efficacy and Pharmacokinetics

Promising candidates from in vitro studies must be evaluated in a living system to assess their therapeutic potential and drug-like properties.

Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of a lead candidate (e.g., A-005).

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude mice).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, parent compound, and A-005). Administer the compounds at a predetermined dose and schedule (e.g., daily intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Data Presentation:

Treatment Group Average Tumor Volume (mm³) at Day 21 Percent Tumor Growth Inhibition (%)
Vehicle Control1500-
Parent Compound135010
A-005 (10 mg/kg) 60060

This is example data for illustrative purposes.

Part 4: Synthesizing the Narrative and Future Directions

The comparative data gathered through this workflow allows for the construction of a compelling scientific narrative. For instance, our hypothetical results suggest that the addition of a fluorine atom to the benzoate ring (A-005) significantly enhances anticancer activity both in vitro and in vivo. This provides a strong rationale for further optimization of this particular analog.

Future studies should focus on:

  • Expanded SAR: Synthesize a second generation of analogs based on the A-005 scaffold.

  • Target Identification: Elucidate the specific molecular target and signaling pathway through which A-005 exerts its effects.

  • ADME/Tox Studies: Conduct comprehensive absorption, distribution, metabolism, excretion, and toxicity studies to fully characterize the drug-like properties of the lead candidate.

By following a systematic and logical progression of experiments, researchers can effectively navigate the complex process of drug discovery and development, transforming a simple chemical building block into a potential therapeutic agent.

References

  • Structure activity relationship study | Download Scientific Diagram - ResearchGate. [Link]

  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed. [Link]

  • In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed. [Link]

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A Comparative Guide to the Biological Activity of 4-(Piperidin-4-yloxy)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(piperidin-4-yloxy)benzoate scaffold is a privileged structure in medicinal chemistry, serving as a versatile cornerstone for the development of a wide array of biologically active compounds. Its inherent structural features—a rigid benzoate ring coupled with a flexible and modifiable piperidine moiety—offer a unique template for designing ligands that can interact with a diverse range of biological targets. Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride, in particular, is a crucial starting material, enabling chemists to explore vast chemical space through targeted derivatization.

This guide provides a comparative analysis of the biological activities of various derivatives stemming from this core structure. We will delve into their structure-activity relationships (SAR), compare their potencies against key biological targets, and provide insight into the experimental methodologies used for their evaluation, reflecting a commitment to scientific integrity and reproducible research.

Part 1: The 4-(Piperidin-4-yloxy)benzoate Core: A Hub for Targeting Diverse Pathologies

The true value of the ethyl 4-(piperidin-4-yloxy)benzoate scaffold lies in its role as a synthetic intermediate for creating molecules with tailored pharmacological profiles.[1] The piperidine nitrogen is a key handle for introducing a variety of substituents, which can profoundly influence the resulting compound's potency, selectivity, and pharmacokinetic properties. Research has shown that derivatives of this core structure can modulate critical proteins involved in neurological disorders, cancer, and inflammation.

Key therapeutic targets for these derivatives include:

  • Choline Transporter (CHT): Essential for the synthesis of the neurotransmitter acetylcholine, making it a target for cognitive and neurological disorders.[2]

  • Receptor Tyrosine Kinases (e.g., VEGFR-2, c-Met): Key regulators of angiogenesis and cell growth, making them prime targets for anticancer therapies.[3]

  • Proto-Oncogene c-Myc: A transcription factor often dysregulated in cancer.[4]

  • Inflammatory Mediators (e.g., TNF-α): Crucial for designing novel anti-inflammatory agents.[5]

The following sections will compare derivatives designed to inhibit these distinct targets, highlighting how subtle structural modifications lead to significant changes in biological function.

Part 2: Comparative Analysis of Biological Activity Across Key Targets

The high-affinity choline transporter (CHT) controls the rate-limiting step for acetylcholine (ACh) production and is an underexplored target for modulating cholinergic signaling.[2] Derivatives of 4-(piperidin-4-yloxy)benzoate have been synthesized and evaluated as novel CHT inhibitors.

A key study explored a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, revealing critical structure-activity relationships.[2] The initial screening hit was modified, leading to the discovery of ML352, a potent and selective CHT inhibitor.

Table 1: Comparative Activity of CHT Inhibitor Derivatives

Compound IDR Group (on Piperidine Nitrogen)CHT Inhibition IC50 (µM)[2]
10l H> 20
10m (ML352) Isopropyl0.025
10q (2-piperidin-1-yl)ethyl0.76
10r 2-morpholinoethyl6.12

Structure-Activity Relationship (SAR) Insights:

  • N-Substitution is Critical: The data clearly demonstrates that substitution on the piperidine nitrogen is essential for potent CHT inhibition. The unsubstituted analog (10l) was inactive.[2]

  • Optimal N-Alkyl Group: An isopropyl group (ML352) provided the highest potency, suggesting an optimal size and lipophilicity for the binding pocket.

  • Bulky Ether Side Chains: While tolerated, larger ether-containing side chains like in 10q and 10r resulted in a significant loss of activity compared to the simple isopropyl group, with the morpholine derivative being roughly 10-fold less active than the piperidine analog.[2]

Simultaneously inhibiting VEGFR-2 and c-Met is a powerful strategy in oncology to combat tumor angiogenesis and metastasis.[3] Novel piperidinyl-based benzoxazole derivatives originating from a piperidine core have been developed as dual inhibitors.

Table 2: Comparative Kinase Inhibition of Benzoxazole Derivatives

Compound IDLinker/SubstituentVEGFR-2 IC50 (µM)[3]c-Met IC50 (µM)[3]
5a Phenylacetamide0.1451.382
8a Benzylacetamide1.6801.108
8b Ethylphenylacetamide0.2191.490
11a Phenyl-SO2-NH-0.0980.985

Structure-Activity Relationship (SAR) Insights:

  • Linker Length and Flexibility: The activity against both kinases is highly sensitive to the linker connecting the piperidine and the terminal aromatic ring. Elongating the linker from a direct phenylacetamide (5a) to a benzylacetamide (8a) dramatically decreased VEGFR-2 inhibition while slightly improving c-Met activity. Further extension to an ethylphenyl linker (8b) recovered VEGFR-2 potency but weakened c-Met inhibition.[3]

  • Sulfonamide Moiety: The introduction of a sulfonamide linker in compound 11a resulted in the most potent dual activity in this series, highlighting the importance of this group for interacting with the kinase active sites.[3] The flexibility of the piperidine N-C bond allows these inhibitors to adopt a conformation that fits into the allosteric hydrophobic pocket of the kinases.[3]

Part 3: Experimental Protocols for Biological Activity Assessment

To ensure the trustworthiness and reproducibility of the findings, detailed and validated experimental protocols are paramount. Below is a representative methodology for evaluating the inhibitory activity of compounds against a protein kinase, such as VEGFR-2.

This protocol describes a robust, fluorescence resonance energy transfer (FRET)-based assay to quantify inhibitor binding to a kinase active site.

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive tracer from the kinase active site by the test compound. The kinase is labeled with a europium (Eu)-labeled antibody. When the tracer is bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™-acceptor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

Experimental Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Incubation & Reading cluster_analysis Data Analysis reagents Prepare Reagents: 1. Kinase-Antibody Mix 2. Tracer 3. Test Compound Dilutions plate Dispense 5µL of each reagent to 384-well plate reagents->plate Step 1 incubate Incubate at room temperature for 60 minutes plate->incubate Step 2 read Read plate on a fluorescence plate reader (TR-FRET) incubate->read Step 3 ratio Calculate Emission Ratio (665nm / 615nm) read->ratio Step 4 curve Plot Ratio vs. [Inhibitor] and fit to a sigmoidal curve ratio->curve Step 5 ic50 Determine IC50 value curve->ic50 Step 6 G start Ethyl 4-(piperidin-4-yloxy) benzoate HCl product N-Substituted Derivative start->product N-Alkylation / Acylation / Sulfonylation reagents R-X (Alkyl halide, Acyl chloride, Sulfonyl chloride, etc.) + Base (e.g., TEA, DIPEA) reagents->product

Caption: General scheme for N-derivatization.

This straightforward approach allows for the rapid generation of compound libraries by varying the 'R-X' reagent, facilitating extensive SAR studies to optimize for potency and selectivity against the desired biological target.

Conclusion

The this compound scaffold is a testament to the power of privileged structures in modern drug discovery. Its synthetic tractability and inherent structural features have enabled the development of potent and selective modulators for a range of high-value therapeutic targets, from neurotransmitter transporters to critical cancer-related kinases. The comparative analysis presented here underscores the importance of systematic structural modification and rigorous biological evaluation. As research continues, this versatile core will undoubtedly serve as the foundation for the next generation of targeted therapeutics.

References

  • Wessinger, E. W., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(15), 2992-2997. Available at: [Link].

  • PubChem. Ethyl 4-(piperidin-4-yloxymethyl)benzoate. National Center for Biotechnology Information. Available at: [Link].

  • Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science. Available at: [Link].

  • MDPI. (2024). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. Molecules. Available at: [Link].

  • Mahasenan, K., et al. (2011). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Journal of Medicinal Chemistry, 54(20), 7140-7153. Available at: [Link].

  • de Oliveira, E. R., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(39), 35894-35905. Available at: [Link].

  • ResearchGate. Synthesis and structure–activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. ResearchGate. Available at: [Link].

  • Tchamgoue, A. D., et al. (2020). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Heliyon, 6(5), e03913. Available at: [Link].

  • Abdel-Maksoud, M. S., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 29(5), 1084. Available at: [Link].

  • Xu, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. Available at: [Link].

  • Saeed, A., et al. (2014). Design, synthesis, molecular docking studies and in vitro screening of ethyl 4-(3-benzoylthioureido) benzoates as urease inhibitors. Bioorganic Chemistry, 52, 1-7. Available at: [Link].

  • ResearchGate. Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. Available at: [Link].

  • SciELO Brasil. Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO Brasil. Available at: [Link].

  • Wang, L., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(4), 509-516. Available at: [Link].

  • PubChem. Ethyl 4-(piperidin-4-ylmethoxymethyl)benzoate. National Center for Biotechnology Information. Available at: [Link].

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The Fulcrum of Innovation: A Comparative Guide to Linker Technologies in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to "Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride" and Its Contemporaries in Modern Drug Design

For researchers, medicinal chemists, and professionals steering the course of drug development, the linker is not merely a molecular bridge but the very fulcrum upon which the efficacy and safety of targeted therapies balance. In the sophisticated architectures of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of linker dictates the therapeutic window, pharmacokinetic profile, and ultimate clinical success. This guide provides a comprehensive comparison of various linker technologies, with a special focus on the emerging potential of rigid, piperidine-based structures, exemplified by "this compound."

The Pivotal Role of the Linker in Targeted Therapeutics

The fundamental principle of targeted drug delivery is to maximize the therapeutic payload's concentration at the site of action while minimizing systemic exposure. The linker is the critical component that governs this delicate equilibrium. An ideal linker must remain stable in the systemic circulation to prevent premature drug release, which can lead to off-target toxicity.[1] Upon reaching the target cell, it must facilitate the efficient release of the active payload through a specific cleavage mechanism or as part of the antibody degradation process.[] Consequently, linker design has a profound impact on the overall absorption, distribution, metabolism, and excretion (ADME) profile of the drug conjugate.[3]

A Spotlight on "this compound": A Rigid Contender

"this compound" is a chemical building block whose structural motifs—a piperidine ring, an ether linkage, and a benzoate group—position it as a compelling candidate for a rigid, non-cleavable linker in drug design. While direct comparative data for this specific molecule as a linker is not yet prevalent in published literature, we can infer its potential properties based on the well-documented characteristics of its constituent parts.

The piperidine ring introduces a degree of rigidity to the linker, which can be advantageous in several ways.[3] A more defined spatial orientation of the warhead and the targeting moiety (in an ADC) or the E3 ligase ligand (in a PROTAC) can lead to more favorable binding kinetics and the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation in the case of PROTACs.[3] Furthermore, the incorporation of rigid scaffolds like piperidine has been shown to enhance metabolic stability.[3] The basic amine in the piperidine ring can also be protonated at physiological pH, potentially improving aqueous solubility, a common challenge for large and often lipophilic drug conjugates.[4]

The ether linkage within the structure is generally stable, contributing to the non-cleavable nature of a linker derived from this molecule. This stability is crucial for ensuring that the payload remains attached to the targeting moiety during circulation, thereby minimizing off-target toxicity.[5]

The benzoate group, while contributing to the overall rigidity, also provides a potential attachment point for the payload. The properties of the linker can be further modulated by substitutions on the phenyl ring.

The Spectrum of Linker Technologies: A Comparative Analysis

The selection of a linker is a strategic decision guided by the nature of the target, the payload, and the desired therapeutic outcome. Linkers are broadly categorized into cleavable and non-cleavable types, each with distinct advantages and disadvantages.

Non-Cleavable Linkers: The Stalwarts of Stability

Non-cleavable linkers are designed to remain intact throughout circulation and only release the payload upon the complete degradation of the antibody within the lysosome of the target cell.[] This approach offers superior plasma stability, which can translate to a better therapeutic index and reduced systemic toxicity.[5]

A prime example of a successful non-cleavable linker is the thioether-based succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker used in Trastuzumab emtansine (Kadcyla®).[5]

Inferred Properties of an "this compound"-based Linker:

Based on its structure, a linker derived from "this compound" would fall into the non-cleavable category. Its key features would likely include:

  • High Stability: The combination of an ether and aromatic rings would confer significant stability in plasma.

  • Rigidity: The piperidine and benzene rings would create a rigid structure, potentially enhancing binding affinity and metabolic stability.[3]

  • Modulable Solubility: The piperidine nitrogen offers a site for protonation, which could be leveraged to improve the solubility of the conjugate.[4]

Cleavable Linkers: Masters of Controlled Release

Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the target cell by specific triggers, such as enzymes or changes in pH.[6] This allows for the release of the unmodified payload, which can be crucial for its activity. Cleavable linkers can also facilitate the "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen.[6]

There are three main classes of cleavable linkers:

  • Enzyme-Sensitive Linkers: These are the most common type of cleavable linker and typically incorporate a peptide sequence that is a substrate for lysosomal proteases like cathepsin B.[6] The valine-citrulline (Val-Cit) dipeptide is a widely used motif, as seen in Brentuximab vedotin (Adcetris®).[]

  • pH-Sensitive Linkers: These linkers utilize acid-labile groups, such as hydrazones, that are stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8).[6] Gemtuzumab ozogamicin (Mylotarg®) employs a hydrazone linker.[]

  • Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is stable in the bloodstream but is readily cleaved by the high concentration of glutathione in the cytoplasm of cancer cells.[6]

PEG Linkers: The Solubility Enhancers

Polyethylene glycol (PEG) linkers are often incorporated into the design of both cleavable and non-cleavable linkers to improve the hydrophilicity and solubility of the drug conjugate.[8] Increased hydrophilicity can mitigate the tendency of hydrophobic payloads to induce aggregation, which can lead to rapid clearance and immunogenicity.[9] Longer PEG chains can also shield the payload from degradation and reduce non-specific uptake.[10]

Comparative Performance of Linker Technologies

Linker TypeMechanism of ActionAdvantagesDisadvantagesApproved Drug Example(s)
Non-Cleavable (e.g., Thioether, Inferred Piperidine-Ether) Payload released upon lysosomal degradation of the antibody.[]High plasma stability, improved therapeutic index, reduced off-target toxicity.[5]No bystander effect, released payload is an amino acid-linker-drug adduct.Trastuzumab emtansine (Kadcyla®)[5]
Enzyme-Sensitive (e.g., Val-Cit) Cleaved by lysosomal proteases (e.g., cathepsin B).[6]Efficient payload release, potential for bystander effect.[6]Potential for premature cleavage by circulating proteases, requires sufficient enzyme expression in tumor cells.[]Brentuximab vedotin (Adcetris®)[]
pH-Sensitive (e.g., Hydrazone) Hydrolyzed in the acidic environment of endosomes/lysosomes.[6]Simple design, rapid payload release.Can be unstable at physiological pH, leading to premature drug release.[6]Gemtuzumab ozogamicin (Mylotarg®)[]
Glutathione-Sensitive (e.g., Disulfide) Reduced by intracellular glutathione.[6]Rapid intracellular drug release.Potential for instability in the bloodstream.
PEG Linkers Incorporated to increase hydrophilicity.Improved solubility, reduced aggregation, prolonged circulation time.[8][9]Can increase the overall size of the conjugate, potentially affecting cell permeability.

Experimental Protocols for Linker Evaluation

Rigorous and reproducible experimental evaluation is paramount to selecting the optimal linker for a given therapeutic candidate. The following are key protocols for assessing linker performance.

Protocol 1: In Vitro Plasma Stability Assay

This assay is crucial for determining the stability of the linker in a physiological environment and predicting its in vivo behavior.[11]

Objective: To quantify the rate of premature payload release from an ADC in plasma.

Methodology:

  • Incubation: Incubate the ADC at a concentration of 1 mg/mL in plasma (human, mouse, or other relevant species) at 37°C.[11]

  • Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 4, 24, 48, 72, and 144 hours).[11]

  • ADC Capture: Immediately stop the reaction and capture the ADC from the plasma using Protein A or Protein G affinity chromatography to separate it from other plasma proteins.[11]

  • Analysis: Analyze the captured ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.[11] Alternatively, the free payload in the plasma can be extracted and quantified.[12]

Protocol 2: Enzymatic Cleavage Assay (for Cleavable Linkers)

This assay directly measures the susceptibility of a cleavable linker to its target enzyme.

Objective: To determine the rate of payload release from an ADC in the presence of a specific enzyme (e.g., cathepsin B).[11]

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the ADC, the purified enzyme (e.g., papain or cathepsin B), and an appropriate buffer.[13]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points, stop the reaction (e.g., by adding a protease inhibitor).

  • Analysis: Precipitate the protein and analyze the supernatant by reversed-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to quantify the amount of released payload.[13]

Protocol 3: In Vitro Cytotoxicity Assay

This assay evaluates the potency of the ADC against target and non-target cells.[14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC.

Methodology:

  • Cell Seeding: Seed both antigen-positive and antigen-negative cell lines in 96-well plates and allow them to adhere overnight.[14]

  • ADC Treatment: Treat the cells with a serial dilution of the ADC and incubate for a period of 48 to 144 hours.[15]

  • Viability Assessment: Measure cell viability using a colorimetric assay such as the MTT assay.[15]

  • Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value. A significantly lower IC50 in antigen-positive cells compared to antigen-negative cells indicates target-specific cytotoxicity.[14]

Visualizing the Concepts

Linker Strategies in Drug Conjugates

Linker_Strategies cluster_ADC_PROTAC Drug Conjugate cluster_Linkers Linker Types cluster_Cleavable_Types Cleavage Mechanisms cluster_NonCleavable_Types Stable Bonds ADC/PROTAC ADC/PROTAC Cleavable Cleavable ADC/PROTAC->Cleavable Controlled Release NonCleavable NonCleavable ADC/PROTAC->NonCleavable High Stability PEG PEG ADC/PROTAC->PEG Solubility/PK Modulation Enzyme Enzyme-Sensitive (e.g., Val-Cit) Cleavable->Enzyme pH pH-Sensitive (e.g., Hydrazone) Cleavable->pH Redox Redox-Sensitive (e.g., Disulfide) Cleavable->Redox Thioether Thioether (e.g., SMCC) NonCleavable->Thioether PiperidineEther Piperidine-Ether (e.g., Topic Linker) NonCleavable->PiperidineEther

Caption: Overview of linker strategies in drug conjugate design.

Experimental Workflow for Linker Stability and Efficacy Evaluation

Experimental_Workflow Start ADC/PROTAC Candidate PlasmaStability In Vitro Plasma Stability Assay Start->PlasmaStability EnzymaticCleavage Enzymatic Cleavage Assay Start->EnzymaticCleavage Cytotoxicity In Vitro Cytotoxicity Assay Start->Cytotoxicity Analysis Data Analysis PlasmaStability->Analysis EnzymaticCleavage->Analysis Cytotoxicity->Analysis Go Proceed to In Vivo Studies Analysis->Go Favorable Profile NoGo Re-design Linker Analysis->NoGo Unfavorable Profile

Caption: Workflow for evaluating linker performance in drug conjugates.

Conclusion: The Future of Linker Design

The field of targeted therapeutics is continually evolving, with linker technology at the forefront of innovation. While established cleavable and non-cleavable linkers have demonstrated clinical success, the quest for linkers with improved stability, controlled release kinetics, and favorable physicochemical properties remains a key research focus. The emergence of rigid linkers, such as those incorporating piperidine scaffolds, represents a promising avenue for the development of next-generation ADCs and PROTACs with enhanced efficacy and safety profiles. As exemplified by the potential of "this compound," the rational design and rigorous evaluation of novel linker architectures will continue to be a critical driver of progress in the fight against cancer and other diseases.

References

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. 2022. Available at: [Link]

  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. National Institutes of Health. 2021. Available at: [Link]

  • Chapter 3: Linker Design and Impact on ADC Properties. The Royal Society of Chemistry. 2021. Available at: [Link]

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. 2022. Available at: [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. National Institutes of Health. 2021. Available at: [Link]

  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. National Institutes of Health. 2021. Available at: [Link]

  • Measurement of ADC stability in plasma and serum via mass spectrometry analysis. SCIEX. Available at: [Link]

  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. National Institutes of Health. Available at: [Link]

  • An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates. National Institutes of Health. 2016. Available at: [Link]

  • Impact of Payload Hydrophobicity on the Stability of Antibody–Drug Conjugates. ACS Publications. Available at: [Link]

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. National Institutes of Health. 2021. Available at: [Link]

  • An overview of PROTACs: a promising drug discovery paradigm. National Institutes of Health. 2022. Available at: [Link]

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  • a) Different modalities of piperidine-containing drugs and drug... ResearchGate. Available at: [Link]

  • Determination of ADC Cytotoxicity. Creative Biolabs. Available at: [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. Available at: [Link]

  • A dual-enzyme cleavable linker for antibody–drug conjugates. RSC Publishing. 2021. Available at: [Link]

  • PROTACs currently in clinical trials. ResearchGate. Available at: [Link]

  • Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. ACS Publications. Available at: [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. 2022. Available at: [Link]

  • FDA approved Antibody Drug Conjugates (ADCs). Single Use Support. 2024. Available at: [Link]

  • High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. National Institutes of Health. Available at: [Link]

  • Targeted Protein Degraders. NJ Bio, Inc. 2025. Available at: [Link]

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A Researcher's Guide to In Vitro Profiling of Novel Compounds Derived from Ethyl 4-(piperidin-4-yloxy)benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 4-(Piperidin-4-yloxy)benzoate Scaffold

In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride is a versatile building block, prized for its utility in crafting novel therapeutics. Its structure, featuring a piperidine ring linked to a benzoate ester, provides a robust framework for developing compounds targeting a wide array of biological entities, most notably G-protein coupled receptors (GPCRs), ion channels, and kinases.[1][2] The piperidine moiety is a common feature in pharmaceuticals, known to influence crucial properties like solubility and the ability to interact with targets in the central nervous system.[1][2] This guide provides an in-depth comparison of essential in vitro assays to characterize the biological activity of compounds synthesized from this valuable starting material.

Strategic Assay Selection: From Primary Screening to Lead Optimization

The journey from a newly synthesized compound to a viable drug candidate is paved with a series of carefully selected experiments. The initial goal is to identify "hits"—compounds that exhibit a desired biological activity. This is typically achieved through high-throughput screening (HTS). As promising compounds emerge, the focus shifts to more detailed characterization of their potency, selectivity, and mechanism of action.

A typical workflow for evaluating compounds derived from the ethyl 4-(piperidin-4-yloxy)benzoate scaffold involves a tiered approach, starting with broad screening and progressing to more complex, physiologically relevant assays.

Visualizing the Assay Funnel

Caption: A typical assay cascade for drug discovery.

I. G-Protein Coupled Receptors (GPCRs): A Major Target Class

GPCRs represent the largest family of cell surface receptors and are the target of a significant portion of approved drugs.[3][4] Compounds derived from the ethyl 4-(piperidin-4-yloxy)benzoate scaffold are frequently designed as GPCR modulators.[1] A comprehensive in vitro assessment of these compounds requires a combination of binding and functional assays.

Comparative Overview of GPCR Assays
Assay TypePrincipleThroughputInformation GainedKey Considerations
Radioligand Binding Measures the displacement of a radiolabeled ligand from the receptor by the test compound.Medium to HighBinding affinity (Ki)Requires handling of radioactive materials. Not a functional assay.[5][6]
cAMP Assays Measures the modulation of cyclic AMP, a key second messenger for Gs and Gi coupled receptors.[7]HighFunctional potency (EC50/IC50)Specific to Gs/Gi signaling pathways.
Calcium Flux Assays Measures changes in intracellular calcium levels, a hallmark of Gq-coupled receptor activation.[7]HighFunctional potency (EC50/IC50)Specific to Gq signaling. Can be prone to artifacts.
β-Arrestin Recruitment Assays Detects the interaction of β-arrestin with an activated GPCR using techniques like BRET or FRET.[3][4]HighFunctional potency, biased agonismCan reveal ligand bias, where a compound preferentially activates one signaling pathway over another.[7]
GTPγS Binding Assays Measures the binding of a non-hydrolyzable GTP analog to G-proteins upon receptor activation.MediumDirect measure of G-protein activationCan be technically challenging and has lower throughput than other functional assays.[7]
Experimental Protocol: β-Arrestin Recruitment Assay (BRET-based)

This protocol outlines a common method for assessing GPCR activation by measuring the recruitment of β-arrestin.

  • Cell Line Generation: Stably transfect a suitable host cell line (e.g., HEK293) with two constructs:

    • The GPCR of interest fused to a Renilla luciferase (RLuc).

    • β-arrestin fused to a green fluorescent protein (GFP).

  • Cell Culture and Plating: Culture the stable cell line under appropriate conditions and seed into 96- or 384-well microplates.

  • Compound Addition: Prepare serial dilutions of the test compounds and add them to the wells. Include appropriate controls (vehicle, known agonist, known antagonist).

  • Incubation: Incubate the plates for a specified time (e.g., 30-60 minutes) at 37°C.

  • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to all wells.

  • Signal Detection: Measure the light emission at two wavelengths corresponding to the RLuc donor and the GFP acceptor using a plate reader capable of BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration to determine the EC50 or IC50 value.

Visualizing a GPCR Signaling Pathway

GPCR_Pathway Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: A simplified G-protein coupled receptor signaling cascade.

II. Kinase Inhibition: A Growing Area of Interest

Protein kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer.[8] The 4-(piperidin-4-yloxy)benzoate scaffold can be elaborated to create potent and selective kinase inhibitors.[2]

Comparative Overview of Kinase Assays
Assay TypePrincipleThroughputInformation GainedKey Considerations
Radiometric Assays Measures the incorporation of radioactive phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.Low to MediumDirect measure of kinase activity (IC50)Considered a gold standard for sensitivity but requires handling of radioactive materials.[9]
Luminescence-based Assays Measures the depletion of ATP using a luciferase/luciferin system (e.g., Kinase-Glo®).[10]HighKinase activity (IC50)Susceptible to interference from compounds that affect the luciferase enzyme.
Fluorescence-based Assays Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation (e.g., TR-FRET, Fluorescence Polarization).[8][10]HighKinase activity (IC50)Can be affected by fluorescent compounds. Different formats have varying sensitivities.
Competitive Binding Assays Measures the displacement of a known ligand from the kinase active site by the test compound (e.g., KINOMEscan™).[11]HighBinding affinity (Kd), SelectivityDoes not measure enzymatic activity directly. Excellent for broad selectivity profiling.[11]
Cell-based Phosphorylation Assays Measures the phosphorylation of a specific substrate within a cellular context (e.g., Western blot, ELISA, In-Cell Western).Low to MediumCellular potency, target engagementMore physiologically relevant but also more complex and lower throughput.
Experimental Protocol: Luminescence-based Kinase Assay (e.g., ADP-Glo™)

This protocol provides a general outline for a common non-radioactive kinase assay.

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compounds in an appropriate assay buffer.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection (Step 1): Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.

  • ADP Detection (Step 2): Add the Kinase Detection Reagent, which contains luciferase and its substrate, to convert the newly generated ADP into ATP, which then drives the luminescent reaction. Incubate for 30-60 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and fit the data to determine the IC50 value.

III. Ion Channel Modulation: A Key CNS Target

Ion channels are critical for neuronal signaling and other physiological processes, making them important drug targets.[5][12] The piperidine core of the starting material makes it well-suited for developing CNS-active compounds that may modulate ion channel function.[1]

Comparative Overview of Ion Channel Assays
Assay TypePrincipleThroughputInformation GainedKey Considerations
Manual Patch Clamp Directly measures the flow of ions through a channel in a single cell.Very LowDetailed biophysical properties, mechanism of actionGold standard for ion channel research but extremely low throughput.[5]
Automated Patch Clamp Miniaturized and automated version of the manual patch clamp, allowing for higher throughput.[5][13]Medium to HighPotency (IC50/EC50), ion selectivityHigh-quality data with increased throughput, but still requires specialized equipment.[5]
Fluorescence-based Assays Uses ion-sensitive fluorescent dyes (e.g., for Ca²⁺, K⁺) or membrane potential-sensitive dyes to indirectly measure channel activity.[14][15]HighFunctional activity, potencyExcellent for HTS but can be prone to artifacts and may not be suitable for all ion channels.[14]
Flux Assays Measures the movement of ions (e.g., radioactive ions or non-radioactive surrogates like Thallium for Potassium channels) across the cell membrane.[14]HighFunctional activityA robust method for HTS, particularly for channels where fluorescent dyes are not optimal.
Experimental Protocol: High-Throughput Fluorescence-based Membrane Potential Assay

This protocol describes a common HTS method for identifying ion channel modulators.

  • Cell Plating: Seed cells expressing the ion channel of interest into black-walled, clear-bottom microplates.

  • Dye Loading: Incubate the cells with a membrane potential-sensitive fluorescent dye.

  • Compound Addition: Add the test compounds to the wells.

  • Baseline Fluorescence Reading: Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR®).[13]

  • Channel Activation: Add a stimulus to open the ion channels (e.g., a depolarizing agent like KCl for voltage-gated channels, or a specific ligand for ligand-gated channels).

  • Kinetic Fluorescence Reading: Immediately after adding the stimulus, measure the change in fluorescence over time.

  • Data Analysis: The change in fluorescence reflects the change in membrane potential due to ion flux. Analyze the data to determine the effect of the test compounds on channel activity.

Conclusion: An Integrated Approach for Confident Decision-Making

The successful characterization of novel compounds synthesized from this compound hinges on a strategic and multi-faceted in vitro testing approach. By progressing from high-throughput primary screens to more detailed secondary and tertiary assays, researchers can efficiently identify promising candidates and build a comprehensive understanding of their biological activity. The judicious comparison and application of the assays described in this guide will enable confident decision-making and accelerate the journey from chemical synthesis to potential therapeutic innovation.

References

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  • Jägle, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8769. Retrieved from [Link]

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Sources

The Strategic Advantage of Piperidine Linkers in CNS Drug Development: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of designing effective Central Nervous System (CNS) therapies, the choice of a chemical linker is a critical determinant of a drug candidate's success. This guide provides an in-depth technical comparison of piperidine linkers against other common alternatives, supported by experimental data and protocols, to illuminate the nuanced role of this privileged scaffold in achieving optimal efficacy for CNS drug candidates.

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly valued structural component in medicinal chemistry, particularly for agents targeting the CNS.[1][2] Its prevalence stems from a unique combination of properties that favorably influence a molecule's pharmacokinetic and pharmacodynamic profile. The presence of a piperidine motif can enhance metabolic stability, facilitate transport across cellular membranes, and improve overall pharmacokinetic (ADME) properties, often with reduced toxicity.[1] When incorporated as a linker, the piperidine ring imparts a degree of rigidity to the molecule, which can be crucial for optimizing interactions with biological targets within the brain.[3][4]

The Piperidine Linker: A Structural and Functional Analysis

The utility of the piperidine linker lies in its defined three-dimensional structure and the basicity of its nitrogen atom. This allows it to serve as a versatile scaffold, influencing key drug-like properties.

Key Advantages of Piperidine Linkers:

  • Enhanced Metabolic Stability: The saturated nature of the piperidine ring makes it less susceptible to oxidative metabolism compared to more flexible alkyl chains or certain aromatic systems. This can lead to a longer half-life and improved bioavailability of the CNS drug candidate.[1][3]

  • Conformational Rigidity: Unlike flexible alkyl linkers, the piperidine ring restricts the number of possible conformations a molecule can adopt. This pre-organization can lead to a more favorable energetic profile for binding to the target receptor, potentially increasing potency.[3][5]

  • Improved Physicochemical Properties: The piperidine nitrogen can be protonated at physiological pH, which can influence solubility and interactions with biological targets. The overall lipophilicity of the molecule can be fine-tuned through substitution on the piperidine ring, allowing for a balance between blood-brain barrier (BBB) penetration and aqueous solubility.[1][6]

  • Versatile Synthetic Handle: The piperidine scaffold is a common building block in organic synthesis, offering multiple points for chemical modification and straightforward incorporation into complex molecules.[3]

Comparative Analysis: Piperidine vs. Alternative Linkers

The selection of a linker is a multi-parameter optimization challenge. Below is a comparative analysis of piperidine linkers against other commonly employed linker types in CNS drug design, supported by available experimental data.

Piperidine vs. Piperazine Linkers

Piperazine, another six-membered heterocycle containing two nitrogen atoms, is a frequent comparator to piperidine. While both impart rigidity, their distinct properties can lead to different outcomes.

A key differentiator is the presence of the second nitrogen atom in piperazine, which can enhance aqueous solubility upon protonation.[3] However, the piperidine ring has been identified as a more influential structural element for activity at certain CNS targets, such as the sigma-1 receptor (σ1R), while maintaining high affinity for other targets like the histamine H3 receptor (H3R).[7]

Table 1: Comparative Affinity of Piperidine vs. Piperazine Derivatives for CNS Targets

CompoundLinker TypehH3R Ki (nM)σ1R Ki (nM)Reference
Compound 4 Piperazine3.171531[7]
Compound 5 Piperidine7.703.64[7]
Compound 13 Piperazine37.851.8[7]
Compound 11 Piperidine6.24.41[7]

As demonstrated in Table 1, the replacement of a piperazine linker with a piperidine linker in analogous compounds can dramatically increase affinity for the σ1R, a key target in several neurological disorders, without significantly compromising affinity for the H3R.[7]

Piperidine vs. Flexible Alkyl Linkers

Flexible alkyl linkers are synthetically simple and can allow for a broader exploration of the conformational space required for target binding. However, this flexibility can come at a cost.

The increased number of rotatable bonds in a long alkyl chain can lead to a significant entropic penalty upon binding to a target, potentially reducing potency.[8] Furthermore, linear alkyl chains can be more susceptible to metabolic degradation.[] The rigidity imparted by a piperidine linker can overcome these limitations by locking the molecule into a more bioactive conformation.[5]

While direct head-to-head quantitative comparisons in CNS drug candidates are not always readily available in the literature, the principles of linker rigidity suggest that for targets with well-defined binding pockets, a more rigid linker like piperidine is often advantageous. For instance, in the development of PROTACs (Proteolysis Targeting Chimeras), replacing flexible linkers with more rigid structures incorporating piperidine has been shown to significantly improve metabolic stability and potency.[3]

Experimental Evaluation of CNS Drug Candidates with Piperidine Linkers

To rigorously assess the efficacy of a CNS drug candidate incorporating a piperidine linker, a series of in vitro and in vivo experiments are essential. The following protocols provide a framework for this evaluation.

In Vitro Blood-Brain Barrier (BBB) Permeability Assays

A critical hurdle for any CNS drug is its ability to cross the blood-brain barrier. In vitro models provide a high-throughput and cost-effective means to predict BBB penetration.

The PAMPA-BBB assay is a non-cell-based assay that models passive diffusion across the BBB.[10]

Protocol for PAMPA-BBB Assay:

  • Prepare the PAMPA Plate: A 96-well filter plate is coated with a porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.[10]

  • Prepare Donor and Acceptor Solutions: The test compound is dissolved in a buffer solution (pH 7.4) to create the donor solution. The acceptor plate wells are filled with a fresh buffer solution.

  • Assay Incubation: The filter plate (donor) is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature.[1]

  • Quantification: After incubation, the concentration of the test compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculate Permeability (Pe): The effective permeability is calculated using the following equation: Pe = [−ln(1 − [CA(t)]/[Ceq])] × (VD × VA)/((VD + VA) × A × t) where CA(t) is the concentration in the acceptor well at time t, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, respectively, and A is the area of the membrane.

The Caco-2 cell permeability assay is a cell-based model that can assess both passive diffusion and active transport mechanisms.[11]

Protocol for Caco-2 Permeability Assay:

  • Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for approximately 21 days to form a confluent monolayer with well-developed tight junctions.[]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[]

  • Permeability Assay: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side over a time course (e.g., up to 2 hours). To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side.[]

  • Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the formula: Papp = (dQ/dt) / (A × C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio (Papp B-A / Papp A-B) can also be calculated to identify substrates of efflux transporters.[]

cluster_0 In Vitro BBB Permeability Workflow PAMPA PAMPA-BBB Assay (Passive Diffusion) Analysis LC-MS/MS Analysis PAMPA->Analysis Caco2 Caco-2 Assay (Passive & Active Transport) Caco2->Analysis Data Calculate Pe and Papp (Permeability Coefficients) Analysis->Data

Caption: Workflow for in vitro assessment of BBB permeability.

In Vivo Efficacy and Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in rodent models are crucial to determine the efficacy and pharmacokinetic profile of the CNS drug candidate.

In vivo microdialysis is a powerful technique for measuring the unbound concentration of a drug in the brain's extracellular fluid, which is the pharmacologically active concentration.[6][7][12]

Protocol for In Vivo Microdialysis:

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized rodent. The animal is allowed to recover for several days.[12]

  • Probe Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[12]

  • Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals before and after administration of the test compound.[12]

  • Analysis: The concentration of the drug in the dialysate is quantified using a highly sensitive analytical method like HPLC or LC-MS/MS.[12]

  • Data Analysis: The unbound drug concentration in the brain is determined and can be used to calculate the brain-to-plasma concentration ratio (Kp,uu).[6]

cluster_1 In Vivo Microdialysis Procedure Surgery Probe Implantation in Target Brain Region Recovery Animal Recovery Surgery->Recovery Perfusion Probe Perfusion with aCSF Recovery->Perfusion DrugAdmin Drug Administration Perfusion->DrugAdmin Collection Dialysate Sample Collection DrugAdmin->Collection Analysis LC-MS/MS Analysis of Drug Concentration Collection->Analysis

Caption: Step-by-step in vivo microdialysis workflow.

The ultimate test of a CNS drug candidate's efficacy is its ability to modulate behavior in a relevant animal model of a neurological or psychiatric disorder. The choice of model is highly dependent on the therapeutic indication.

Examples of Rodent Behavioral Models:

  • For Anxiety: Elevated plus maze, light-dark box test.[13]

  • For Depression: Forced swim test, tail suspension test.[14]

  • For Cognition/Memory: Morris water maze, novel object recognition test.[15]

  • For Pain (Antinociception): Hot plate test, tail-flick test.

General Protocol for Behavioral Testing:

  • Acclimation: Animals are acclimated to the testing room and apparatus to reduce stress-induced variability.

  • Drug Administration: The test compound is administered via the appropriate route (e.g., oral, intraperitoneal) at a predetermined time before the test.

  • Behavioral Test: The animal is placed in the apparatus, and its behavior is recorded and scored according to the specific parameters of the test.

  • Data Analysis: The behavioral data from the drug-treated group is compared to that of a vehicle-treated control group to determine the drug's effect.

Conclusion: The Strategic Choice of a Piperidine Linker

The selection of a linker is a critical decision in the design of CNS drug candidates. The piperidine scaffold offers a compelling combination of metabolic stability, conformational rigidity, and favorable physicochemical properties that can significantly enhance the efficacy of a CNS drug.[1] While no single linker is optimal for all applications, the evidence suggests that for many CNS targets, the strategic incorporation of a piperidine linker can provide a distinct advantage over more flexible or metabolically labile alternatives. Rigorous in vitro and in vivo evaluation, as outlined in this guide, is essential to validate the performance of any CNS drug candidate and ultimately translate promising molecules into effective therapies for patients.

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A Comparative Guide to the Structural Confirmation of Ethyl 4-(piperidin-4-yloxy)benzoate Hydrochloride and its Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) spectroscopic techniques used for the structural confirmation of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride and its derivatives. We will explore the causality behind experimental choices, present detailed protocols, and compare spectral data to provide a framework for unambiguous structural elucidation.

Introduction: The Structural Significance of Piperidine Derivatives

This compound is a versatile chemical building block, particularly in medicinal chemistry. Its structure combines three key pharmacophoric elements: a substituted benzene ring, an ether linkage, and a piperidine moiety.[1] Piperidine rings are prevalent in pharmaceuticals, often playing a crucial role in binding to biological targets like G-protein-coupled receptors (GPCRs) and ion channels.[1][2] Given that subtle structural modifications can dramatically alter a compound's efficacy and safety, rigorous and unambiguous structural confirmation is a critical step in the drug discovery and development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of small organic molecules in solution.[3][4] It provides detailed information about the molecular structure, including the carbon framework and the electronic environment of atoms.[5] This guide will demonstrate how to leverage one-dimensional (1D) and two-dimensional (2D) NMR experiments to confidently confirm the structure of the parent compound and compare it with a common derivative, N-acetyl-ethyl 4-(piperidin-4-yloxy)benzoate.

Part 1: Foundational NMR Analysis of this compound

The first step in any structural analysis is to understand the expected spectral features of the parent molecule. The hydrochloride salt form influences the chemical shifts of protons near the nitrogen atom and often makes the N-H proton observable.

Molecular Structure and Atom Labeling

To facilitate spectral assignment, we first label the unique proton and carbon environments in the parent molecule.

cluster_piperidine Piperidine Ring cluster_benzoate Ethyl Benzoate Moiety p1 N⁺H₂ p2 C2'/C6' p1->p2 p3 C3'/C5' p2->p3 p4 C4' p3->p4 b4 C4 p4->b4 O-ether b1 C1 b2 C2/C6 b1->b2 b3 C3/C5 b2->b3 b3->b4 b5 C=O b6 O-CH₂ b5->b6 b7 CH₃ b6->b7 G A Sample Preparation (~5-10 mg in 0.6 mL DMSO-d₆) B ¹H NMR Acquisition (Quantitative, Integration, Multiplicity) A->B C ¹³C {¹H} NMR Acquisition (Number of Carbon Environments) B->C H Data Interpretation & Assignment B->H D DEPT-135 (Optional) (Distinguish CH₃/CH vs. CH₂) C->D Optional but Recommended E 2D COSY (¹H-¹H Connectivity, e.g., Ethyl, Aromatic, Piperidine systems) C->E C->H D->H F 2D HSQC (Direct ¹H-¹³C Correlation, Link Protons to their Carbons) E->F E->H G 2D HMBC (Long-Range ¹H-¹³C Correlation, Connect Fragments) F->G F->H G->H I Final Structure Confirmation H->I

Caption: A robust workflow for NMR-based structural confirmation.

Step-by-Step Experimental Methodology

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the analyte (e.g., this compound).
  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic salts and for its high boiling point. Crucially, the residual solvent peak does not obscure most analyte signals, and it allows for the clear observation of exchangeable N-H protons. [6] * Vortex the sample until fully dissolved.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition (Standard 400 MHz Spectrometer):

  • ¹H NMR: Acquire a standard proton spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 5s) for accurate integration, especially of quaternary carbon-adjacent aromatic protons.
  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. [5] * 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for tracing the connectivity within the ethyl group and through the piperidine ring protons. [7] * 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. Trustworthiness: This is a critical self-validating step. If a proton at δ 4.30 ppm is assigned as the O-CH₂, the HSQC spectrum MUST show a correlation peak to the carbon at δ 61.0 ppm. [8]Any deviation indicates an incorrect assignment.
  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is the key to connecting the molecular fragments. For example, it will show a correlation from the H2/H6 aromatic protons to the ester carbonyl carbon (C=O), and from the H4' piperidine proton to the C4 aromatic carbon, confirming the ether linkage.

By systematically applying this workflow, every atom's position and connectivity within the molecule can be confirmed, providing irrefutable evidence for the proposed structure and distinguishing it from any isomers or related derivatives.

References

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. (2018). ResearchGate. [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences. [Link]

  • Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. (n.d.). Chemistry LibreTexts. [Link]

  • Identification of organic molecules from a structure database using proton and carbon NMR analysis results. (n.d.). National Institutes of Health (NIH). [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central. [Link]

  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. (2022). ResearchGate. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). National Institutes of Health (NIH). [Link]

  • Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. (2020). ACS Omega. [Link]

  • ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. (n.d.). ResearchGate. [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (1977). Journal of the American Chemical Society. [Link]

  • Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. (2025). Filo. [Link]

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Sources

A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of mass spectrometry-based methods for the analysis of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride, a key intermediate in pharmaceutical synthesis. We will explore a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, offering insights into method development, fragmentation analysis, and data interpretation. Furthermore, we will objectively compare this approach with alternative analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR), providing the necessary experimental context for researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.

Introduction to this compound and its Analytical Challenges

This compound is a heterocyclic compound featuring a piperidine ring linked to a benzoate ester through an ether linkage. Its accurate and precise quantification is critical for ensuring the quality and consistency of downstream pharmaceutical products. The inherent properties of this molecule, including its polarity and potential for multiple protonation sites, present unique challenges and opportunities for mass spectrometry analysis. This guide aims to elucidate the optimal analytical strategies to address these challenges.

Part 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS stands as a premier technique for the sensitive and selective quantification of pharmaceutical compounds in complex matrices.[1] The coupling of liquid chromatography's separation power with the high specificity of tandem mass spectrometry allows for low detection limits and high confidence in analytical results.

Proposed LC-MS/MS Experimental Workflow

The following protocol is a robust starting point for the analysis of this compound. The causality behind each parameter selection is explained to provide a deeper understanding of the method's integrity.

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection Sample Sample in Solution Dilution Dilution with Mobile Phase A Sample->Dilution Filtration 0.22 µm Syringe Filtration Dilution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) Autosampler->Column Gradient Gradient Elution: Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) Column->Gradient ESI Electrospray Ionization (ESI) Positive Mode Gradient->ESI MRM Multiple Reaction Monitoring (MRM) ESI->MRM Data Data Acquisition & Processing MRM->Data Fragmentation_Pattern cluster_frags Predicted Product Ions Parent [M+H]⁺ m/z 264.16 Ethyl 4-(piperidin-4-yloxy)benzoate Frag1 m/z 179.07 Loss of piperidine Parent->Frag1 - C₅H₁₀N Frag2 m/z 121.03 4-hydroxybenzoic acid fragment Parent->Frag2 - C₇H₅O₃ Frag3 m/z 86.09 Protonated piperidine-4-ol Parent->Frag3 - C₉H₉O₃ Method_Comparison cluster_attributes Performance Attributes LCMS LC-MS/MS Sensitivity Sensitivity LCMS->Sensitivity Very High Selectivity Selectivity LCMS->Selectivity Very High Speed Speed LCMS->Speed High Cost Instrument Cost LCMS->Cost High Quant Absolute Quantification LCMS->Quant Relative (requires standards) HPLC HPLC-UV HPLC->Sensitivity Moderate HPLC->Selectivity Moderate HPLC->Speed Moderate HPLC->Cost Low HPLC->Quant Relative (requires standards) qNMR qNMR qNMR->Sensitivity Low qNMR->Selectivity High qNMR->Speed Low qNMR->Cost Very High qNMR->Quant Absolute (primary method)

Sources

Safety Operating Guide

Navigating the Disposal of Ethyl 4-(piperidin-4-yloxy)benzoate Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the responsible management of chemical reagents is paramount to ensuring personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride, moving beyond mere procedural instructions to explain the rationale behind each critical step. Our commitment is to empower researchers with the knowledge to maintain a safe and compliant laboratory.

I. Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, a thorough risk assessment can be conducted by examining the hazards associated with its structural components: the piperidine ring and the ethyl benzoate group.

  • Piperidine Derivatives: The piperidine moiety suggests potential hazards such as corrosivity, acute toxicity (harmful if swallowed, inhaled, or in contact with skin), and flammability.[1][2][3][4] Structurally similar compounds can cause severe skin burns and eye damage.[1][3]

  • Ethyl Benzoate: This component is a combustible liquid and can be irritating to the eyes, skin, and respiratory tract.[5][6]

Therefore, this compound should be handled as a potentially hazardous substance, warranting stringent safety protocols throughout its lifecycle.

Table 1: Summary of Potential Hazards

Hazard ClassificationPotential EffectsRecommended Precautions
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[7]
Skin Corrosion/Irritation May cause skin irritation or burns.Wear protective gloves and clothing.[6][7]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Wear safety goggles and, if necessary, a face shield.[6][7]
Flammability Combustible. Vapors may form explosive mixtures with air.Keep away from heat, sparks, open flames, and hot surfaces.[5]
Environmental Hazards Potentially harmful to aquatic life.Avoid release to the environment.
II. Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate PPE. This is a non-negotiable standard for handling potentially hazardous chemicals.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn.

  • Respiratory Protection: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

III. Step-by-Step Disposal Protocol

The disposal of this compound must adhere to a structured protocol that ensures safety and regulatory compliance. This process begins at the point of generation and concludes with transfer to a certified waste management facility.

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of a safe and efficient waste management program.

  • Solid Waste: Collect unadulterated solid this compound in a dedicated, clearly labeled, and chemically compatible waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weighing paper, and contaminated gloves, should be collected in a separate, sealed container labeled as "Hazardous Waste" with the full chemical name.

  • Liquid Waste: If the compound is in solution, it should be collected in a designated, leak-proof, and shatter-resistant container. Do not mix with other incompatible waste streams.

Step 2: Waste Container Labeling

Accurate and detailed labeling is a critical regulatory requirement and a vital safety measure.

  • Each waste container must be clearly labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," must be written out. Avoid using abbreviations or chemical formulas.

  • Indicate the primary hazards (e.g., "Toxic," "Corrosive," "Flammable").

  • Note the accumulation start date.

Step 3: On-Site Accumulation and Storage

Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[8]

  • Waste containers must be kept closed at all times, except when adding waste.

  • Store containers in a secondary containment bin to prevent the spread of potential spills.

  • The storage area should be well-ventilated and away from sources of ignition.[2]

  • Ensure that incompatible chemicals are not stored in close proximity.

Step 4: Arranging for Final Disposal

The final step is the transfer of the hazardous waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Engage a certified professional waste disposal service.[4] These services are equipped to handle the transportation and disposal of hazardous chemicals in accordance with all federal, state, and local regulations.[9]

  • Provide the waste disposal service with a detailed inventory of the waste, including the chemical name and quantity.

  • Maintain all records of waste disposal, including manifests, as required by regulatory agencies like the Environmental Protection Agency (EPA).[9][10]

IV. Emergency Procedures for Spills

In the event of a spill, a swift and informed response is crucial to mitigate risks.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.

  • Contain the Spill: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the substance.[4][11]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

V. Regulatory Framework

The management of laboratory waste is governed by a complex set of regulations. In the United States, the EPA's Resource Conservation and Recovery Act (RCRA) provides the overarching framework.[8] It is essential to be aware of your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator) as this will determine specific storage and reporting requirements.[8] Additionally, academic laboratories may have the option to operate under the more flexible standards of Subpart K of the RCRA regulations.[12][13]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound.

DisposalWorkflow Figure 1: Disposal Workflow for this compound cluster_spill Emergency Path A Start: Generation of Waste B Hazard Identification & Risk Assessment A->B C Don Appropriate PPE B->C D Waste Segregation (Solid, Liquid, Contaminated) C->D E Properly Label Waste Container D->E F Store in Satellite Accumulation Area E->F G Is Container Full or Accumulation Time Limit Reached? F->G G->F No H Contact Certified Waste Disposal Service G->H Yes I Prepare for Shipment (Manifests, etc.) H->I J Transfer to TSDF I->J K End: Disposal Complete J->K Spill Spill Occurs SpillProc Follow Emergency Spill Procedures Spill->SpillProc Collect spill debris as waste SpillProc->D Collect spill debris as waste

Caption: Disposal Workflow Diagram

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Laboratory Environmental Sample Disposal Information Document. US EPA. [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]

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  • Safety Data Sheet - Piperidine. Jubilant Life Sciences Limited. [Link]

  • This compound. Elite Flow Control UK Limited. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride (CAS No. 950649-15-7).[1] The protocols herein are designed to establish a self-validating system of safety, grounded in an understanding of the compound's chemical nature and potential hazards. Adherence to these procedures is critical for ensuring personal safety, maintaining experimental integrity, and achieving regulatory compliance.

Hazard Analysis: Understanding the Compound

A thorough risk assessment is the foundation of laboratory safety. This compound is a multi-functional molecule, and its hazard profile is derived from its constituent parts: an ethyl benzoate moiety, a piperidine ring, and a hydrochloride salt.

Based on available safety data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

The GHS pictogram is GHS07 (exclamation mark), and the signal word is "Warning".[1] Beyond this specific data, an expert assessment considers the properties of its structural analogs. The piperidine core suggests potential for corrosive properties and toxicity, characteristic of many cyclic amines.[2][3] The hydrochloride salt implies the material is acidic and can release corrosive hydrogen chloride gas under certain conditions, posing a significant respiratory risk.[4][5]

Table 1: Hazard Summary and Rationale
Hazard StatementClassificationCausality and Implication for Handling
H302 - Harmful if swallowedAcute Toxicity (Oral)Care must be taken to prevent ingestion via contaminated hands or equipment. No eating, drinking, or smoking in the laboratory.[6][7]
H315 - Causes skin irritationSkin IrritationDirect contact with skin must be avoided through proper glove selection and use of a lab coat.
H319 - Causes serious eye irritationEye IrritationChemical splash goggles are mandatory to prevent severe, potentially irreversible eye damage.[7]
H335 - May cause respiratory irritationRespiratory IrritationAll handling of the solid or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]
Extrapolated HazardCorrosivity PotentialThe piperidine and hydrochloride components suggest a risk of corrosive damage to skin, eyes, and respiratory tract, necessitating robust PPE.[2][4]

The Core Directive: Personal Protective Equipment (PPE)

The selection and use of PPE is the primary barrier between the researcher and the chemical. The following is a mandatory, minimum standard for handling this compound in any quantity.

Primary Barriers: Gloves, Eye Protection, and Lab Coat

This section details the essential PPE required for routine operations. The workflow diagram below illustrates the correct sequence for donning and doffing this equipment to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Before Entering Lab) cluster_doffing Doffing PPE (Before Exiting Lab) d1 1. Lab Coat d2 2. Safety Goggles d3 3. Gloves f1 1. Gloves (Contaminated) f2 2. Lab Coat f3 3. Safety Goggles finish End f3->finish Exit start Start start->d1 Prepare

Caption: PPE Donning and Doffing Sequence.

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant or EN166-compliant chemical splash goggles are mandatory.[8] Due to the severe irritation potential (H319), a full-face shield should be worn over the goggles when handling larger quantities (>5 g) or when there is a significant risk of splashing.[4][9] Do not wear contact lenses, as they can trap chemicals against the eye.[10]

  • Hand Protection: Nitrile gloves are the standard choice for incidental contact due to their balance of chemical resistance and dexterity.[9][11] Always check gloves for tears or punctures before use. For prolonged handling or immersion, heavier-duty butyl or fluoroelastomer (Viton™) gloves should be considered. Crucially, follow the proper removal technique to avoid skin contact with a contaminated glove surface.[12] Contaminated gloves must be disposed of as hazardous waste.[12]

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, is required.[9] Ensure the material is appropriate for chemical protection. For tasks with a high splash potential, supplement with a chemically resistant apron.[13]

Respiratory Protection

All procedures involving the solid form (weighing, transfer) or the potential for aerosol generation must be conducted within a certified chemical fume hood.[7][13] This is the primary engineering control to mitigate respiratory irritation (H335). If a situation arises where engineering controls are not sufficient (e.g., large-scale spill cleanup), a NIOSH-approved respirator with cartridges appropriate for acid gases and organic vapors is required.[4][12] All respirator users must be fit-tested and trained in accordance with OSHA 29 CFR 1910.134.

Operational Plan: From Handling to Disposal

Safe handling is a procedural workflow. Following these steps ensures that the protective barriers established by PPE are not compromised.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific work area within a chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[3][13]

  • PPE Donning: Don all required PPE as per the sequence diagram in Section 2.1.

  • Chemical Handling:

    • When weighing the solid, use a spatula and weigh paper. Perform this task deep within the fume hood to contain any airborne dust.

    • When preparing solutions, add the solid slowly to the solvent to control dissolution and prevent splashing.

    • Keep all containers of the chemical tightly sealed when not in use.[3]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Segregate all waste generated into a clearly labeled, sealed, and chemically compatible hazardous waste container.[14]

  • PPE Doffing: Remove PPE in the correct order to prevent self-contamination, disposing of single-use items in the designated hazardous waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10]

Emergency and Disposal Plan

Spill Response

Immediate and correct response to a spill is critical. The appropriate action depends on the scale of the spill.

Spill_Response spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (<100 mL / 5g) Contained in Hood assess->small_spill Minor large_spill Large Spill (>100 mL / 5g) Outside Hood assess->large_spill Major cleanup Ensure proper PPE. Absorb with inert material (e.g., vermiculite, sand). small_spill->cleanup evacuate Alert others. Evacuate area. Call EHS. large_spill->evacuate collect Collect residue into waste container. cleanup->collect decon Decontaminate area. collect->decon dispose Dispose of all materials as hazardous waste. decon->dispose

Caption: Decision-making workflow for spill response.

  • For a Small Spill (inside a fume hood):

    • Ensure you are wearing the full, appropriate PPE.

    • Contain the spill with an inert absorbent material like vermiculite or sand.[3] Do not use combustible materials.

    • Carefully scoop the absorbed material into a labeled hazardous waste container.[6]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • For a Large Spill (or any spill outside a fume hood):

    • Alert all personnel in the immediate area.

    • Evacuate the laboratory.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan

All materials contaminated with this compound, including excess chemical, empty containers, and used PPE, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.[14]

  • Containerization: Use a dedicated, chemically compatible, and clearly labeled waste container with a secure lid.[14]

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[5][14]

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management service.[14] Adhere strictly to all local, state, and federal regulations.[2]

References

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Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride

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